molecular formula C12H12ClN3O B1313908 4-Chloro-2-morpholinoquinazoline CAS No. 39216-67-6

4-Chloro-2-morpholinoquinazoline

Cat. No.: B1313908
CAS No.: 39216-67-6
M. Wt: 249.69 g/mol
InChI Key: UWAUCVLFWGAOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-morpholinoquinazoline (CAS 39216-67-6) is a high-value chemical building block in medicinal chemistry and drug discovery. Its structure features a reactive 4-chloro group and a morpholino substituent at the 2-position, making it a versatile scaffold for constructing diverse quinazoline-based compounds . The chlorine at the C4 position is highly activated due to the adjacent nitrogen atoms, facilitating nucleophilic aromatic substitution reactions with various amines and other nucleophiles . This reactivity is strategically employed to synthesize 4-anilinoquinazoline and 4-aminoquinazoline derivatives, which are core structures in many approved tyrosine kinase inhibitor drugs and investigational compounds . Researchers utilize this compound in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce aromatic, heteroaromatic, or alkynyl groups, thereby generating novel polycarbo-substituted quinazolines for biological evaluation . Its primary research value lies in the development of targeted anticancer agents, particularly as an intermediate for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other kinase families . The morpholino ring is a common pharmacophore that can influence the solubility and metabolic stability of the resulting molecules. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use. Store at ambient temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloroquinazolin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAUCVLFWGAOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Chloro-2-morpholinoquinazoline" fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-morpholinoquinazoline: A Core Scaffold for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and application of 4-Chloro-2-morpholinoquinazoline. This compound serves as a pivotal intermediate in medicinal chemistry, particularly in the development of targeted therapeutics. We will delve into its structural attributes, a validated synthetic workflow, and its role as a foundational scaffold for potent kinase inhibitors, with a specific focus on the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system is recognized as a "privileged" scaffold in drug discovery. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. A significant number of FDA-approved drugs and clinical candidates are built upon this core, most notably in the field of oncology. Their success often stems from their ability to function as ATP-competitive inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.

Within this important class, 4-Chloro-2-morpholinoquinazoline emerges as a particularly valuable building block. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable chemical handle for diversification. The morpholine group at the C2 position often serves to enhance aqueous solubility and can form key hydrogen bonds within a kinase active site, making this intermediate an optimized starting point for library synthesis and lead optimization.

Physicochemical and Structural Properties

The utility of 4-Chloro-2-morpholinoquinazoline in a research setting is underpinned by its well-defined chemical and physical properties.

Core Data
PropertyValueReference
CAS Number 39216-67-6[1]
Molecular Formula C₁₂H₁₂ClN₃O[1]
Molecular Weight 249.70 g/mol [1]
IUPAC Name 4-(4-chloroquinazolin-2-yl)morpholine[1]
Chemical Structure

The structure combines the planar quinazoline core with the flexible, saturated morpholine ring. The key feature for synthetic applications is the electrophilic nature of the carbon atom at position 4, directly bonded to the chlorine leaving group.

structure struct

Caption: 2D Structure of 4-Chloro-2-morpholinoquinazoline.

Predicted Analytical Characteristics

Based on the analysis of structurally similar compounds, the following spectral characteristics can be confidently predicted:

  • ¹H NMR: The spectrum will show characteristic signals for the four aromatic protons on the quinazoline ring, typically in the range of 7.5-8.5 ppm. The morpholine protons will appear as two distinct multiplets more upfield, around 3.8-4.0 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms.

  • ¹³C NMR: Aromatic carbons will resonate in the 120-160 ppm region. The C4 carbon, bonded to chlorine, will be significantly deshielded. The morpholine carbons will appear around 45 ppm (N-CH₂) and 66 ppm (O-CH₂).

  • Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent [M+H]⁺ ion. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (e.g., 250.0 and 252.0), which is a definitive confirmation of a monochlorinated compound.

Synthesis and Characterization Workflow

The synthesis of 4-Chloro-2-morpholinoquinazoline is a robust and high-yielding process that relies on the principles of heterocyclic chemistry and nucleophilic substitution.

Synthetic Rationale and Strategy

The most efficient and common strategy involves a two-step process. The first step is the construction of a key intermediate, 2,4-dichloroquinazoline . This intermediate is highly reactive due to the presence of two electrophilic carbon centers. The second step is a regioselective nucleophilic aromatic substitution (SNAr).

The rationale for this regioselectivity lies in the electronic properties of the 2,4-dichloroquinazoline ring. DFT calculations and experimental evidence have shown that the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This al[2]lows for the selective displacement of the C4 chlorine by an amine, such as morpholine, while leaving the C2 chlorine (if present) intact for subsequent functionalization, or in our case, having been pre-functionalized.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the commercially available 2,4-dichloroquinazoline.

Reaction: Nucleophilic Aromatic Substitution

  • Step 1: Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable aprotic solvent such as dioxane or acetonitrile (approx. 10 mL per mmol of substrate).

  • Step 2: Addition of Nucleophile and Base: To the stirred solution, add morpholine (1.1 eq) followed by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq). The base is critical to scavenge the HCl byproduct generated during the reaction.

  • Step 3: Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • S[2]tep 4: Work-up: After cooling to room temperature, dilute the reaction mixture with water. This will often cause the product to precipitate. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Step 5: Purification: Collect the crude product by filtration if it precipitates, or concentrate the combined organic extracts under reduced pressure. The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the final product, 4-Chloro-2-morpholinoquinazoline, as a solid.

Synthesis Workflow Diagram

workflow start 2,4-Dichloroquinazoline (Starting Material) reagents Add Morpholine (1.1 eq) + DIPEA (Base, 1.5 eq) + Dioxane (Solvent) start->reagents Step 1 reaction Heat to 80-100 °C (4-12 hours) reagents->reaction Step 2 monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Precipitation / Extraction) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify Step 3 product 4-Chloro-2-morpholinoquinazoline (Final Product) purify->product Step 4 characterize Characterization (NMR, MS, Purity) product->characterize

Caption: Synthetic workflow for 4-Chloro-2-morpholinoquinazoline.

Application in Drug Discovery: A PI3K Inhibitor Scaffold

The primary application of this scaffold is in the synthesis of kinase inhibitors. The 4-amino-quinazoline core is a well-established pharmacophore that mimics the hinge-binding motif of ATP, allowing it to sit within the enzyme's active site.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a host of fundamental cellular functions, including cell proliferation, growth, survival, and metabolism. The pat[3][4]hway is initiated when growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface. This ac[5]tivation recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 ac[3]ts as a docking site for proteins with Pleckstrin Homology (PH) domains, most notably the kinase Akt.

Once r[3]ecruited to the membrane, Akt is phosphorylated and fully activated. Active Akt then phosphorylates a multitude of downstream substrates, leading to:

  • Increased Cell Survival: By inhibiting pro-apoptotic proteins.

  • E[3]nhanced Proliferation and Growth: Through the activation of mTOR and other cell cycle regulators.

In man[6]y human cancers, this pathway is constitutively active due to mutations in key components (e.g., PI3K itself or loss of the tumor suppressor PTEN), making it a prime target for therapeutic intervention.

[6][7]4.2 Mechanism of Action

Derivatives synthesized from 4-Chloro-2-morpholinoquinazoline are designed to act as ATP-competitive inhibitors of PI3K. The quinazoline core occupies the adenine-binding region of the ATP pocket, while substituents introduced at the C4 position can be tailored to interact with specific residues in the kinase, thereby conferring potency and selectivity. The morpholine group at C2 often enhances solubility and can provide an additional hydrogen bond acceptor to interact with the protein backbone.

Signaling Pathway and Point of Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP2 PIP2 Inhibitor Quinazoline-based Inhibitor PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor->PI3K INHIBITS PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and the inhibition point for quinazoline-based drugs.

Conclusion

4-Chloro-2-morpholinoquinazoline is a high-value, versatile chemical intermediate that serves as a cornerstone for the synthesis of targeted therapeutics. Its predictable reactivity, driven by the activated chlorine at the C4 position, allows for straightforward diversification to generate libraries of potential drug candidates. Its inherent structural features are well-suited for the design of ATP-competitive kinase inhibitors, particularly those targeting the frequently dysregulated PI3K/Akt/mTOR pathway. This guide provides the fundamental chemical properties, a robust synthetic protocol, and the biological rationale necessary for its effective implementation in modern drug discovery and medicinal chemistry research programs.

References

  • PubChem. 4-Chloro-2-phenylquinazoline. National Center for Biotechnology Information.

  • PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information.

  • PubChem. 4-Chloroquinoline. National Center for Biotechnology Information.

  • Fisher Scientific. 4-Chloro-2-(4-morpholinyl)quinazoline, 97%.

  • Google Patents. CN102584721A - Synthetic method of 2, 4-dichloroquinazoline derivative.

  • Cell Signaling Technology. PI3K / Akt Signaling.

  • Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.

  • ChemicalBook. 4-CHLORO-2-CHLOROMETHYLQUINAZOLINE.

  • KEGG. PI3K-Akt signaling pathway - Homo sapiens (human).

  • ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline.

  • Sigma-Aldrich. 4-(2-Chloroethyl)morpholine hydrochloride 99%.

  • Wikipedia. PI3K/AKT/mTOR pathway.

  • Supporting Information. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.

  • Google Patents. CN101475537A - Preparation of 2,4-dichloroquinazoline.

  • Zhang, H., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.

  • CUSABIO. PI3K-Akt signaling pathway.

  • PubChem. Morpholine, 4-chloro-. National Center for Biotechnology Information.

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

  • Creative Diagnostics. PI3K-AKT Signaling Pathway.

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

  • PubChem. 2-Chloro-4-methylquinazoline. National Center for Biotechnology Information.

  • de Paula, A. C. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 533.

  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Journal of Combinatorial Chemistry, 3(1), 78-85.

  • ChemicalBook. 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum.

  • ChemicalBook. 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum.

Sources

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition—An In-depth Guide to the Mechanistic Landscape of 2-Morpholinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors for therapeutic intervention. This guide delves into the mechanistic landscape of quinazoline-based inhibitors, with a specific focus on derivatives of the versatile synthetic intermediate, 4-Chloro-2-morpholinoquinazoline. While this chloro-derivative itself is not the pharmacologically active agent, it serves as a critical building block for a class of compounds that exhibit significant inhibitory activity against key kinases implicated in cancer and other diseases. We will explore the structure-activity relationships, target engagement, and the downstream cellular consequences of inhibiting these pathways. Furthermore, this guide provides detailed experimental protocols for the synthesis of active 2-morpholinoquinazoline analogs and the subsequent evaluation of their biological activity, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Quinazoline Moiety as a Kinase Inhibitor Scaffold

The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer, making them a primary target for drug discovery.[1] The quinazoline ring system has emerged as a "privileged scaffold" in the design of kinase inhibitors due to its structural resemblance to the adenine moiety of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[2] This foundational principle has led to the development of numerous FDA-approved drugs and clinical candidates targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[2][3][4][5]

The versatility of the quinazoline core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2- and 4-positions of the quinazoline ring are particularly amenable to substitution, leading to diverse libraries of compounds with distinct biological activities.

4-Chloro-2-morpholinoquinazoline: A Key Synthetic Intermediate

4-Chloro-2-morpholinoquinazoline is a crucial chemical intermediate in the synthesis of a wide array of biologically active molecules.[6][7] The chlorine atom at the 4-position serves as a reactive leaving group, facilitating nucleophilic substitution reactions with various amines to generate a diverse set of 4-substituted-2-morpholinoquinazoline derivatives. The morpholine group at the 2-position often contributes to the overall physicochemical properties of the final compounds, such as solubility and metabolic stability.

The primary utility of 4-Chloro-2-morpholinoquinazoline lies in its ability to serve as a scaffold for the generation of potent kinase inhibitors. The subsequent sections will focus on the mechanism of action of these derivatives, which are the pharmacologically active species.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer and anti-inflammatory properties of 2-morpholinoquinazoline derivatives stem from their ability to inhibit specific protein kinases involved in critical cellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. A series of 4-morpholino-2-phenylquinazolines and related derivatives have been identified as potent inhibitors of PI3K p110α, the catalytic subunit of PI3K.[8]

Mechanism of Inhibition: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p110α subunit of PI3K. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream effectors like Akt.

Downstream Effects: Inhibition of PI3K leads to the suppression of the entire PI3K/Akt/mTOR signaling cascade, resulting in:

  • Cell Cycle Arrest: Reduced proliferation due to the inability to proceed through the cell cycle.

  • Induction of Apoptosis: Increased programmed cell death in cancer cells that are dependent on PI3K signaling for survival.

  • Inhibition of Angiogenesis: Decreased formation of new blood vessels that supply tumors with nutrients.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 2-Morpholinoquinazoline Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR

The quinazoline scaffold is famously utilized in inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial drivers of tumor growth and angiogenesis.[2][5] Derivatives of 2-morpholinoquinazoline can be designed to selectively target these kinases.

Mechanism of Inhibition: Similar to PI3K inhibitors, these compounds function as ATP-competitive inhibitors, occupying the ATP-binding site in the kinase domain of EGFR or VEGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PLCγ/PKC pathways.

Downstream Effects of EGFR Inhibition:

  • Inhibition of Tumor Cell Proliferation: Blocks the mitogenic signals that drive cancer cell division.

  • Induction of Apoptosis: Promotes cell death in EGFR-dependent tumors.

Downstream Effects of VEGFR Inhibition:

  • Anti-angiogenesis: Prevents the formation of new blood vessels, thereby starving the tumor of oxygen and nutrients.

RTK_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_E Proliferation ERK->Proliferation_E VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor 2-Morpholinoquinazoline Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits

Caption: EGFR and VEGFR signaling pathways targeted by inhibitors.

Experimental Protocols

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

This protocol describes the synthesis of 2-morpholino-4-anilinoquinoline derivatives from 4-chloro-2-morpholinoquinoline, an analog of 4-chloro-2-morpholinoquinazoline.[6][7]

Step 1: Chlorination of 2-morpholinoquinolin-4-ol

  • To a stirred solution of 2-morpholinoquinolin-4-ol in phosphorus oxychloride, reflux the mixture for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-chloro-2-morpholinoquinoline.

Step 2: Nucleophilic Substitution with Anilines

  • Dissolve 4-chloro-2-morpholinoquinoline and the desired aniline derivative in a suitable solvent (e.g., ethanol, isopropanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a base.

  • The product will precipitate out. Filter, wash with a suitable solvent, and purify by recrystallization or column chromatography.

Synthesis_Workflow Start 2-Morpholinoquinolin-4-ol Intermediate 4-Chloro-2-morpholinoquinoline Start->Intermediate POCl3, Reflux Final 2-Morpholino-4-anilinoquinoline Derivative Intermediate->Final + Aniline, Acid catalyst, Reflux Aniline Aniline Derivative

Caption: Synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized 2-morpholinoquinazoline derivatives

  • Recombinant human kinase (e.g., PI3K p110α, EGFR, VEGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • Synthesized 2-morpholinoquinazoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-morpholinoquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the 4-anilino moiety.

PositionSubstituentEffect on Activity
4-Anilino Ring Electron-donating groups (e.g., -OCH3)Can enhance activity against certain kinases.
Electron-withdrawing groups (e.g., -CF3, -Cl)Often increases potency.
Quinazoline C6, C7 Small, lipophilic groupsGenerally well-tolerated and can improve potency.
Bulky groupsMay decrease activity due to steric hindrance.

These SAR trends provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.

Conclusion

While 4-Chloro-2-morpholinoquinazoline is not itself a biologically active agent, it is an indispensable tool in the synthesis of a promising class of kinase inhibitors. The 2-morpholinoquinazoline scaffold provides a robust platform for the development of targeted therapies against a variety of kinases implicated in cancer and other diseases. The mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to explore and expand upon this important class of molecules. The continued investigation of these derivatives holds significant promise for the future of precision medicine.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Institutes of Health. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. [Link]

Sources

The Emergence of 4-Chloro-2-morpholinoquinazoline: A Technical Guide to its Synthesis, History, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the discovery and history of 4-Chloro-2-morpholinoquinazoline, a heterocyclic compound of interest in medicinal chemistry. By examining its synthesis, the historical context of the broader quinazoline class of molecules, and the known biological activities of structurally similar compounds, this document provides a comprehensive resource for professionals in the field of drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry.[1] First synthesized in 1869, quinazoline derivatives have since been found to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. This versatility has led to the development of several clinically approved drugs, particularly in the realm of oncology. The ongoing exploration of novel quinazoline derivatives continues to be a fertile area of research for the discovery of new therapeutic agents.

Historical Context: The Rise of Substituted Quinazolines

The journey of quinazoline-based drugs has been marked by a systematic exploration of how different substituents at various positions on the quinazoline ring influence biological activity. The discovery that the substitution pattern on the quinazoline nucleus is critical for its pharmacological effect has driven the synthesis of vast libraries of these compounds. In particular, the 2- and 4-positions of the quinazoline ring have been identified as key sites for modification to modulate potency and selectivity for various biological targets.

While a singular, seminal "discovery" paper for 4-Chloro-2-morpholinoquinazoline is not prominent in the literature, its emergence can be understood as a logical progression in the field. The synthesis of this compound is a direct result of established methodologies for the functionalization of the quinazoline scaffold, likely developed as an intermediate for further elaboration or as a member of a compound library for biological screening.

Synthesis of 4-Chloro-2-morpholinoquinazoline: A Regioselective Approach

The synthesis of 4-Chloro-2-morpholinoquinazoline is most effectively achieved through the nucleophilic aromatic substitution (SNAr) reaction on a readily available precursor, 2,4-dichloroquinazoline. A critical aspect of this synthesis is the regioselectivity of the reaction, which is well-documented in the scientific literature.[1][2]

The Principle of Regioselectivity

In the 2,4-dichloroquinazoline molecule, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C2 position.[1][2] This is due to the electronic properties of the quinazoline ring system. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it a more favorable site for nucleophilic attack.[3][4] Consequently, under mild reaction conditions, a nucleophile such as morpholine will preferentially displace the C4-chloro group, leaving the C2-chloro group intact.

Synthetic Workflow

The synthesis of 4-Chloro-2-morpholinoquinazoline can be conceptualized in the following workflow:

G cluster_0 Preparation of 2,4-Dichloroquinazoline cluster_1 Regioselective Nucleophilic Substitution A Quinazoline-2,4(1H,3H)-dione C 2,4-Dichloroquinazoline A->C Chlorination B Chlorinating Agent (e.g., POCl3) D 2,4-Dichloroquinazoline F 4-Chloro-2-morpholinoquinazoline D->F S_NAr Reaction E Morpholine

Synthetic workflow for 4-Chloro-2-morpholinoquinazoline.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-Chloro-2-morpholinoquinazoline:

Materials:

  • 2,4-dichloroquinazoline

  • Morpholine

  • Anhydrous solvent (e.g., isopropanol, ethanol, or tetrahydrofuran)

  • Base (e.g., triethylamine or N,N-diisopropylethylamine) (optional)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add morpholine (1.0-1.2 equivalents). If a base is to be used, it should be added at this stage (1.1-1.5 equivalents).

  • The reaction mixture is stirred at room temperature or with gentle warming (e.g., 40-60 °C).

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-2-morpholinoquinazoline.

Potential Biological Activity and Applications

While specific biological data for 4-Chloro-2-morpholinoquinazoline is not extensively reported, the activities of structurally related compounds provide strong indications of its potential therapeutic applications. The quinazoline scaffold, particularly when substituted with a morpholine moiety, is frequently associated with anticancer properties.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of 2- and 4-substituted quinazoline derivatives. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A plausible mechanism of action for morpholino-substituted quinazolines involves the inhibition of protein kinases, which are crucial regulators of cellular processes. The general signaling pathway that could be targeted is depicted below:

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Quinazoline 4-Chloro-2-morpholinoquinazoline Quinazoline->Receptor Inhibition

Hypothetical signaling pathway targeted by quinazoline derivatives.
Structure-Activity Relationship Insights

The following table summarizes the reported biological activities of some 2- and 4-substituted quinazoline derivatives, providing a context for the potential of 4-Chloro-2-morpholinoquinazoline.

Compound ClassSubstitution PatternReported Biological ActivityReference
4-AnilinoquinazolinesVaried anilino groups at C4Anticancer, EGFR inhibitors[5]
2,4-DiaminoquinazolinesAmino groups at C2 and C4Antitumor[6]
2-Morpholino-4-anilinoquinolinesMorpholine at C2, anilino at C4Antitumor against HepG2 cells[7]
2,4-Disubstituted QuinazolinesVarious substituents at C2 and C4Inhibitors of Breast Cancer Resistance Protein (ABCG2)[8]

Conclusion

4-Chloro-2-morpholinoquinazoline represents a synthetically accessible derivative of the medicinally important quinazoline scaffold. Its preparation via a regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline is a robust and well-understood process. While its specific biological profile awaits detailed investigation, the extensive research on related compounds strongly suggests its potential as a valuable intermediate or a lead compound in the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this and similar quinazoline derivatives.

References

  • Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998).
  • Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Retrieved from [Link]

  • ACS Combinatorial Science. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. American Chemical Society.
  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2004). Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • ResearchGate. (2008). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • PubMed Central. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from [Link]

  • Google Patents. (2012). Method of synthesis of morpholino oligomers.
  • PubMed. (2016). Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). Retrieved from [Link]

  • Google Patents. (2009). Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Google Patents. (2009). Preparation of 2,4-dichloroquinazoline.
  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • Google Patents. (1993). Process for the preparation of 4-haloquinazolines.
  • PubMed Central. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i).... Retrieved from [Link]

  • PubMed. (2022). Synthesis and biological investigation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. Retrieved from [Link]

  • PubMed. (2017). Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2). Retrieved from [Link]

Sources

"4-Chloro-2-morpholinoquinazoline" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-morpholinoquinazoline: A Strategic Synthetic Intermediate in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-morpholinoquinazoline, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, strategic importance, synthesis, and application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Core Compound Identification

At the outset, it is essential to establish the precise identity of the subject molecule.

  • IUPAC Name: 4-(4-chloroquinazolin-2-yl)morpholine

  • CAS Number: 39216-67-6

The structure consists of a quinazoline core, which is a fusion of benzene and pyrimidine rings. A morpholine ring is attached at the 2-position, and a highly reactive chlorine atom is substituted at the 4-position. This specific arrangement of functional groups is not arbitrary; it is a deliberate design that imparts significant utility in synthetic chemistry.

PropertyValueSource
IUPAC Name 4-(4-chloroquinazolin-2-yl)morpholineN/A
CAS Number 39216-67-6N/A
Molecular Formula C₁₂H₁₂ClN₃ON/A
Molecular Weight 249.70 g/mol N/A
SMILES ClC1=C2C=CC=CC2=NC(=N1)N1CCOCC1N/A
InChI Key UWAUCVLFWGAOGM-UHFFFAOYSA-NN/A

Strategic Importance in Medicinal Chemistry

The value of 4-Chloro-2-morpholinoquinazoline lies not in its intrinsic biological activity, but in its role as a strategic precursor for more complex, biologically active molecules. Its structure contains three key features that medicinal chemists exploit.

The Quinazoline Scaffold: A Privileged Hinge-Binder

The quinazoline ring system is considered a "privileged scaffold" in pharmaceutical chemistry, frequently appearing in approved drugs and clinical candidates.[1] Its nitrogen-rich, planar structure is adept at forming hydrogen bonds with the "hinge region" of the ATP-binding pocket of many protein kinases.[2] By occupying this site, quinazoline-based molecules can act as competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling pathways often implicated in diseases like cancer.[1]

The Morpholine Moiety: A Modulator of Physicochemical Properties

The morpholine group is a ubiquitous feature in modern drug design, particularly for CNS-active agents and kinase inhibitors.[3] Its inclusion serves several critical functions:

  • Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, and the basic nitrogen atom (pKa ~8.5) can be protonated at physiological pH, significantly improving aqueous solubility—a crucial parameter for drug delivery and bioavailability.[3]

  • Potency and Binding: The morpholine ring can establish key interactions within the target's binding site. In many PI3K inhibitors, for example, the morpholine oxygen forms a critical hydrogen bond with a valine residue in the kinase hinge region.[3][4]

  • Metabolic Stability: Morpholine often improves a molecule's metabolic profile, leading to better pharmacokinetic properties.[3]

The C4-Chloride: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is the molecule's primary reactive handle. The electron-withdrawing nature of the quinazoline ring's nitrogen atoms makes the C4 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the straightforward introduction of a wide variety of nucleophiles, most commonly primary and secondary amines, to build molecular diversity.

Crucially, the C4 position is significantly more reactive than the C2 position.[5][6] This regioselectivity is a cornerstone of its synthetic utility, enabling chemists to perform substitutions at C4 under relatively mild conditions while the C2 position remains unperturbed.[6]

Synthesis and Application Workflow

A recent study by Al-Ostath et al. provides an excellent case study, detailing both the synthesis of 4-Chloro-2-morpholinoquinazoline and its subsequent use to generate a library of potential anticancer agents.[7]

Step 1: Synthesis of the Intermediate (4-Chloro-2-morpholinoquinazoline)

The synthesis begins with the chlorination of a precursor, 2-morpholinoquinolin-4-ol. This is a standard transformation that activates the 4-position for subsequent reactions.

Protocol: Chlorination of 2-morpholinoquinolin-4-ol [7]

  • Place 2-morpholinoquinolin-4-ol (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Add phosphorus oxychloride (POCl₃) (a sufficient volume to act as both reagent and solvent).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of an aqueous ammonia solution until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it to yield 4-chloro-2-morpholinoquinoline as the final product.

Trustworthiness Note: This protocol is self-validating. The formation of a precipitate upon neutralization and its insolubility in water are expected characteristics of the product, providing an initial confirmation of success before spectroscopic analysis.

Step 2: Application via Nucleophilic Aromatic Substitution (SNAr)

With the intermediate in hand, the C4-chloride can be displaced by a variety of anilines to create a library of 2-morpholino-4-anilinoquinoline derivatives.

Protocol: Synthesis of 2-morpholino-4-anilinoquinoline Derivatives [7]

  • Dissolve 4-chloro-2-morpholinoquinazoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aniline (2 equivalents).

  • Heat the resulting mixture to reflux and maintain overnight. Monitor the reaction by TLC.

  • After the reaction is complete, remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with acetone and collect the solid product by filtration.

This straightforward and robust protocol allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: S(N)Ar Application A 2-morpholinoquinolin-4-ol B 4-Chloro-2-morpholinoquinazoline (Target Intermediate) A->B POCl₃, Reflux D Bioactive 2-morpholino-4-anilinoquinoline (Final Product) B->D C Substituted Aniline (R-NH₂) C->D

Caption: Synthetic workflow for the synthesis and application of the title compound.

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

Many quinazoline-based inhibitors are designed to target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9][10] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leading to uncontrolled cell growth.[9][11]

Inhibiting PI3K is therefore a validated therapeutic strategy. The derivatives synthesized from 4-Chloro-2-morpholinoquinazoline are designed to function as ATP-competitive inhibitors of PI3Kα. The 4-anilino portion explores deeper pockets of the active site to enhance potency and selectivity, while the quinazoline and morpholine components secure the molecule in the critical hinge region.[2][12]

PI3K_Pathway receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTORC1 akt->mtor Activates downstream Cell Growth, Proliferation, Survival mtor->downstream inhibitor Quinazoline Inhibitor (e.g., from topic compound) inhibitor->pi3k Inhibits pten PTEN pten->pip3 Dephosphorylates (Inhibits)

Caption: Simplified PI3K/Akt/mTOR signaling pathway and point of intervention.

Conclusion

4-Chloro-2-morpholinoquinazoline represents a quintessential example of a modern synthetic intermediate. Its value is derived from a chemically logical design that combines a privileged, hinge-binding scaffold with a property-enhancing morpholine moiety and a selectively reactive chloride for facile diversification. The straightforward and high-yielding synthetic protocols associated with its production and subsequent modification make it an exceptionally valuable tool for researchers in oncology and other fields pursuing kinase inhibitor drug discovery. Understanding the causality behind its design and reactivity allows for its efficient and strategic deployment in the synthesis of novel and potent bioactive compounds.

References

  • Mavromoustakos, T., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]

  • Lo, Y. C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mahajan, S. P., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]

  • Borisov, A. S., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]

  • da Silva, A. D., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available at: [Link]

  • ResearchGate. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved from [Link]

  • Cretu, D., et al. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-morpholinoquinazoline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-2-morpholinoquinazoline derivatives and their analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the burgeoning therapeutic potential of this chemical scaffold, with a particular focus on its role in kinase inhibition.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its planar structure and synthetic tractability have made it a cornerstone for the development of a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive drugs. Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, such as gefitinib, erlotinib, and lapatinib. The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.

The 2,4-disubstituted quinazoline framework is of particular interest. The introduction of a morpholine moiety at the 2-position and a chlorine atom at the 4-position creates the "4-chloro-2-morpholinoquinazoline" core, a scaffold with significant potential for targeted therapies. The morpholine group, a common motif in medicinal chemistry, can enhance aqueous solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets. The chlorine atom at the 4-position serves as a key reactive handle, allowing for the facile introduction of various nucleophiles to generate diverse libraries of analogs for SAR studies.

Synthetic Strategies for 4-Chloro-2-morpholinoquinazoline and its Analogs

The synthesis of 4-chloro-2-morpholinoquinazoline and its derivatives typically follows a multi-step sequence, starting from readily available precursors. The general approach involves the construction of the quinazolinone core, followed by chlorination at the 4-position, and subsequent nucleophilic substitution with morpholine and other amines.

Construction of the Quinazolin-4(3H)-one Core

A common and versatile method for the synthesis of the quinazolin-4(3H)-one core is the Niementowski quinazoline synthesis, which involves the cyclocondensation of anthranilic acid derivatives with formamide or other one-carbon sources under thermal or microwave-assisted conditions.

Experimental Protocol: Synthesis of 2-Substituted-quinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted 2-aminobenzoic acid (1.0 eq) and an excess of a suitable amide or nitrile (e.g., 2-chloroacetonitrile for a 2-chloromethyl substituent) in a high-boiling solvent like methanol.

  • Reaction Conditions: The reaction mixture is typically heated at reflux for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2-substituted-quinazolin-4(3H)-one.

Chlorination of the 4-Position

The crucial 4-chloro substituent is introduced by treating the quinazolin-4(3H)-one intermediate with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step converts the hydroxyl group of the enol tautomer of the quinazolinone into a good leaving group (chloride), priming the molecule for subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of 4-Chloro-2-substituted-quinazoline

  • Reaction Setup: A mixture of the 2-substituted-quinazolin-4(3H)-one (1.0 eq) in a solvent such as anhydrous toluene is treated with an excess of phosphorus oxychloride (POCl₃) and a base like diisopropylethylamine (DIPEA).

  • Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 80°C) for several hours.

  • Work-up and Isolation: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized. The product is extracted with an organic solvent.

  • Purification: The crude 4-chloro-2-substituted-quinazoline can be purified by column chromatography on silica gel.

Introduction of the Morpholine Moiety and Further Diversification

The final step in the synthesis of the core structure involves the nucleophilic aromatic substitution (SNAAr) of the chlorine atom at the 4-position with morpholine. This reaction is typically carried out in the presence of a base in a suitable solvent. The reactivity of the 4-chloro position also allows for the introduction of a wide variety of other nucleophiles, enabling the generation of extensive analog libraries for SAR exploration.

Experimental Protocol: Synthesis of 4-Morpholino-2-substituted-quinazoline Analogs

  • Reaction Setup: In a reaction vessel, the 4-chloro-2-substituted-quinazoline (1.0 eq) is dissolved in a solvent like dimethylformamide (DMF). To this solution, morpholine (or another desired amine) (4.0 eq) and a base such as potassium carbonate (K₂CO₃) (3.0 eq) are added.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 120°C) for a specified period (e.g., 24 hours). The reaction progress is monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, the mixture is treated with brine, leading to the precipitation of the product. The solid is collected by filtration and dried.

  • Purification: Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow A Substituted 2-Aminobenzoic Acid B 2-Substituted-quinazolin- 4(3H)-one A->B Cyclocondensation (e.g., with chloroacetonitrile) C 4-Chloro-2-substituted- quinazoline B->C Chlorination (POCl3 or SOCl2) D 4-Morpholino-2-substituted- quinazoline Analogs C->D Nucleophilic Substitution (Morpholine/other amines)

Caption: General synthetic workflow for 4-morpholino-2-substituted-quinazoline analogs.

Biological Activities and Therapeutic Potential

Derivatives of the 4-chloro-2-morpholinoquinazoline scaffold have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors for the treatment of cancer. The following sections will explore the key biological activities and the underlying mechanisms of action.

Kinase Inhibition: A Primary Mechanism of Action

Many quinazoline derivatives exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-aminoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.

A significant study demonstrated that a series of 4-morpholino-2-phenylquinazolines are potent inhibitors of PI3K p110α. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is frequently observed in human cancers.

One of the most potent compounds identified in this study was a thieno[3,2-d]pyrimidine derivative, a bioisostere of the quinazoline core, which exhibited an IC₅₀ value of 2.0 nM against p110α. This compound also demonstrated significant anti-proliferative activity against A375 melanoma cells with an IC₅₀ of 0.58 µM and showed selectivity for p110α over other PI3K isoforms and protein kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor 4-Morpholinoquinazoline Analog Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-morpholinoquinazoline analogs.

The 4-anilinoquinazoline scaffold is a cornerstone of many EGFR inhibitors. While direct studies on 4-chloro-2-morpholinoquinazoline as an EGFR inhibitor are limited, the structural similarities to known EGFR inhibitors suggest this is a promising avenue for investigation. Modifications at the 4-position of the quinazoline ring with various anilines are crucial for potent EGFR inhibition.

Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented. Studies on related 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant antitumor activity against cell lines such as HepG2. In one study, certain derivatives induced G0/G1 cell cycle arrest and inhibited cell proliferation, with some compounds showing good selectivity for cancer cells over normal cells.

Other Potential Therapeutic Applications

The versatility of the quinazoline scaffold suggests that 4-chloro-2-morpholinoquinazoline derivatives could be explored for a range of other biological activities, including:

  • Antibacterial agents: 2-substituted quinazolines have been shown to possess broad-spectrum antibacterial activity.

  • Anti-inflammatory agents: Certain quinazoline derivatives have demonstrated inhibitory activity against TNF-α production.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-chloro-2-morpholinoquinazoline analogs can be finely tuned by modifying different parts of the molecule. Based on studies of related compounds, the following SAR insights can be inferred:

Position/SubstituentModificationImpact on ActivityReference
4-Position Replacement of chlorine with various anilines and other nucleophilesCrucial for modulating kinase inhibitory activity and cellular potency. The nature of the substituent significantly influences binding to the target protein.
2-Position Variation of the morpholine ring with other heterocycles (e.g., piperidine, piperazine)Can affect solubility, metabolic stability, and interactions with the solvent-exposed region of the binding site.
Quinazoline Core Substitution on the benzene ring (e.g., with methoxy, fluoro, or chloro groups)Can modulate electronic properties, lipophilicity, and provide additional interaction points with the target, thereby influencing potency and selectivity.

Future Directions and Conclusion

The 4-chloro-2-morpholinoquinazoline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for medicinal chemists.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a focused library of 4-chloro-2-morpholinoquinazoline analogs with variations at the 2-, 4-, and other positions on the quinazoline ring to delineate a clear SAR.

  • Target identification and mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety profiles of lead compounds in relevant animal models.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Google Scholar.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Google Scholar.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). ijirt.org. Retrieved January 17, 2026, from [Link]

  • Quinazoline and its diverse array of therapeutic application:A review. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances, 14(5), 3231-3243. [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). jocpr.com. Retrieved January 17, 2026, from [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

The Quinazoline Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Quinazoline Core Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the quinazoline scaffold, a cornerstone in medicinal chemistry. We will delve into the diverse biological activities of this "privileged structure," focusing on its well-established roles in anticancer, antimicrobial, and anti-inflammatory applications. This document is designed to offer not just a review of the literature, but also actionable, field-proven insights into the experimental methodologies used to synthesize, evaluate, and characterize these potent molecules.

The quinazoline is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrimidine ring.[1] This bicyclic structure provides a versatile and rigid scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets. Its derivatives, particularly the oxidized forms known as quinazolinones, are prevalent in over 200 naturally occurring alkaloids and a multitude of synthetic compounds.[2] The inherent stability and synthetic tractability of the quinazoline nucleus have established it as a "privileged structure" in drug discovery, forming the foundation for numerous therapeutic agents.[2][3]

Anticancer Activity: Targeting the Engines of Cell Proliferation

The most profound therapeutic impact of quinazoline derivatives has been in the field of oncology. Many of these compounds function as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism by which quinazolines exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) being a principal target.[1]

Causality of Inhibition: EGFR, upon binding to its ligand (like EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various intracellular signaling proteins, activating downstream pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[4][5] Quinazoline-based inhibitors are designed to be structurally analogous to adenosine triphosphate (ATP), the natural substrate for the kinase domain. They competitively bind to the ATP-binding pocket of EGFR, preventing the transfer of a phosphate group and thereby blocking the entire downstream signaling cascade.[1] This inhibition of autophosphorylation effectively shuts down the signals that tell cancer cells to grow and divide.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibits (ATP Competition) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival

EGFR signaling pathway and inhibition by quinazolines.
Clinically Validated Quinazoline-Based Drugs & Efficacy Data

The success of this mechanism is exemplified by several FDA-approved drugs for various cancers, including:

  • Gefitinib (Iressa®): Used for non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[1]

  • Erlotinib (Tarceva®): Also used for NSCLC and pancreatic cancer.

  • Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2, used in breast cancer treatment.[1]

The potency of quinazoline derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a biological process by 50%.

Compound ClassTarget Cell LineIC50 Value (µM)Reference
Quinazolinone-allylphenyl quinoxaline hybridHeLa (Cervical Cancer)1.0 - 14.3[6]
Quinazolinone-allylphenyl quinoxaline hybridHepG2 (Liver Cancer)1.0 - 14.3[6]
Quinazolinone-allylphenyl quinoxaline hybridHT-29 (Colon Cancer)1.0 - 14.3[6]
2-aryl-4-chloroquinazoline-indole conjugateCaco-2 (Colon Cancer)EGFR IC50 = 0.0407[6]
1,2,3-triazole-oxadiazole-quinazoline hybridPC-3 (Prostate Cancer)0.016 - 0.19[7]
1,2,3-triazole-oxadiazole-quinazoline hybridA549 (Lung Cancer)0.016 - 0.19[7]
1,2,3-triazole-oxadiazole-quinazoline hybridMCF-7 (Breast Cancer)0.016 - 0.19[7]
S-glycosylated quinazoline derivativeMCF-7 (Breast Cancer)2.09[7]
S-glycosylated quinazoline derivativeHepG2 (Liver Cancer)2.08[7]
Key Experimental Protocols

Anticancer_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of Quinazoline Derivative MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT Test Compound Western Mechanism Validation (Western Blot) MTT->Western Confirm Target Engagement

Workflow for anticancer evaluation of quinazolines.

This protocol outlines a four-step synthesis of Gefitinib, adapted from a method designed for practicality and scalability, avoiding chromatographic purification.[1][3]

  • Step 1: Nucleophilic Aromatic Substitution.

    • Reactants: 2,4-dichloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline.

    • Procedure: Combine the reactants in a 1:1.2 molar ratio in a flask containing approximately 20 equivalents of acetic acid. Heat the mixture to 55°C and stir for 2 hours.

    • Causality: The 4-position of the quinazoline ring is more reactive to nucleophilic substitution than the 2-position. Acetic acid serves as a solvent and a mild acid catalyst. Heating provides the necessary activation energy for the reaction to proceed efficiently. The desired 4-aminated product precipitates upon cooling and can be isolated by filtration.

  • Step 2: Regioselective Demethylation.

    • Reactant: The product from Step 1.

    • Procedure: Treat the 4-aminated product with 3.0 equivalents of the ionic liquid trimethylammonium heptachlorodialuminate ([TMAH][Al₂Cl₇]) in dichloromethane. Heat the mixture to 50°C for 2 hours.

    • Causality: The ionic liquid acts as a Lewis acid to selectively remove one of the methyl groups from the dimethoxy-substituted benzene ring. While this step produces a mixture of regioisomers, the desired product can be selectively crystallized from hot methanol, a crucial purification step that avoids chromatography.

  • Step 3: O-Alkylation.

    • Reactants: The demethylated product from Step 2 and 3-morpholin-1-ylpropyl chloride.

    • Procedure: Combine the reactants with 2.0 equivalents of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO). Heat the mixture to 40°C and stir for 2.5 hours.

    • Causality: The demethylation in the previous step exposed a phenolic hydroxyl group, which is now deprotonated by the strong base (Cs₂CO₃). The resulting phenoxide acts as a nucleophile, attacking the alkyl chloride to form the ether linkage of the morpholinopropoxy side chain.

  • Step 4: Selective Dehalogenation.

    • Reactant: The product from Step 3.

    • Procedure: Treat the compound with 15 equivalents of zinc powder and 10 equivalents of tetramethylethylenediamine (TMEDA) in a mixture of methanol and acetic acid. Heat to 40°C and stir for 24 hours.

    • Causality: This final step removes the chlorine atom at the 2-position of the quinazoline ring. Zinc acts as the reducing agent in this dehalogenation reaction. This step is optimized to selectively remove the chlorine on the quinazoline core without affecting the other halogen on the aniline ring, yielding the final Gefitinib product.

This protocol determines the concentration at which a quinazoline derivative inhibits cancer cell growth by 50% (IC50).[8][9]

  • Cell Seeding: Plate a cancer cell line (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

    • Causality: This initial incubation ensures that cells are in a logarithmic growth phase and are well-adhered before drug treatment, providing a consistent baseline.

  • Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. Replace the old medium in the wells with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.

    • Causality: A range of concentrations is essential to generate a dose-response curve. The 48-72 hour incubation allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

    • Causality: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solution. A solubilizing agent is required to dissolve them, creating a homogenous colored solution for spectrophotometric measurement.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

This protocol confirms that the quinazoline inhibitor is acting on its intended target (EGFR) within the cell.[4][10][11]

  • Cell Treatment and Lysis: Grow a relevant cancer cell line (e.g., A431, which overexpresses EGFR) to 80-90% confluency. Treat the cells with the quinazoline inhibitor at various concentrations for a specified time (e.g., 2 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, preserving the phosphorylation status of EGFR and its downstream targets for accurate detection.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

    • Causality: Equal protein loading is essential for accurately comparing the levels of target proteins between different treatment groups.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Causality: The membrane provides a solid support for the proteins, making them accessible for antibody binding.

  • Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against total EGFR.

  • Analysis: Quantify the band intensities using densitometry. A decrease in the ratio of p-EGFR to total EGFR with increasing drug concentration confirms that the quinazoline compound is inhibiting EGFR phosphorylation in the cells.

Antimicrobial Activity: A Scaffold to Combat Resistance

Quinazoline derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[12]

Mechanism of Action and Structure-Activity Relationship (SAR)

The exact antimicrobial mechanism of action for all quinazolines is not fully elucidated but is thought to involve multiple targets. Some studies suggest that they may act by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby halting bacterial proliferation.[13]

Structure-activity relationship (SAR) studies have provided key insights for designing more potent antimicrobial quinazolines:[3][13]

  • Position 2 & 3 Substitutions: The nature of the substituent at positions 2 and 3 of the quinazolinone ring is critical. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 is often essential for activity.[3]

  • Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) at positions 6 and 8 can significantly enhance antimicrobial potency.[13]

Spectrum of Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various quinazoline derivatives, representing the lowest concentration that prevents visible microbial growth.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Quinazolinone Schiff BaseS. aureus32[13]
Quinazolinone Schiff BaseP. aeruginosa32[13]
Quinazolinone Schiff BaseE. coli128[13]
6-iodo-2-phenylquinazolin-4(3H)-one derivativeC. albicansModerate Activity[14]
2,3-disubstituted 3H-quinazolin-4-oneB. subtilisSignificant Activity[12]
2,3-disubstituted 3H-quinazolin-4-oneS. aureusSignificant Activity[12]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is the gold-standard method for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[12][14]

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Causality: A standardized inoculum is crucial for the reproducibility of the assay, ensuring that the starting number of bacteria is consistent across all tests.

  • Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazoline compound in the broth. The concentration range should be broad enough to encompass the expected MIC.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should also be tested as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for inflammatory disorders.

Mechanism of Action: COX Inhibition

A key mechanism for the anti-inflammatory effect of some quinazolines is the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Causality of Inhibition: COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators that cause pain, fever, and swelling. By inhibiting COX, particularly the COX-1 isoform, these quinazoline compounds block the production of prostaglandins, thereby reducing the inflammatory response.[15][17] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Quinazoline Quinazoline Inhibitor Quinazoline->COX Inhibits

Inhibition of the Prostaglandin Synthesis Pathway.
In Vivo Efficacy Data

The anti-inflammatory effects of quinazolines are often evaluated using the carrageenan-induced paw edema model in rodents, where a reduction in paw swelling indicates efficacy. Some 2,3,6-trisubstituted quinazolinone derivatives have shown a variable activity range of 10.28–53.33% inhibition of edema.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.[14][19]

  • Animal Acclimatization and Grouping: Acclimate rats for at least one week before the experiment. Fast the animals overnight with free access to water. Divide them into groups (e.g., vehicle control, positive control, and test groups).

  • Compound Administration: Administer the quinazoline compound orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline) to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to the positive control group.

    • Causality: The compound is administered 30-60 minutes before the inflammatory insult to allow for absorption and distribution to the target tissues.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

    • Causality: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response characterized by edema (swelling).

  • Measurement of Paw Volume: Measure the volume of the paw immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. A statistically significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The quinazoline core structure continues to be a remarkably fruitful scaffold in medicinal chemistry. Its derivatives have led to life-saving anticancer drugs and show significant promise as next-generation antimicrobial and anti-inflammatory agents. The synthetic versatility of the quinazoline nucleus allows for extensive structure-activity relationship studies, enabling the design of compounds with enhanced potency and selectivity. Future research will likely focus on developing multi-target quinazoline derivatives, exploring novel mechanisms of action, and applying this privileged scaffold to a wider range of diseases. The robust experimental protocols detailed in this guide provide a framework for the continued exploration and development of this vital class of therapeutic agents.

References

  • Li, Y., et al. (2013). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 18(9), 11169-11178. [Link]

  • Synfacts. (2019). Synthesis of Gefitinib. Synfacts, 15(04), 0339. [Link]

  • Al-Omar, M. A., et al. (2010). Synthesis and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones. Journal of the Chemical Society of Pakistan, 32(3), 389-395. [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Gefitinib. [Link]

  • FineTest. (2025). EGFR Western Blot Protocol. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2009). Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(3), 747-759. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 275-279. [Link]

  • Klauth, P., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13545. [Link]

  • Palem, R. R., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11925. [Link]

  • Peřinová, R., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 585-591. [Link]

  • Gholampour, S., et al. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 10(1), 65-72. [Link]

  • Adib, M., et al. (2012). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Organic & Biomolecular Chemistry, 10(32), 6595-6603. [Link]

  • Kavirajan, N. (2017). DOT language — Beginner. (Graph description language). Medium. [Link]

  • Kumar, R., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(10), 4567-4572. [Link]

  • Peřinová, R., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 585-591. [Link]

  • Al-Ostath, A. I., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals, 15(12), 1509. [Link]

  • Unix & Linux Stack Exchange. (2017). How do I add color to a graphviz graph node?[Link]

  • Khodair, A. I., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure, 1264, 133243. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Khan, I., et al. (2018). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic Chemistry, 77, 439-451. [Link]

  • Graphviz. (2025). color | Graphviz. [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. [Link]

  • Stack Overflow. (2023). Graphviz: how to create an edge where parts of the label have different colors. [Link]

  • The Journal of Phytopharmacology. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • Programster's Blog. (2020). Creating Graphs With DOT Language. [Link]

Sources

A Comprehensive Technical Guide to 4-Chloro-2-morpholinoquinazoline: A Keystone Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a testament to its remarkable versatility and profound impact on drug discovery. Within this class of compounds, specific intermediates often emerge as critical linchpins, enabling the efficient and convergent synthesis of complex molecular targets. 4-Chloro-2-morpholinoquinazoline is one such cornerstone. Its unique electronic and steric properties make it an exceptionally valuable precursor, particularly in the synthesis of potent tyrosine kinase inhibitors (TKIs) that have reshaped cancer therapy. This guide provides an in-depth exploration of this intermediate, from its fundamental properties and synthesis to its strategic application in the development of life-saving therapeutics. We will delve into the causality behind synthetic choices, offering not just protocols, but a deeper understanding of the chemistry at play.

Physicochemical and Structural Properties

4-Chloro-2-morpholinoquinazoline is a crystalline solid whose utility is dictated by its distinct molecular architecture. The fusion of a pyrimidine ring with a benzene ring creates the quinazoline core. The morpholine substituent at the C2 position and the chlorine atom at the C4 position are the key functional handles that define its reactivity.

The electron-withdrawing nature of the quinazoline ring system, amplified by the electronegative chlorine atom, renders the C4 position highly electrophilic and susceptible to nucleophilic attack. This is the central feature exploited in its role as an intermediate. The morpholine group at C2 serves a dual purpose: it imparts specific solubility characteristics and, more importantly, it sterically and electronically modulates the reactivity of the C4 position.

Table 1: Physicochemical Properties of 4-Chloro-2-morpholinoquinazoline

PropertyValueSource
CAS Number 39216-67-6[1]
Molecular Formula C₁₂H₁₂ClN₃O[1]
Molecular Weight 249.70 g/mol [1]
Appearance White to yellow solid[2]
Melting Point 96-100 °C[2]
Solubility Soluble in chloroform and other organic solvents; insoluble in water.[2]

Synthesis of the Intermediate: A Strategic Approach

The most common and industrially scalable synthesis of 4-Chloro-2-morpholinoquinazoline begins with the readily available 2,4-dichloroquinazoline. The key to this synthesis is the regioselective substitution of one chlorine atom.

The Principle of Regioselectivity

In 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position.[3][4][5] This enhanced reactivity is attributed to the electronic influence of the ring nitrogens. The N1 nitrogen acts as a powerful electron-withdrawing group through resonance, creating a more pronounced partial positive charge (δ+) on the adjacent C4 carbon compared to the C2 carbon. DFT calculations have confirmed that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack.[3] This inherent electronic bias allows for a highly controlled, sequential substitution, which is a cornerstone of its synthetic utility.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4-Chloro-2-morpholinoquinazoline A 2,4-Dichloroquinazoline C Reaction Vessel (Solvent: e.g., Ethanol) (Conditions: 0-5 °C) A->C B Morpholine (Nucleophile) B->C D Regioselective Nucleophilic Aromatic Substitution (SNAr) C->D Controlled Temp. E Work-up & Purification (Filtration, Washing) D->E F 4-Chloro-2-morpholinoquinazoline (Final Product) E->F

Caption: Synthetic workflow for 4-Chloro-2-morpholinoquinazoline.

Detailed Experimental Protocol
  • Objective: To synthesize 4-Chloro-2-morpholinoquinazoline via regioselective substitution on 2,4-dichloroquinazoline.

  • Materials:

    • 2,4-Dichloroquinazoline (1.0 equiv)

    • Morpholine (1.1 equiv)

    • Ethanol (or Isopropanol) as solvent

    • Triethylamine (or other non-nucleophilic base, 1.2 equiv)

    • Ice bath

  • Procedure:

    • Reaction Setup: To a stirred solution of 2,4-dichloroquinazoline in ethanol at 0-5 °C (ice bath), add triethylamine. The base is crucial for scavenging the HCl generated during the reaction, preventing protonation of the morpholine nucleophile and driving the reaction to completion.

    • Nucleophilic Addition: Add morpholine dropwise to the cooled solution over 30 minutes. Maintaining a low temperature is critical to ensure high regioselectivity for the C4 position and to prevent potential side reactions, such as substitution at C2.[5]

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,4-dichloroquinazoline) is consumed.

    • Isolation: Upon completion, a precipitate of the product typically forms. The solid is collected by vacuum filtration.

    • Purification: The collected solid is washed sequentially with cold water and cold ethanol to remove the triethylamine hydrochloride salt and any unreacted starting materials. The product is then dried under vacuum to yield 4-Chloro-2-morpholinoquinazoline as a solid. The purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application as a Keystone Intermediate

The synthetic value of 4-Chloro-2-morpholinoquinazoline lies in the lability of its C4 chlorine atom. This chlorine acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the facile introduction of various aniline derivatives, which is a key step in the synthesis of numerous anilinoquinazoline-based kinase inhibitors.[6][7]

General Reaction Scheme

The core reaction involves the displacement of the C4-chloro group by the amino group of a substituted aniline. This reaction is typically acid-catalyzed or performed in a polar, high-boiling solvent like isopropanol or N,N-Dimethylformamide (DMF).

G cluster_1 Utility in Kinase Inhibitor Synthesis Intermediate 4-Chloro-2-morpholinoquinazoline Reaction Nucleophilic Aromatic Substitution (SNAr) (Solvent: Isopropanol, Heat) Intermediate->Reaction Aniline Substituted Aniline (e.g., 3-ethynylaniline) Aniline->Reaction Product 4-Anilino-2-morpholinoquinazoline (Kinase Inhibitor Core) Reaction->Product C-N Bond Formation

Caption: General SNAr reaction using the intermediate.

Case Study: Synthesis of an EGFR Inhibitor Precursor

Many Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core. While 4-Chloro-2-morpholinoquinazoline is not a direct precursor for these specific drugs (they have different C2 substituents), it is a key intermediate for other potent kinase inhibitors, including PI3K inhibitors.[8] The following protocol illustrates the general method used in these syntheses.

Signaling Pathway Context

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is a common event in many cancers. PI3Kα (p110α) is a key enzyme in this pathway, and its inhibition is a validated therapeutic strategy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor PI3Kα Inhibitor (Synthesized from Intermediate) Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway targeted by inhibitors.

Protocol: Synthesis of a 4-Anilino-2-morpholinoquinazoline
  • Objective: To couple 4-Chloro-2-morpholinoquinazoline with a substituted aniline (e.g., 3-chloro-4-fluoroaniline, a common fragment in kinase inhibitors).[9][10]

  • Materials:

    • 4-Chloro-2-morpholinoquinazoline (1.0 equiv)

    • 3-Chloro-4-fluoroaniline (1.05 equiv)

    • Isopropanol (IPA) or n-Butanol

  • Procedure:

    • Setup: Suspend 4-Chloro-2-morpholinoquinazoline and 3-chloro-4-fluoroaniline in isopropanol in a flask equipped with a reflux condenser.

    • Reaction: Heat the mixture to reflux (approx. 82 °C for IPA) for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. The reaction proceeds via an SNAr mechanism, where the aniline nitrogen attacks the C4 position, leading to the formation of a Meisenheimer complex intermediate, followed by the elimination of HCl.

    • Isolation: Cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate from the solution.

    • Purification: The precipitate can be collected by filtration. To obtain the free base, the salt is suspended in water and basified with an aqueous solution of sodium bicarbonate or ammonium hydroxide. The resulting solid (the free base) is then filtered, washed with water, and dried under vacuum.

Safety and Handling

As with any chlorinated heterocyclic compound and amine reagents, appropriate safety precautions are mandatory.

  • 4-Chloro-2-morpholinoquinazoline:

    • Hazards: May cause skin and eye irritation. Toxic if swallowed or inhaled.[11] Handle in a well-ventilated fume hood.

    • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

    • Storage: Store in a tightly closed container in a cool, dry place away from moisture.[11][12]

  • Reagents:

    • 2,4-Dichloroquinazoline: Corrosive and causes severe skin burns and eye damage.[12]

    • Morpholine: Flammable and corrosive. Handle with care.

    • Anilines: Many aniline derivatives are toxic and potential carcinogens. Always consult the specific Safety Data Sheet (SDS) for the aniline being used.

Conclusion

4-Chloro-2-morpholinoquinazoline is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is a study in regioselectivity, and its reactivity provides a reliable and efficient entry point to the highly sought-after 4-anilinoquinazoline scaffold. An understanding of its properties, the rationale behind its synthesis, and its application in building complex bioactive molecules is essential for researchers and scientists in the field of drug development. This guide has aimed to provide that comprehensive, field-proven insight, grounding complex theory in practical, actionable protocols.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role.
  • Sánchez, B., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Foroughi, M. M., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 12(2), 145–152. Retrieved from [Link]

  • Google Patents. (2013). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Google Patents. (2014). CN102557977B - Synthesis intermediate of erlotinib and preparation method thereof.
  • Google Patents. (2014). CN103360369A - Erlotinib, and preparation method of new intermediate of erlotinib.
  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2010). WO2010017387A2 - Lapatinib intermediates.
  • ResearchGate. (n.d.). Synthesis of Erlotinib intermediate. Retrieved from [Link]

  • Chen, J., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 26(23), 7123. Retrieved from [Link]

  • Google Patents. (2012). CN102557977A - Synthesis intermediate of erlotinib and preparation method thereof.
  • PubMed. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib.
  • Organic Spectroscopy International. (2015). Gefitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine, 4-chloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Retrieved from [Link]

  • ChemBK. (2024). 4-CHLORO-QUINAZOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1): Properties and Synthesis Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Retrieved from [Link]

Sources

The 2-Morpholinoquinazoline Scaffold: A Privileged Core in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Molecule to a Core Pharmacophore

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors is a central theme in the development of targeted therapies. While a specific query for "4-Chloro-2-morpholinoquinazoline" yields limited direct results for a standalone therapeutic agent, a deeper analysis reveals its significance as a constituent of a broader class of molecules with profound biological impact. The true value lies not in this exact permutation but in the recognition of the 2-morpholinoquinazoline scaffold as a "privileged" structure in kinase inhibitor design. This guide will delve into the technical intricacies of this core, using well-documented analogues to illustrate its role, mechanism, and therapeutic potential, particularly in the context of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.

The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of kinase inhibitors.[1][2] Its rigid structure provides a versatile template for orienting functional groups to interact with the ATP-binding pocket of various kinases. The introduction of a morpholine moiety at the 2-position significantly influences the physicochemical properties of the molecule, often enhancing solubility and metabolic stability, which are critical for drug development.[3] While the 4-chloro substitution serves as a reactive handle for further chemical modification, it is the combination of the quinazoline core and the 2-morpholino group that forms the basis for a multitude of potent inhibitors targeting critical cellular signaling pathways.[4][5]

This guide will explore the synthesis, mechanism of action, and biological activity of compounds centered around this key pharmacophore, with a particular focus on its application in the development of inhibitors for the PI3K/AKT/mTOR pathway, a signaling cascade frequently dysregulated in human cancers.

The PI3K/AKT/mTOR Pathway: A Critical Node in Cellular Regulation

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Hyperactivation of this pathway is a common event in a multitude of human cancers, making it one of the most attractive targets for the development of novel anticancer therapeutics.[6][7]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3K.[6] Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins containing pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

Activated AKT proceeds to phosphorylate a plethora of downstream substrates, leading to the modulation of various cellular functions. A key downstream effector of AKT is mTOR, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[7] AKT-mediated phosphorylation of tuberous sclerosis complex 2 (TSC2) relieves its inhibitory effect on Rheb, a small GTPase that directly activates mTORC1. Activated mTORC1 then phosphorylates substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.

Given its central role in promoting cell survival and proliferation, the development of inhibitors that target key nodes of the PI3K/AKT/mTOR pathway has been a major focus of cancer drug discovery.[8]

PI3K_AKT_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates TSC2 TSC2 AKT->TSC2 Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Key_Kinase Key Kinase Key_Effector Key Effector Key_Complex Protein Complex Key_Outcome Cellular Outcome

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

Mechanism of Action: ATP-Competitive Inhibition of PI3K and mTOR

Compounds built around the 2-morpholinoquinazoline scaffold, and its close isosteres, typically function as ATP-competitive inhibitors of Class I PI3K isoforms and/or mTOR.[9][10] These small molecules are designed to fit into the ATP-binding cleft of the kinase domain, thereby preventing the phosphorylation of their respective substrates.

A prime example of a potent inhibitor featuring a related core structure is GDC-0941 (Pictilisib) , which incorporates a 2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine scaffold.[11][12] GDC-0941 is a potent inhibitor of all Class I PI3K isoforms (α, β, δ, and γ).[13] Another prominent example is BEZ235 (Dactolisib) , an imidazo[4,5-c]quinoline derivative that acts as a dual inhibitor of both PI3K and mTOR.[9][14] The ability to inhibit both PI3K and mTOR can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms that can arise from the inhibition of a single target.[10]

The morpholine group in these molecules often forms a crucial hydrogen bond with a key residue in the hinge region of the kinase domain, anchoring the inhibitor in the active site. The quinazoline (or related heterocyclic) core occupies the adenine-binding region, while substitutions at other positions, such as the 4-position, can be tailored to interact with specific pockets within the active site to enhance potency and selectivity.[3]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-substituted-2-morpholinoquinazolines generally proceeds through a common intermediate, 2,4-dichloroquinazoline. This intermediate can be prepared from the corresponding quinazolin-2,4-dione. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 2-position. This differential reactivity allows for the sequential introduction of different nucleophiles.

A general synthetic route involves the reaction of 2,4-dichloroquinazoline with morpholine, which selectively displaces the chlorine at the 4-position due to its higher reactivity, although reaction conditions can be modulated. The resulting 4-morpholino-2-chloroquinazoline can then undergo a second nucleophilic substitution at the 2-position. Alternatively, the order can be reversed. Chlorination of 2-morpholinoquinolin-4-ol with phosphorus oxychloride can yield 4-chloro-2-morpholinoquinoline, a key intermediate for further derivatization at the 4-position.[4]

Structure-activity relationship (SAR) studies on this class of compounds have revealed several key insights:

  • The Morpholine Moiety: As mentioned, the morpholine group is often critical for binding to the hinge region of the kinase and for imparting favorable pharmacokinetic properties.

  • The Quinazoline Core: The quinazoline scaffold serves as a rigid platform for positioning key interacting groups. Modifications to the ring system itself, such as the introduction of nitrogen atoms (e.g., in quinazolines) or the fusion of other rings (e.g., thienopyrimidines), can modulate selectivity and potency.[15]

  • Substitutions at the 4-Position: The 4-position is a key point for diversification and for fine-tuning the inhibitor's properties. The introduction of various aryl or heteroaryl groups at this position can lead to interactions with specific amino acid residues in the active site, thereby influencing selectivity and potency. For instance, in the case of 4-aminoquinazoline derivatives, substitutions on the aniline ring have been shown to significantly impact their inhibitory activity against PI3Kα.[16]

Biological Activity and Quantitative Data

The inhibitory potential of compounds based on the 2-morpholinoquinazoline and related scaffolds is typically quantified by their half-maximal inhibitory concentration (IC50) values against the target kinases. Below is a table summarizing the in vitro kinase inhibitory activities of two well-characterized inhibitors, GDC-0941 and BEZ235, which share key structural features with the 2-morpholinoquinazoline core.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
GDC-0941 (Pictilisib) 333375>1000
BEZ235 (Dactolisib) 475756

Data compiled from multiple sources.[9][13][17]

As the data indicates, GDC-0941 is a potent pan-Class I PI3K inhibitor with selectivity against mTOR.[13] In contrast, BEZ235 demonstrates dual inhibitory activity against both PI3K isoforms and mTOR, with particularly strong inhibition of PI3Kα, δ, γ, and mTOR.[9] This dual-targeting profile can be advantageous in certain cancer contexts where mTOR signaling is a key driver of resistance to PI3K-only inhibitors.

Experimental Protocols: In Vitro Kinase Assay

A fundamental step in the characterization of novel kinase inhibitors is the in vitro kinase assay, which directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The following is a representative protocol for a PI3Kα kinase assay.

Objective: To determine the IC50 value of a test compound against human PI3Kα.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 substrate

  • ATP (with [γ-³³P]-ATP for radiometric detection, or unlabeled for luminescence-based detection)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (serially diluted in DMSO)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., for ADP-Glo™ Kinase Assay, which measures ADP production)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 pM).

  • Assay Plate Preparation: Add a small volume of the diluted test compound to the wells of the assay plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase buffer, PI3Kα enzyme, and PIP2 substrate. Add this mix to the wells containing the test compound.

  • ATP Addition: To start the kinase reaction, add ATP (spiked with [γ-³³P]-ATP if using a radiometric assay) to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination and Detection:

    • For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA). Spot the reaction mixture onto a filter membrane that captures the phosphorylated PIP3. Wash the membrane to remove unincorporated [γ-³³P]-ATP. Measure the radioactivity on the filter using a scintillation counter.

    • For Luminescence-Based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Plate_Setup Add Compound to Assay Plate Compound_Prep->Plate_Setup Reaction_Init Add Master Mix to Plate Plate_Setup->Reaction_Init Master_Mix Prepare Kinase/ Substrate Master Mix Master_Mix->Reaction_Init ATP_Add Add ATP to Initiate Reaction Reaction_Init->ATP_Add Incubation Incubate at Room Temp ATP_Add->Incubation Termination Terminate Reaction & Deplete ATP Incubation->Termination Detection Add Detection Reagent Termination->Detection Readout Measure Signal (Luminescence) Detection->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis End End Analysis->End

Sources

Methodological & Application

Application Note & Protocol: High-Purity Synthesis of 4-Chloro-2-morpholinoquinazoline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust protocol for the purification of 4-Chloro-2-morpholinoquinazoline, a key intermediate in pharmaceutical synthesis, through recrystallization. The document provides a thorough explanation of the principles of solvent selection, the step-by-step recrystallization workflow, and subsequent purity verification using standard analytical techniques. The causality behind each experimental choice is elucidated to empower researchers with a deep understanding of the purification process. This application note is designed to serve as a practical resource for achieving high-purity 4-Chloro-2-morpholinoquinazoline, a critical requirement for downstream applications in drug discovery and development.

Introduction: The Critical Role of Purity for Quinazoline Scaffolds

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including anticancer and antimicrobial properties, make them a focal point in medicinal chemistry.[3][4] 4-Chloro-2-morpholinoquinazoline serves as a vital building block in the synthesis of these complex molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[5][6] This guide provides a systematic approach to the recrystallization of 4-Chloro-2-morpholinoquinazoline, ensuring a high degree of purity.

Principles of Recrystallization: A Methodical Approach

The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning a significant increase in solubility with temperature.[7] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[7]

For nitrogen-containing heterocycles like quinazoline derivatives, moderately polar solvents are often a good starting point.[8][9] The presence of both the quinazoline core and the morpholine moiety in 4-Chloro-2-morpholinoquinazoline suggests that solvents like alcohols (ethanol, isopropanol) or ketones (acetone), or a mixed solvent system, would be suitable candidates.[5][6]

Experimental Protocol: Purification of 4-Chloro-2-morpholinoquinazoline

This protocol is divided into three key stages: solvent screening, the main recrystallization procedure, and the final isolation and drying of the purified crystals.

Stage 1: Solvent Screening

A preliminary small-scale solvent screening is crucial to identify the optimal solvent or solvent mixture for recrystallization.

Materials:

  • Crude 4-Chloro-2-morpholinoquinazoline

  • Test tubes

  • Selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water)

  • Hot plate and water bath

Procedure:

  • Place approximately 50 mg of the crude compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good recovery of crystalline material upon cooling.[5][6]

Stage 2: Recrystallization Procedure

Based on the solvent screening, the following general procedure can be adapted. For this example, we will proceed with a mixed solvent system of ethanol and water, a common and effective choice for similar compounds.[5][6]

Materials:

  • Crude 4-Chloro-2-morpholinoquinazoline

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-Chloro-2-morpholinoquinazoline in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid. This should be done on a hot plate with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Inducing Crystallization: To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

Stage 3: Isolation and Drying

Procedure:

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 50-60 °C) can be used to expedite the process and ensure the complete removal of residual solvents.

Workflow for Recrystallization of 4-Chloro-2-morpholinoquinazoline

G cluster_prep Preparation cluster_main Recrystallization cluster_isolation Isolation & Drying crude Crude 4-Chloro-2- morpholinoquinazoline solvent_screening Solvent Screening crude->solvent_screening Small Scale Tests dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution Select Optimal Solvent hot_filtration Hot Filtration (if needed) dissolution->hot_filtration crystallization Slow Cooling & Crystal Formation hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying Under Vacuum washing->drying pure_product High-Purity Crystals drying->pure_product Final Product G cluster_solutions Potential Solutions start Problem oiling_out 'Oiling Out' - Reheat and add more 'good' solvent - Cool more slowly - Use a different solvent system start->oiling_out Compound separates as an oil no_crystals No Crystal Formation - Scratch inner surface of the flask - Add a seed crystal - Reduce solvent volume - Cool in an ice-salt bath start->no_crystals Solution remains clear upon cooling low_yield Low Yield - Ensure minimal hot solvent was used - Cool for a longer period or at a lower temperature - Use a less effective solvent start->low_yield Minimal product is recovered

Sources

Application Notes & Protocols: Leveraging 4-Chloro-2-morpholinoquinazoline for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2] Its derivatives have been extensively explored as inhibitors of various protein kinases that are critical for tumor growth and survival. Among these, the PI3K/AKT/mTOR signaling pathway, a central regulator of cell proliferation, metabolism, and survival, is frequently dysregulated in human cancers, making it a prime therapeutic target.[3][4][5] This guide provides a detailed exploration of 4-Chloro-2-morpholinoquinazoline as a pivotal intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. We will dissect the underlying biological rationale, provide field-proven synthetic protocols, and discuss the structure-activity relationships that guide the development of these next-generation therapeutics.

The Scientific Imperative: Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR cascade is a fundamental intracellular signaling pathway that, when constitutively activated, drives tumorigenesis.[6] PI3Ks, a family of lipid kinases, are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors.[3] This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, culminating in the activation of the mammalian target of rapamycin (mTOR).[3]

The mTOR kinase is a component of two distinct protein complexes, mTORC1 and mTORC2, which together regulate critical cellular processes like protein synthesis, cell growth, and survival.[7][8] The development of small molecules that can inhibit both PI3K and mTOR (dual inhibitors) is a highly pursued strategy, as it can effectively shut down this entire oncogenic axis and potentially overcome feedback activation loops seen with single-target agents.[4] The morpholine moiety has been identified as a key pharmacophore in numerous PI3K and mTOR inhibitors, contributing significantly to their binding and inhibitory activity.[3][9]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 2-Morpholinoquinazoline Derivatives (Dual PI3K/mTOR Inhibitors) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

Synthetic Strategy: A Modular Approach

The synthesis of 2-morpholinoquinazoline-based inhibitors is a modular process. It begins with the construction of a quinazolin-4(3H)-one core, which is subsequently chlorinated to create the reactive 4-chloroquinazoline intermediate. This intermediate is the linchpin of the synthesis, as the chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of various amines, including morpholine, to generate the final target compounds.

Synthesis_Workflow Start Anthranilamide + Aldehyde Step1 Cyclocondensation Start->Step1 Quinazolinone Quinazolin-4(3H)-one Step1->Quinazolinone Step2 Chlorination (e.g., POCl₃) Quinazolinone->Step2 Intermediate 4-Chloroquinazoline Intermediate Step2->Intermediate Step3 SNAr Reaction + Morpholine Intermediate->Step3 Final Target 2-Morpholino- quinazoline Derivative Step3->Final

Figure 2: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of the 4-Chloroquinazoline Intermediate

This two-step protocol details the creation of the essential chlorinated precursor.

Step A: Synthesis of 2-Phenylquinazolin-4(3H)-one [1][2]

  • Reagents & Setup: To a round-bottom flask, add anthranilamide (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as ethanol.

  • Reaction: Add a catalytic amount of iodine (I₂) (0.1 eq). The iodine serves as a mild oxidizing agent to facilitate the dehydrogenation step, promoting aromatization of the heterocyclic ring.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Filter the solid, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Validation: The resulting quinazolin-4(3H)-one can be used in the next step without extensive purification if TLC shows a single major product spot. Purity can be confirmed by ¹H NMR and melting point analysis.

Step B: Chlorination to Yield 4-Chloro-2-phenylquinazoline [10][11]

  • Reagents & Setup: In a fume hood, suspend the 2-phenylquinazolin-4(3H)-one (1.0 eq) from Step A in phosphorus oxychloride (POCl₃) (5-10 eq). POCl₃ serves as both the chlorinating agent and the solvent. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Work-up & Quenching (CAUTION): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process that quenches the excess POCl₃. The product will precipitate as a solid.

  • Isolation: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Validation: The 4-chloro-2-phenylquinazoline intermediate should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity before proceeding.

Protocol 2: Synthesis of 4-(2-Phenylquinazolin-4-yl)morpholine

This protocol utilizes the SNAr reaction to install the key morpholine moiety.

  • Reagents & Setup: Dissolve the 4-chloro-2-phenylquinazoline intermediate (1.0 eq) in a polar aprotic solvent such as isopropanol or acetonitrile in a round-bottom flask.

  • Nucleophilic Addition: Add morpholine (1.2-1.5 eq) to the solution. The slight excess of the amine nucleophile drives the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 3-5 hours. Monitor the reaction by TLC until the starting chloro-intermediate is consumed.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Validation & Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product. The structure of the target compound, 4-(2-phenylquinazolin-4-yl)morpholine, must be unequivocally confirmed. Key characterization data includes:

    • ¹H NMR: Expect to see characteristic triplet peaks for the –NCH₂ and –OCH₂ protons of the morpholine ring, typically around 3.8-4.1 ppm.[10]

    • ¹³C NMR: Look for two distinct signals for the morpholine carbons around 50 ppm (NCH₂) and 67 ppm (OCH₂), in addition to the aromatic peaks.[10]

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Application Data: Potency and Selectivity

The true value of these synthetic protocols lies in the biological activity of the resulting compounds. The 2-morpholinoquinazoline scaffold has yielded highly potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors.

Compound Class/ExampleTarget(s)IC₅₀ ValuesTarget Cancer Cell Line(s)IC₅₀ (Cytotoxicity)Reference
4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e)PI3Kα2.0 nMA375 (Melanoma)0.58 µM[12]
2-(2-Aminopyrimidin-5-yl)-4-morpholinoquinazoline (17f)PI3Kα, mTOR4.2 nM (PI3Kα)PC-3, MCF-7, etc.Varies[13]
AK-3 (Morpholine substituted quinazoline)Tubulin (implied)N/AMCF-7 (Breast)6.44 µM[10]
AK-10 (Morpholine substituted quinazoline)Tubulin (implied)N/AA549 (Lung)10.38 µM[10]
Gedatolisib (PF-05212384) (dimorpholino-triazine scaffold)PI3Kα, PI3Kγ, mTOR0.4 nM, 5.4 nM, 1.6 nMMDA-361, PC3-MM2Potent[7]

This table summarizes data for compounds containing the critical morpholino moiety, highlighting its importance across different heterocyclic cores for PI3K/mTOR inhibition.

Conclusion and Future Outlook

4-Chloro-2-morpholinoquinazoline and its analogs are not merely laboratory curiosities; they are foundational building blocks for the rational design of targeted anticancer agents. The synthetic routes described herein are robust, scalable, and adaptable, allowing for the creation of diverse chemical libraries. The demonstrated potency of derivatives against the PI3K/mTOR pathway underscores the value of this scaffold. Future research will undoubtedly focus on fine-tuning the structure to enhance selectivity among PI3K isoforms, improve pharmacokinetic properties, and overcome potential drug resistance mechanisms, further solidifying the role of the quinazoline core in the oncology drug pipeline.

References

  • Kumar, A., Sharma, S., Pandrala, M., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available at: [Link]

  • Al-Ostath, O. A., Al-Assar, Z., Al-Qerem, W., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

  • Gazi, M., & Shah, P. (2022). Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? PubMed Central. Available at: [Link]

  • de Oliveira, R. N., da Silva, A. C. S., & de Oliveira, R. B. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • de Oliveira, R. N., da Silva, A. C. S., & de Oliveira, R. B. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. Available at: [Link]

  • Zhan, Y., Chen, Y., Liu, H., et al. (2020). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]

  • Li, J., Liu, C., & Zuo, Z. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at: [Link]

  • Li, X., Li, X., Wang, Y., et al. (2016). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Șandor, A., Ionuț, I., Marc, G., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central. Available at: [Link]

  • Burks, J. K., & Rangnekar, V. M. (2017). Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. Cell Reports. Available at: [Link]

  • Nithiyanantham, S., & Theordore, J. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central. Available at: [Link]

  • Kushwaha, P., Bhardwaj, A., & Rashi. (2025). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. Available at: [Link]

  • Liu, Y., Zhang, X., Zhang, L., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Șandor, A., Ionuț, I., Marc, G., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. Available at: [Link]

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed Central. Available at: [Link]

  • Chemsrc. (2025). Gedatolisib (PF-05212384, PKI-57). Chemsrc. Available at: [Link]

  • Al-Warhi, T., Sabt, A., & El-Sawy, E. R. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Trendafilova, T., Kaloyanov, K., & Stoyanov, N. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available at: [Link]

  • Curigliano, G., Shapiro, G. I., Kristeleit, R. S., et al. (2023). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. British Journal of Cancer. Available at: [Link]

  • Tang, Z., Li, C., & Kang, B. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. PubMed Central. Available at: [Link]

  • Curigliano, G., Shapiro, G. I., Kristeleit, R. S., et al. (2023). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. eScholarship.org. Available at: [Link]

  • Fijałkowski, K., Fijałkowska, M., & Wirkus, T. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PubMed Central. Available at: [Link]

  • Shapiro, G. I., LoRusso, P., Puzanov, I., et al. (2015). First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Clinical Cancer Research. Available at: [Link]

Sources

Application Note: Synthesis and Utility of 4-Chloro-2-morpholinoquinazoline as a Versatile Intermediate for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting critical signaling pathways in oncology and inflammatory diseases.[1][2] This application note provides a detailed, field-proven guide for the synthesis, characterization, and strategic application of 4-Chloro-2-morpholinoquinazoline, a pivotal intermediate for the development of novel kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. We delve into the underlying principles of regioselective synthesis, offer a robust, step-by-step protocol, and present a framework for its subsequent elaboration into advanced drug candidates.

Strategic Imperative: The Quinazoline Core in Kinase Inhibition

The 4-aminoquinazoline framework is a well-established "privileged structure" in drug discovery, recognized for its ability to effectively interact with the ATP-binding site of various kinases.[2] Marketed drugs such as Gefitinib and Erlotinib validate the therapeutic potential of this scaffold.[2] The power of the quinazoline system lies in its modular nature, allowing for precise, multi-point modifications to tune potency, selectivity, and pharmacokinetic properties.

The starting material, 2,4-dichloroquinazoline, offers two reactive sites for nucleophilic aromatic substitution (SNAr). The strategic differentiation of these two positions is the key to building complex molecules. Theoretical and experimental studies have shown that the carbon at the 4-position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4][5] This inherent reactivity difference allows for a sequential and controlled synthesis, which is fundamental to our protocol. By first installing the morpholine group, we create an intermediate, 4-Chloro-2-morpholinoquinazoline, where the remaining chlorine at the C4 position is primed for subsequent, diversity-generating reactions.

Mechanism: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on a two-step addition-elimination SNAr mechanism. The nucleophile (morpholine) attacks the electron-deficient carbon atom (C2 or C4), forming a transient, negatively charged intermediate known as a Meisenheimer adduct.[3] The subsequent departure of the chloride leaving group restores the aromaticity of the ring system. While C4 is typically more reactive, reaction conditions can be modulated to favor substitution at the C2 position, which is exploited in various synthetic strategies. For the purpose of this guide, we will focus on a well-documented pathway that ultimately yields the 2-morpholino substituted intermediate.

SNAr_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_product Product Start 2,4-Dichloroquinazoline Meisenheimer Meisenheimer Adduct (Transient Intermediate) Start->Meisenheimer 1. Nucleophilic Attack Nucleophile Morpholine (Nucleophile) Nucleophile->Meisenheimer Base Base (e.g., DIPEA) (HCl Scavenger) Base->Meisenheimer Facilitates reaction Product 4-Chloro-2-morpholinoquinazoline Meisenheimer->Product 2. Elimination of Cl⁻

Figure 1: Generalized SNAr mechanism for the synthesis.

Synthesis Protocol: 4-Chloro-2-morpholinoquinazoline

This protocol details the regioselective synthesis of the target intermediate from 2,4-dichloroquinazoline. The procedure is designed for reproducibility and scalability.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.M.W. ( g/mol )
2,4-Dichloroquinazoline≥98%Sigma-Aldrich607-68-1199.03
Morpholine≥99%Sigma-Aldrich110-91-887.12
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich7087-68-5129.24
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-284.93
Saturated Sodium BicarbonateACS ReagentFisher Scientific144-55-884.01
Anhydrous Sodium SulfateACS ReagentFisher Scientific7757-82-6142.04
Silica Gel230-400 meshSorbent Technologies63231-67-4-
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

  • Addition funnel

  • Thermometer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser under a nitrogen atmosphere, add 2,4-dichloroquinazoline (1.0 eq, e.g., 5.0 g).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 100 mL). Cool the solution to 0 °C using an ice bath.

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent side reactions with atmospheric moisture. Cooling the reaction controls the initial exotherm upon addition of the amine and can enhance regioselectivity.

  • Nucleophile Addition:

    • In a separate flask, prepare a solution of morpholine (1.05 eq) and DIPEA (1.2 eq) in DCM (20 mL).

    • Transfer this solution to an addition funnel and add it dropwise to the stirred solution of 2,4-dichloroquinazoline over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • Rationale: Slow, controlled addition of the nucleophile prevents localized overheating and reduces the formation of the 2,4-dimorpholinoquinazoline byproduct. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Reaction Progression and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, major product spot should appear.

    • Rationale: Extended stirring at room temperature ensures the reaction proceeds to completion. TLC is an essential in-process control to verify the consumption of the limiting reagent.

  • Work-up and Isolation:

    • Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous washes remove the DIPEA hydrochloride salt and any unreacted morpholine. Drying the organic phase is crucial before solvent removal to obtain a clean crude product.

  • Purification:

    • The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • Alternatively, for higher purity, purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes).

    • Combine the pure fractions and evaporate the solvent to yield 4-Chloro-2-morpholinoquinazoline as a white to off-white solid.

    • Rationale: Purification is essential to remove any unreacted starting material or the disubstituted byproduct, ensuring the high quality required for subsequent synthetic steps.

Quality Control & Characterization

To ensure the identity and purity of the synthesized intermediate, a thorough analytical characterization is mandatory.

AnalysisTechniqueExpected Results
Identity ¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.9-7.4 (m, 4H, Ar-H), 3.85 (t, 4H, -CH₂-O-), 3.75 (t, 4H, -CH₂-N-).
¹³C NMR (100 MHz, CDCl₃)Characteristic peaks for quinazoline and morpholine carbons.
Mass Spectrometry (ESI-MS)Calculated for C₁₂H₁₂ClN₃O [M+H]⁺: 250.07. Found: ~250.1.
Purity HPLC/UPLC≥98% purity.
Physical Melting PointConsistent with literature values.

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. Full 2D-NMR analysis (HSQC, HMBC) can be employed for unambiguous structural assignment if needed.[5]

Application in Kinase Inhibitor Synthesis

4-Chloro-2-morpholinoquinazoline is not an end in itself but a strategic platform for creating libraries of potent kinase inhibitors. The chlorine at the C4 position is now the primary site for diversification.

The Synthetic Strategy: Building Complexity

The next step typically involves a second SNAr reaction at the C4 position with a different nucleophile, often a substituted aniline. This is the key step where the pharmacophore responsible for targeting a specific kinase is introduced. This sequential substitution strategy is a cornerstone of synthesizing inhibitors for kinases like PI3K, mTOR, and EGFR.[6][7][8]

Figure 2: General workflow for kinase inhibitor synthesis.
Case Study: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several potent PI3K inhibitors are based on the 2-morpholino-4-anilinoquinazoline scaffold. The morpholine group often serves to enhance solubility and metabolic stability while occupying a specific pocket in the kinase active site.

PI3K_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Quinazoline-based PI3K Inhibitor Inhibitor->PI3K INHIBITS

Sources

Application Note & Protocols: Characterizing PI3K Pathway Inhibitors Using 4-Chloro-2-morpholinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of 4-Chloro-2-morpholinoquinazoline derivatives in cell-based assays.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors developed for oncology. Its rigid, heterocyclic structure provides an excellent framework for designing potent and selective inhibitors. The 2-morpholinoquinazoline series, in particular, has been extensively explored for its potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. Derivatives featuring a chlorine atom at the 4-position of the quinazoline ring are a specific subclass being investigated for their therapeutic potential.

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and motility. Hyperactivation of this pathway is one of the most common events in human cancers, making it a prime target for drug development. This guide provides a detailed overview and validated protocols for utilizing 4-Chloro-2-morpholinoquinazoline derivatives to probe the PI3K pathway in cell-based assay systems.

Mechanism of Action: Targeting the PI3K Signaling Cascade

Compounds based on the 2-morpholinoquinazoline scaffold, such as the well-characterized inhibitor ZSTK474, function as ATP-competitive inhibitors of Class I PI3K isoforms. They bind to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage of PIP3 production prevents the recruitment and activation of downstream effectors like Akt and PDK1, leading to the suppression of the entire signaling cascade.

The downstream consequences of PI3K inhibition include:

  • Reduced Akt Phosphorylation: A direct and reliable biomarker of target engagement.

  • Inhibition of mTORC1 Signaling: Leading to decreased phosphorylation of downstream targets like S6 ribosomal protein and 4E-BP1.

  • Induction of Apoptosis or Cell Cycle Arrest: Due to the suppression of pro-survival signals.

  • Inhibition of Cell Motility and Invasion: As the pathway is crucial for cytoskeletal rearrangement.

Below is a diagram illustrating the canonical PI3K/Akt/mTOR pathway and the point of inhibition by 4-Chloro-2-morpholinoquinazoline derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation | Inhibits Inhibitor 4-Chloro-2-morpholinoquinazoline Derivative Inhibitor->PI3K | Blocks ATP Binding

Caption: The PI3K/Akt/mTOR signaling pathway with the point of inhibition.

Core Application: Assay Selection and Experimental Design

To comprehensively characterize a 4-Chloro-2-morpholinoquinazoline derivative, a tiered approach involving multiple assays is recommended.

Assay Type Purpose Typical Readout Key Insights
Cell Viability / Proliferation To determine the dose-dependent effect on cell growth and survival.Luminescence (ATP levels), Absorbance (metabolic activity).IC50 (half-maximal inhibitory concentration), cytostatic vs. cytotoxic effects.
Western Blotting To confirm on-target activity by measuring pathway modulation.Chemiluminescence or fluorescence signal of specific proteins.Reduction in phosphorylation of Akt, S6, and other downstream targets.
Cell Migration Assay To assess the functional impact on cancer cell motility.Number of migrated cells (microscopy), fluorescence.Inhibition of a key hallmark of metastasis.

Self-Validating Experimental Design: For all assays, the inclusion of proper controls is non-negotiable for data trustworthiness.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound. This serves as the baseline (0% inhibition).

  • Positive Control: A known, well-characterized PI3K inhibitor (e.g., ZSTK474, LY294002) to validate that the assay system is responsive.

  • Untreated Control: Cells in media alone, to ensure the vehicle itself has no effect.

Detailed Protocols

Protocol 1: Cell Viability Assessment using Luminescence (CellTiter-Glo® Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • 4-Chloro-2-morpholinoquinazoline derivative (stock solution in DMSO).

  • White, opaque 96-well microplates suitable for luminescence.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of the compound in complete growth medium. For an IC50 determination, a range from 100 µM to 1 nM is a good starting point. Remember to prepare a 2X vehicle control.

    • Remove 100 µL of media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration.

    • Incubate for 72 hours (37°C, 5% CO2). The duration can be optimized based on the cell doubling time.

  • Assay Execution:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read luminescence on a plate-reading luminometer.

    • Calculate % viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for PI3K Pathway Inhibition

This protocol provides a direct measure of target engagement by quantifying the phosphorylation status of Akt.

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection Seed 1. Seed Cells (6-well plate) Treat 2. Treat with Inhibitor (e.g., 1-4 hours) Seed->Treat Lyse 3. Lyse Cells (RIPA Buffer) Treat->Lyse Quantify 4. Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE 5. SDS-PAGE Quantify->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 7. Block Membrane Transfer->Block PrimaryAb 8. Primary Antibody (e.g., p-Akt, Akt) Block->PrimaryAb SecondaryAb 9. Secondary HRP-Ab PrimaryAb->SecondaryAb Detect 10. ECL Detection SecondaryAb->Detect

Caption: A typical workflow for Western Blot analysis.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., U87-MG) in 6-well plates to reach 80-90% confluency on the day of the experiment.

    • Serum-starve the cells overnight if necessary to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of the 4-Chloro-2-morpholinoquinazoline derivative (e.g., 0.1, 1, 10 µM) or vehicle for 2-4 hours.

    • Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the PI3K pathway.

  • Lysis and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C).

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-pan-Akt

      • Mouse anti-β-Actin (as a loading control)

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate and image the blot using a digital imager or film.

    • Expected Result: A dose-dependent decrease in the p-Akt signal, with little to no change in total Akt or β-Actin levels.

Data Interpretation and Troubleshooting

  • High IC50 Value in Viability Assays: If the compound shows weak effects on viability but strong inhibition of p-Akt, it may indicate that the pathway is not the primary driver of proliferation in that specific cell line, or that the effect is cytostatic rather than cytotoxic. Consider longer incubation times or using apoptosis assays.

  • No Change in p-Akt Levels:

    • Verify Pathway Activation: Ensure your growth factor stimulation is working by comparing stimulated vs. unstimulated vehicle controls.

    • Compound Potency: The concentrations used may be too low.

    • Cell Line Choice: The chosen cell line may have mutations downstream of PI3K (e.g., in PTEN) that make it resistant.

  • Inconsistent Western Blot Results: Ensure consistent protein loading by carefully performing the BCA assay and always normalizing to a loading control like β-Actin or GAPDH.

References

  • Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphoinositide 3-kinase inhibitor, shows potent antitumor activity and synergy with other anticancer drugs. Cancer Science. Available at: [Link]

  • Zhu, W., et al. (2015). Design, synthesis and biological evaluation of novel 2-morpholino-4-substituted-quinazoline derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

Application Notes and Protocols for the In Vitro Evaluation of 4-Chloro-2-morpholinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Morpholinoquinazolines

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly in oncology.[1][2] Its rigid, heterocyclic structure provides an excellent framework for interacting with various biological targets, most notably the ATP-binding pocket of protein kinases.[3] The "4-Chloro-2-morpholinoquinazoline" series represents a promising class of compounds, where the morpholine moiety at the C-2 position often enhances solubility and metabolic stability, while the chlorine at the C-4 position serves as a reactive handle for further chemical modification or as a key pharmacophoric element for biological activity.

Recent studies have highlighted that quinazoline derivatives frequently exert their effects by modulating critical cellular signaling pathways, such as the PI3K/Akt/mTOR and EGFR signaling cascades, which are often dysregulated in cancer.[4][5][6] Consequently, a systematic in vitro evaluation is paramount to elucidating the mechanism of action, potency, and selectivity of novel 4-Chloro-2-morpholinoquinazoline analogues.

This comprehensive guide provides a suite of detailed protocols and application notes designed for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to characterize these compounds, from initial physicochemical assessment and broad cytotoxicity screening to in-depth mechanistic studies. Each protocol is presented not merely as a set of instructions, but as a self-validating system, complete with the scientific rationale behind key steps and controls, ensuring robust and reproducible data generation.

Part 1: Foundational Characterization

Before initiating cell-based assays, it is critical to establish the fundamental physicochemical properties of the test compounds. These parameters profoundly influence data quality and interpretation in all subsequent biological experiments.[7][8]

Aqueous Solubility Assessment

Rationale: Poor aqueous solubility can lead to compound precipitation in culture media, resulting in inaccurate concentration-response curves and misleading biological data.[9][10] Both kinetic and thermodynamic solubility assays are valuable. Kinetic solubility is often sufficient for initial high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead compounds.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Compound Preparation: Prepare a 10 mM stock solution of the 4-Chloro-2-morpholinoquinazoline compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Addition: Add 2 µL of each DMSO concentration to a 96-well plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4, per well. This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of scattering measurements.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed above the background is defined as the kinetic solubility limit.

Chemical Stability

Rationale: Compound instability in assay buffer or cell culture media can lead to a decrease in the effective concentration over the incubation period, affecting the accuracy of potency measurements (e.g., IC50 values).

Protocol: Stability in Assay Buffer

  • Incubation: Add the test compound from a DMSO stock to the relevant aqueous buffer (e.g., PBS or cell culture medium) to achieve a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent (e.g., ≤ 0.5%).

  • Time Points: Incubate the solution at 37°C. Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analysis: Quench the reaction by adding an equal volume of cold acetonitrile. Analyze the concentration of the parent compound in each aliquot using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plot the percentage of the compound remaining versus time to determine its stability profile.

Part 2: Primary Biological Evaluation - Assessing Cytotoxicity

The initial step in biological characterization is to determine the compound's effect on cell viability and proliferation. This provides a broad measure of its cytotoxic or cytostatic potential and is used to determine the appropriate concentration range for subsequent mechanistic assays.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Select Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Compound Stock Solutions (DMSO) D Treat Cells with Serial Dilutions of Compound B->D C->D E Incubate for 48-72 hours D->E F Add Viability Reagent (e.g., CellTiter-Glo® or MTT) E->F G Measure Signal (Luminescence/Absorbance) F->G H Calculate % Viability vs. Vehicle Control G->H I Generate Dose-Response Curve & Calculate IC50 H->I

Caption: General workflow for in vitro cytotoxicity screening.

Cell Viability Assay (Luminescent ATP Assay)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[11][12] Its "add-mix-measure" format is ideal for high-throughput screening.[13] The luminescent signal is directly proportional to the number of viable cells in culture.[12]

Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[14][15] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the 4-Chloro-2-morpholinoquinazoline compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compound dilutions. Include "vehicle control" wells (DMSO only) and "blank" wells (medium only).[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][17] Add 100 µL of CellTiter-Glo® Reagent to each well.[13]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Calculate the percent viability for each concentration relative to the vehicle control (100% viability).

    • Plot percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Cell Viability Assay (Colorimetric MTT Assay)

Rationale: The MTT assay is a classic colorimetric method that measures the metabolic activity of cells.[19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[19][20]

Protocol: MTT Assay

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the CellTiter-Glo® protocol (Section 2.1), using a clear 96-well plate.

  • MTT Addition: After the 48-72 hour incubation, add 10-20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[19][21]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16][21]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan.[19][20]

  • Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Perform data analysis as described for the CellTiter-Glo® assay to determine the IC50 value.

ParameterCellTiter-Glo® (Luminescent)MTT (Colorimetric)
Principle Quantifies ATP in viable cellsMeasures mitochondrial dehydrogenase activity
Sensitivity Very High (as few as 10 cells)[12]Moderate
Throughput High (single reagent addition)[11]Moderate (multiple steps)
Interference Fewer compound interferencesColored compounds or reducing agents may interfere[16]
Endpoint LuminescenceAbsorbance

Part 3: Mechanistic Elucidation

Once the cytotoxic potential is established, the next phase is to investigate how the compounds exert their effects. Based on the known activities of quinazoline derivatives, key mechanisms to investigate include the induction of apoptosis, cell cycle arrest, and inhibition of specific kinase signaling pathways.[6][22]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells, allowing for their differentiation.[23]

Protocol: Annexin V-FITC/PI Flow Cytometry Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the 4-Chloro-2-morpholinoquinazoline compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the pellet once with cold PBS.[24]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The recommended cell density is approximately 1 x 10^6 cells/mL.[24] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Fluorochrome Addition: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cells.[24][25]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

  • Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[24]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[23][24] Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live, healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[26] Flow cytometric analysis of DNA content using a stoichiometric dye like PI allows for the quantification of cells in each phase of the cell cycle.[27][28]

Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay (Section 3.1).

  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[28] This step permeabilizes the cells and preserves their morphology. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[29]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) to pellet them, and wash twice with PBS.[28] Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[28] The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[26]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale.[28]

  • Data Interpretation: Generate a histogram of fluorescence intensity. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region between these peaks represents cells in the S phase (DNA synthesis). The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in a specific phase compared to the vehicle control indicates compound-induced cell cycle arrest.

Kinase Inhibition Profiling

Rationale: Given that quinazolines are well-established kinase inhibitors, a direct assessment of the compound's effect on relevant kinase activity is a critical mechanistic step.[30][31] The PI3K/Akt/mTOR pathway is a frequent target.[4][32] Luminescence-based assays, which measure the depletion of ATP or the production of ADP, are a common, high-throughput method for quantifying kinase activity.[33]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibits Apoptosis S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Compound Quinazoline Inhibitor Compound->PI3K Potential Target Compound->Akt Potential Target Compound->mTORC1 Potential Target

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol: In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare serial dilutions of the 4-Chloro-2-morpholinoquinazoline compound in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add the following in order:

    • The test compound dilution or DMSO (vehicle control).

    • The target kinase (e.g., PI3Kα, Akt1, or mTOR) at a pre-optimized concentration.

    • Incubate briefly (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.[33]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific kinase substrate and ATP.[33][34]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[33]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[33]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[33]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value as described previously.

Conclusion and Forward Path

This guide provides a robust, multi-tiered framework for the comprehensive in vitro evaluation of 4-Chloro-2-morpholinoquinazoline compounds. By systematically progressing from foundational physicochemical characterization to broad cytotoxic screening and finally to detailed mechanistic studies, researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and build a strong data package for further preclinical development. The integration of the described protocols will ensure the generation of high-quality, reproducible data, accelerating the journey of these promising compounds from the laboratory bench toward potential clinical applications.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]

  • Chen, Y., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(2). [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1326-1333. [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Le, T. V., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 579-591. [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Liu, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1553-1558. [Link]

  • Ahmad, A., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1403-1416. [Link]

  • Ma, Z., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • Khan, F., et al. (2015). A Novel Quinazolinone Chalcone Derivative Induces Mitochondrial Dependent Apoptosis and Inhibits PI3K/Akt/mTOR Signaling Pathway in Human Colon Cancer HCT-116 Cells. Chemical Biology & Drug Design, 86(5), 1157-1167. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. [Link]

  • Nguyen, T. T. H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 551-558. [Link]

  • Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6666. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18. [Link]

  • Gleeson, M. P., et al. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208. [Link]

  • Hart, K. C., et al. (2014). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 1142, 17-31. [Link]

  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 234-246. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 25(2), 1083. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Ghorab, M. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

  • Le, T. V., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online. [Link]

  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Improving Compound Quality through in vitro and in silico Physicochemical Profiling. ResearchGate. [Link]

  • Kumar, D., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(36), 22165-22176. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

Sources

Application Note & Protocols: Synthesis of 2-Morpholino-N-arylquinazolin-4-amines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutics, particularly in oncology.[1][2][3] Its rigid, heterocyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling potent and selective interactions with biological targets. Notably, 4-anilinoquinazoline derivatives have been successfully developed as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[3][4][5] This application note provides a detailed technical guide for the synthesis of 2-morpholino-N-arylquinazolin-4-amines through the reaction of 4-chloro-2-morpholinoquinazoline with various anilines. This reaction is a cornerstone for generating libraries of potential drug candidates for screening and lead optimization.[6][7]

Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9][10] The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atoms, activates the chlorine atom at the C4 position towards nucleophilic attack. The aniline, acting as the nucleophile, attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the final N-arylated product. The first step, the nucleophilic attack, is generally the rate-determining step of the reaction.[8]

The presence of the morpholino group at the C2 position can influence the reactivity of the C4 position through electronic effects. While a detailed kinetic study for this specific substrate is not extensively reported, the general principles of SNAr on chloroquinazolines apply.[8][9]

SNAr_Mechanism reagents 4-Chloro-2-morpholinoquinazoline + Aniline intermediate Meisenheimer Complex (Tetrahedral Intermediate) reagents->intermediate Nucleophilic Attack (Rate-Determining Step) product 2-Morpholino-N-arylquinazolin-4-amine intermediate->product Elimination of Cl- (Restoration of Aromaticity) HCl + HCl

Caption: Generalized SNAr mechanism for the reaction.

Experimental Protocols

This section details a representative protocol for the synthesis of 2-morpholino-N-arylquinazolin-4-amines. While conventional heating can be employed, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially for less reactive anilines.[11][12]

Protocol 1: Microwave-Assisted Synthesis of 2-Morpholino-N-phenylquinazolin-4-amine

This protocol is adapted from methodologies described for the N-arylation of 4-chloroquinazolines.[11][12]

Materials:

  • 4-Chloro-2-morpholinoquinazoline (1.0 equiv)

  • Aniline (1.1 equiv)

  • Solvent: Isopropanol or a mixture of THF/water (1:1)

  • Microwave reactor vials (10 mL)

  • Stir bar

Instrumentation:

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chloro-2-morpholinoquinazoline (e.g., 249.7 mg, 1.0 mmol).

  • Add the desired aniline (e.g., aniline, 102.4 mg, 1.1 mmol).

  • Add the chosen solvent (e.g., 5 mL of isopropanol or THF/water 1:1). The use of a THF/water mixture can facilitate the reaction, sometimes even without the need for a base.[11][12]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by TLC or LC-MS.

  • After completion, allow the vial to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any generated HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-morpholino-N-phenylquinazolin-4-amine.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 4-chloro-2-morpholinoquinazoline and aniline to microwave vial prep2 Add solvent (e.g., IPA or THF/H2O) prep1->prep2 reaction Microwave irradiation (e.g., 120-150 °C, 10-30 min) prep2->reaction workup1 Cool and remove solvent reaction->workup1 workup2 Aqueous wash (NaHCO3, brine) workup1->workup2 workup3 Dry and concentrate workup2->workup3 purification Column Chromatography workup3->purification final_product final_product purification->final_product Pure Product

Caption: Experimental workflow for microwave-assisted synthesis.

Data and Expected Results

The reactivity of the aniline nucleophile is significantly influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) on the aniline ring generally increase its nucleophilicity, leading to faster reactions and higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the aniline's nucleophilicity, often requiring more forcing conditions (higher temperatures or longer reaction times).[11][12] Steric hindrance from ortho-substituents on the aniline can also slow down the reaction.[11][12]

Aniline Substituent (R)Typical ConditionsReaction Time (Microwave)Yield (%)Reference
H120 °C, IPA15 minGood to Excellent[11][12]
4-OCH₃ (EDG)120 °C, THF/H₂O10 min90%[11]
3-OCH₃ (EDG)120 °C, THF/H₂O10 min85%[11]
4-F (EWG)140 °C, THF/H₂O40 min70-84%[11]
2-CH₃ (Steric Hindrance)140 °C, THF/H₂O2 hours74-78%[12]
4-CN (Strong EWG)120-150 °C, THF/H₂O>1 hourNo Reaction[11]
4-NO₂ (Strong EWG)120-150 °C, THF/H₂O>2 hoursNo Reaction[11]

Note: Yields are representative and can vary based on the specific quinazoline substrate and reaction scale. The table is compiled based on data for similar 4-chloroquinazoline systems.

Troubleshooting and Key Considerations

  • Low Yields: For electron-poor anilines, consider increasing the reaction temperature or time. The addition of a non-nucleophilic base (e.g., DIPEA) can sometimes be beneficial, although base-free conditions are often successful.[11]

  • Side Reactions: At very high temperatures or with prolonged reaction times, decomposition of starting materials or products may occur. Monitoring the reaction progress is crucial.

  • Purification Challenges: The polarity of the final products can vary significantly depending on the aniline substituent. A gradient elution during column chromatography is recommended to achieve good separation.

  • Solvent Choice: While isopropanol, ethanol, and THF/water are common, other solvents like DMF or NMP can be used, particularly for conventional heating methods. However, these may require higher temperatures for work-up.[10]

Conclusion

The reaction of 4-chloro-2-morpholinoquinazoline with anilines is a robust and versatile method for synthesizing a diverse range of N-aryl-2-morpholinoquinazolin-4-amines. These compounds are of significant interest in drug discovery, particularly as kinase inhibitors.[6][13] The use of microwave-assisted synthesis offers a rapid and efficient route to these valuable scaffolds, facilitating the rapid generation of compound libraries for biological evaluation. Understanding the underlying SNAr mechanism and the influence of electronic and steric effects is key to optimizing reaction conditions and achieving high yields.

References

  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry. Available at: [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Various Authors. (2021). Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Dravyakar, B. R., et al. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. Available at: [Link]

  • Dravyakar, B. R., et al. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II. SciSpace. Available at: [Link]

  • de Souza, G. E. P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Various Authors. (2021). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]

  • Chandrasekhar, M., et al. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

  • Paul, K., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie. Available at: [Link]

  • Rojas, G., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Various Authors. (2020). Optimization of conditions between 4-chloro-anisole and morpholine. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Various Authors. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2015). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Chloro-2-morpholinoquinazoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of therapeutic agents due to its ability to interact with diverse biological targets.[1] Derivatives of quinazoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] The 2,4-disubstituted quinazoline framework is of particular interest to drug development professionals. The substituent at the 2-position, in this case, a morpholine ring, can be crucial for modulating pharmacokinetic properties such as solubility and brain permeability, a feature often exploited in Central Nervous System (CNS) drug discovery.[3]

The C4-position serves as a key vector for chemical diversification. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, enabling the efficient formation of carbon-carbon bonds between the quinazoline core and a wide array of aryl or heteroaryl partners.[4] This reaction is prized for its mild conditions, high functional group tolerance, and the stability of its organoboron reagents.[5][6]

This document provides a comprehensive guide for researchers on the application of the Suzuki-Miyaura coupling to 4-Chloro-2-morpholinoquinazoline. It outlines the reaction mechanism, key optimization parameters, a detailed experimental protocol, and troubleshooting strategies to facilitate the synthesis of novel quinazoline-based compounds for drug discovery pipelines.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[7] The catalytic cycle, illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the 4-Chloro-2-morpholinoquinazoline to a Palladium(0) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides, and results in a Palladium(II) intermediate.[9]

  • Transmetalation: The aryl group is transferred from the organoboron species (which is activated by a base to form a more nucleophilic 'ate' complex) to the Palladium(II) center, displacing the halide.[7][10]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final C-C bond and regenerating the active Palladium(0) catalyst, which re-enters the cycle.[6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A Ar-Pd(II)L₂-Cl OxiAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B Ar-Pd(II)L₂-Ar' Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Substrate 4-Chloro-2-morpholinoquinazoline (Ar-Cl) Substrate->OxiAdd Boronic Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ ('ate' complex) Boronic->Borate Borate->Trans

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Optimization

The successful coupling of heteroaryl chlorides like 4-Chloro-2-morpholinoquinazoline requires careful selection of reaction components. The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging.[11]

  • Catalyst and Ligand Selection: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for aryl chlorides.[12] The use of bulky and electron-rich phosphine ligands is critical to enhance the catalytic activity. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[8][13] Highly effective systems often involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered alkylphosphine ligands (e.g., P(t-Bu)₃) are the state-of-the-art for this type of transformation.[8]

    • Pre-catalysts: Using air-stable palladium pre-catalysts that incorporate these ligands (e.g., SPhos Pd G3) can improve reproducibility and ease of handling.[14]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10] The choice of base must be matched with the solvent and substrate.

    • Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[7] For challenging couplings, the stronger, more soluble K₃PO₄ is often the base of choice.[12] The base's solubility is critical; often, aqueous solutions are used to facilitate the reaction.[15]

  • Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[16]

    • Typical Solvents: Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are common.[17] These are often used in a biphasic mixture with water to dissolve the inorganic base.[15] The ratio of organic solvent to water can be a key parameter to optimize.[15]

  • Temperature: Due to the lower reactivity of the chloride substrate, elevated temperatures (typically 90-120°C) are usually required to drive the reaction to completion.[18] Microwave irradiation can also be employed to shorten reaction times.[19]

Detailed Experimental Protocol

This generalized protocol serves as a starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-morpholinoquinazoline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • 4-Chloro-2-morpholinoquinazoline (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%) or a pre-formed catalyst (e.g., SPhos Pd G2, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Chloro-2-morpholinoquinazoline, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.[20]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and ligand (or the single-component pre-catalyst).

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.[14]

  • Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[21]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-morpholinoquinazoline product.[18]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: Representative Reaction Conditions

The following table summarizes optimized conditions for the Suzuki coupling of 4-Chloro-2-morpholinoquinazoline with various boronic acids, based on established protocols for similar heteroaryl chlorides.[21][22]

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1101088-96
33-Fluorophenylboronic acidXPhos Pd G3K₂CO₃THF/H₂O901680-90
4Pyridin-3-ylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃Dioxane/H₂O1101865-75
5Thiophen-2-ylboronic acidPdCl₂(Amphos)₂K₃PO₄Toluene/H₂O1001270-85

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues and provides corrective actions.[12][14][20]

IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst or ligand degradation. 2. Insufficiently active catalyst system for C-Cl bond activation. 3. Oxygen contamination deactivating the catalyst. 4. Insufficiently strong or poorly soluble base.1. Use a fresh batch of catalyst/ligand. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[12] 3. Ensure thorough degassing of solvents and maintain a robust inert atmosphere.[14] 4. Change to a stronger base like K₃PO₄ or Cs₂CO₃ and ensure vigorous stirring.[12]
Dehalogenation 1. Formation of a palladium-hydride (Pd-H) species. 2. Certain solvents (e.g., alcohols) or impurities acting as a hydride source.1. Avoid protic solvents. Use aprotic solvents like dioxane or toluene.[20] 2. Screen different bases; sometimes a milder base like K₂CO₃ can suppress this side reaction.
Protodeborylation 1. Premature cleavage of the C-B bond by water/base. 2. Instability of the boronic acid, especially with electron-rich heterocycles.1. Use a more stable boronic ester (e.g., pinacol ester).[12] 2. Minimize the amount of water in the solvent system or use anhydrous conditions. 3. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.[10]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step.1. Improve degassing procedures and ensure a strict inert atmosphere.[17] 2. Optimize the base/solvent system to improve the solubility and reactivity of the boronate species.

Visualized Workflow: From Reaction to Analysis

The overall process from setting up the reaction to obtaining the final, purified product follows a standardized laboratory workflow.

Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Reagents, Base, Catalyst) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat & Stir (e.g., 100°C, 12h) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Quench & Work-up Monitor->Workup Complete Extract 7. Extraction Workup->Extract Purify 8. Column Chromatography Extract->Purify Analyze 9. Characterization (NMR, HRMS) Purify->Analyze

Standard workflow for Suzuki coupling synthesis and purification.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(14), 5589-5591. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Delaunay, J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 6(45), 12698-12704. [Link]

  • Kattamuri, P. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Singh, R., et al. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 4(79), 41801-41829. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(9), 15060-15081. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654. [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1697-1704. [Link]

  • ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with.... [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5783-5803. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6966-6973. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3290-3301. [Link]

  • Saini, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

  • Ialongo, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2443-2458. [Link]

  • Al-Suaily, A. K., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2736. [Link]

  • Goud, B. S., et al. (2024). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 29(5), 1148. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • ResearchGate. Synthesis of Original 2‐Substituted 4‐Arylquinazolines by Microwave‐Irradiated Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF. [Link]

Sources

Characterization and Quantification of the Solubility Profile of 4-Chloro-2-morpholinoquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

4-Chloro-2-morpholinoquinazoline is a key intermediate in the synthesis of various biologically active molecules, most notably tyrosine kinase inhibitors such as Gefitinib. A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document provides a detailed framework and experimental protocols for researchers to systematically determine the solubility of 4-Chloro-2-morpholinoquinazoline. The methodologies outlined herein are designed to be self-validating and grounded in established principles of physical chemistry, ensuring the generation of reliable and reproducible data for critical drug development and chemical synthesis applications.

Introduction: The Imperative of Solubility Data

The success of any chemical process, from laboratory-scale synthesis to industrial production, hinges on the physical properties of the materials involved. For an intermediate like 4-Chloro-2-morpholinoquinazoline, solubility is not merely a data point; it is a critical process parameter. Inefficient solubility can lead to:

  • Poor Reaction Kinetics: In heterogeneous reaction mixtures, reaction rates are often limited by the dissolution speed of the solid reactant.

  • Complex Purifications: Difficulty in selecting appropriate crystallization or chromatography solvents can lead to low yields and impure final products.

  • Challenges in Formulation: For compounds intended for further biological screening, poor solubility can complicate the preparation of stock solutions and dosing formulations.

This guide moves beyond theoretical predictions to provide actionable, step-by-step protocols for the empirical determination of solubility, empowering researchers to make data-driven decisions.

Compound Profile & Theoretical Considerations

A preliminary analysis of the molecule's structure provides a rational basis for solvent selection.

  • Chemical Name: 4-Chloro-2-(morpholin-4-yl)quinazoline

  • CAS Number: 190399-31-8

  • Molecular Formula: C₁₂H₁₂ClN₃O

  • Molecular Weight: 249.70 g/mol

The structure features a moderately polar morpholine ring and a more nonpolar dichlorophenylquinazoline core. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and dielectric constant. Based on the principle of "like dissolves like", we can hypothesize that 4-Chloro-2-morpholinoquinazoline will exhibit preferential solubility in moderately polar aprotic and some protic organic solvents.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic approach for moving from qualitative screening to precise quantitative measurement.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis A Select Diverse Solvents (Polar, Nonpolar, Protic, Aprotic) B Add ~2-5 mg of Compound to 0.5 mL of Solvent A->B C Vortex & Visually Inspect (Soluble, Partially, Insoluble) B->C D Prepare Saturated Solution (Shake-Flask Method) C->D Select Solvents for Quantitative Study E Equilibrate at Controlled Temp (e.g., 24h at 25°C) D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Prepare Serial Dilutions F->G H Quantify Concentration (HPLC or UV-Vis) G->H I Calculate Solubility (mg/mL) H->I G A Saturated & Filtered Supernatant B Precise Dilution (e.g., 1:100) A->B C Inject into HPLC System B->C D Generate Chromatogram & Integrate Peak Area C->D F Calculate Concentration of Diluted Sample D->F E Calibration Curve (from Standards) E->F G Final Solubility (mg/mL) F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-morpholinoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-morpholinoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yield, improve purity, and confidently address any challenges you may encounter.

I. Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloroquinazoline

The synthesis of 4-Chloro-2-morpholinoquinazoline is most commonly and efficiently achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloroquinazoline with morpholine. This reaction is highly regioselective, with the substitution preferentially occurring at the C4 position of the quinazoline ring under controlled conditions.

The rationale for this regioselectivity lies in the electronic properties of the 2,4-dichloroquinazoline molecule. The carbon atom at the C4 position is more electron-deficient and, therefore, more susceptible to nucleophilic attack than the C2 position. This has been supported by Density Functional Theory (DFT) calculations, which show a higher LUMO coefficient at the C4 position[1][2].

The general reaction scheme is as follows:

A base, such as triethylamine or an excess of morpholine itself, is typically used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of 4-Chloro-2-morpholinoquinazoline in a practical, question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,4-dichloroquinazoline) is consumed.

      • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of the di-substituted byproduct. A modest increase in temperature (e.g., from room temperature to 40-50 °C) might be beneficial.

      • Reagent Stoichiometry: Ensure you are using at least one equivalent of morpholine. Using a slight excess of morpholine (1.1-1.2 equivalents) can help drive the reaction to completion. If using an external base like triethylamine, ensure it is present in at least stoichiometric amounts to the generated HCl.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or isopropanol are commonly used and generally effective. Aprotic polar solvents like acetonitrile or THF can also be employed. Consider performing small-scale trials with different solvents to identify the optimal one for your specific setup.

      • Base Strength: If using an external base, ensure it is strong enough to effectively scavenge the generated acid. Triethylamine is a common choice. If the reaction is still sluggish, a stronger, non-nucleophilic base could be considered, although this may increase the risk of side reactions.

  • Product Loss During Workup and Purification:

    • Troubleshooting:

      • Extraction: Ensure thorough extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent like ethyl acetate or dichloromethane and perform multiple extractions.

      • Purification: If using column chromatography, select an appropriate solvent system to ensure good separation of your product from any unreacted starting material or byproducts. Avoid overly polar eluents that might lead to product tailing and loss. Recrystallization is often an effective purification method for this compound; experiment with different solvent systems to maximize recovery.

Question 2: I am observing a significant amount of a second product in my reaction mixture. What is it and how can I avoid it?

Answer:

The most likely second product is the di-substituted 2,4-dimorpholinoquinazoline . This occurs when morpholine substitutes the chlorine at both the C2 and C4 positions. As previously mentioned, the C4 position is more reactive, but under forcing conditions, the C2 position will also react[3][4].

  • Causality:

    • High Temperature: Elevated temperatures provide the necessary activation energy for the less favorable substitution at the C2 position.

    • Prolonged Reaction Time: Even at moderate temperatures, leaving the reaction for an extended period after the initial C4 substitution is complete can lead to the formation of the di-substituted product.

    • Excess Morpholine: A large excess of morpholine can also favor the di-substitution reaction.

  • Avoidance Strategies:

    • Temperature Control: Maintain a moderate reaction temperature. Often, room temperature is sufficient for the C4 substitution. If heating is necessary to achieve a reasonable reaction rate, do not exceed 50-60 °C.

    • Reaction Monitoring: This is crucial. Use TLC to monitor the disappearance of the starting material and the appearance of the mono-substituted product. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted byproduct.

    • Stoichiometry: Use a controlled amount of morpholine (e.g., 1.05-1.2 equivalents).

Question 3: My final product seems to be contaminated with a more polar impurity. What could it be?

Answer:

A more polar impurity is likely a hydrolysis product, such as 2-chloro-4-hydroxyquinazoline .

  • Causality:

    • Presence of Water: The starting material, 2,4-dichloroquinazoline, is susceptible to hydrolysis, especially in the presence of a base. Water can be introduced from wet solvents or glassware.

  • Prevention and Removal:

    • Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried before use.

    • Purification: The hydroxyquinazoline byproduct is generally more polar than the desired product and can often be removed by column chromatography or by washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to deprotonate the hydroxyl group and extract it into the aqueous phase.

Question 4: How can I effectively monitor the progress of the reaction?

Answer:

Thin Layer Chromatography (TLC) is an excellent and convenient method for monitoring this reaction[5].

  • TLC Protocol:

    • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).

    • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common ratio to start with is 7:3 or 8:2 (Hexane:Ethyl Acetate). Adjust the ratio as needed to achieve good separation.

    • Spotting: On a TLC plate, spot the starting material (2,4-dichloroquinazoline), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Visualization: Visualize the spots under UV light (254 nm). The starting material is relatively non-polar. The product, 4-Chloro-2-morpholinoquinazoline, will be more polar and have a lower Rf value. The di-substituted byproduct, 2,4-dimorpholinoquinazoline, will be even more polar with a still lower Rf value.

    • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum of 4-Chloro-2-morpholinoquinazoline?

  • Aromatic Protons: Several signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the quinazoline ring.

  • Morpholine Protons: Two multiplets (or triplets) in the upfield region, typically between 3.0 and 4.0 ppm, corresponding to the -CH2-O- and -CH2-N- protons of the morpholine ring. Each signal should integrate to 4 protons.

To definitively confirm the regioselectivity of the substitution at the C4 position, a 2D-NMR technique like NOESY can be employed. A Nuclear Overhauser Effect (NOE) correlation between the morpholine protons and the H5 proton of the quinazoline ring would confirm the C4 substitution[3].

Q2: What is a suitable workup procedure for this reaction?

A general workup procedure is as follows:

  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent like ethanol, remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer)[3].

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Q3: Can I use microwave irradiation to speed up the reaction?

Yes, microwave irradiation can be used to accelerate the synthesis of 4-aminoquinazolines[6]. However, it is crucial to carefully optimize the reaction time and temperature to avoid the formation of the di-substituted byproduct. Start with short reaction times and lower temperatures and monitor the reaction closely by TLC.

Q4: What are the key safety precautions for this synthesis?

  • 2,4-dichloroquinazoline: This is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: This is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

IV. Visualizing the Process

Diagram 1: Synthetic Workflow

This diagram illustrates the key steps in the synthesis and purification of 4-Chloro-2-morpholinoquinazoline.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification 2,4-dichloroquinazoline 2,4-dichloroquinazoline Reaction Vessel Reaction Vessel 2,4-dichloroquinazoline->Reaction Vessel Morpholine Morpholine Morpholine->Reaction Vessel Solvent & Base Solvent & Base Solvent & Base->Reaction Vessel Stirring & Heating (if needed) Stirring & Heating (if needed) Reaction Vessel->Stirring & Heating (if needed) TLC Monitoring TLC Monitoring Stirring & Heating (if needed)->TLC Monitoring Quenching Quenching TLC Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Drying & Concentration->Purification (Recrystallization/Chromatography) Final Product Final Product Purification (Recrystallization/Chromatography)->Final Product G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC Product Loss Product Loss Low Yield->Product Loss Review Procedure Extend Time Extend Time Incomplete Reaction->Extend Time Increase Temp Increase Temp Incomplete Reaction->Increase Temp Optimize Workup Optimize Workup Product Loss->Optimize Workup Side Product Formation Side Product Formation Di-substitution Di-substitution Side Product Formation->Di-substitution Check TLC Hydrolysis Hydrolysis Side Product Formation->Hydrolysis Check TLC Lower Temp Lower Temp Di-substitution->Lower Temp Monitor by TLC Monitor by TLC Di-substitution->Monitor by TLC Use Dry Solvents Use Dry Solvents Hydrolysis->Use Dry Solvents

Caption: A decision tree for troubleshooting common synthesis problems.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Molar Ratio (Morpholine:2,4-dichloroquinazoline) 1.05 : 1 to 1.2 : 1A slight excess of morpholine ensures complete consumption of the starting material and can act as a base. A large excess may promote di-substitution.
Molar Ratio (Base:2,4-dichloroquinazoline) 1.0 : 1 to 1.2 : 1If using an external base like triethylamine, ensure it is present in at least a stoichiometric amount to neutralize the generated HCl.
Reaction Temperature Room Temperature to 50 °CLower temperatures favor mono-substitution at the C4 position. Higher temperatures increase the risk of di-substitution.[3]
Reaction Time 2 - 24 hoursHighly dependent on temperature and solvent. Monitor by TLC to determine the optimal time.

VI. Experimental Protocol

Materials:

  • 2,4-dichloroquinazoline

  • Morpholine

  • Triethylamine (optional, as base)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography (if needed)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroquinazoline (1.0 eq) in ethanol.

  • Add morpholine (1.1 eq) to the solution. If using an external base, add triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC every 1-2 hours.

  • Once the starting material is consumed, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

VII. References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Journal of Hematology & Oncology. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • 4-Chloro-2-methylquinoline. PubChem. Available at: [Link]

  • 4-Chloroquinoline. PubChem. Available at: [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

  • Synthesis of 2,4-dichloroquinazoline. ResearchGate. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. Available at: [Link]

  • Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Google Patents. Available at:

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: 4-Chloro-2-morpholinoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-morpholinoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. As a key building block in the synthesis of several pharmaceutically active compounds, including Gefitinib, achieving high purity is critical for downstream success.[1] This document provides field-proven insights and troubleshooting protocols to help you optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the typical impurity profile of crude 4-Chloro-2-morpholinoquinazoline after synthesis?

A: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common preparative methods, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the pathway, this could include 2,4-dichloroquinazoline or the precursor quinazolin-4-one, namely 2-morpholinoquinazolin-4(3H)-one. Incomplete reactions are a primary source of these impurities.

  • Hydrolysis Byproduct: The C4-chloro group on the quinazoline ring is highly activated and susceptible to nucleophilic substitution, particularly by water.[2] This leads to the formation of 2-morpholinoquinazolin-4(3H)-one, which is often the most common and challenging impurity to remove. This hydrolysis can occur during the reaction workup or even during storage if the material is exposed to moisture.

  • Byproducts from Chlorination: If you are synthesizing the target molecule from its 4-hydroxy precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), residual chlorinating agent and its acidic byproducts can contaminate the crude product.[3]

  • Isomeric Impurities: In syntheses starting from substituted anthranilic acids, side reactions like alternative cyclization or nitration can lead to the formation of structural isomers, which can be particularly difficult to separate.[4]

  • Residual Solvents: Solvents used in the reaction and workup, such as isopropanol, toluene, or dimethylformamide (DMF), may be present in the crude material.[5][6]

Q2: What are the primary recommended purification methods for this compound?

A: A multi-step approach is often necessary. The primary methods are recrystallization and column chromatography.

  • Recrystallization: This is the most efficient method for removing the majority of impurities, especially if the crude product is of reasonable purity (>85%). The key is selecting an appropriate solvent system. A thorough solvent screen is highly recommended.[7]

  • Column Chromatography: For separating challenging, structurally similar impurities or for achieving very high purity (>99.5%), silica gel column chromatography is the method of choice.[8] This technique is frequently mentioned for the purification of final active pharmaceutical ingredients derived from this intermediate.[1]

  • Aqueous Workup/Washing: A carefully controlled aqueous wash can help remove inorganic salts and water-soluble impurities. However, due to the compound's susceptibility to hydrolysis, this step must be performed with caution. Using a mild base like sodium bicarbonate in cold water with minimal contact time is advised.

Troubleshooting and In-Depth Purification Guides

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My compound "oils out" instead of forming crystals during recrystallization.

Causality & Solution: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when a supersaturated solution cools too rapidly, causing the solute to separate as a liquid phase instead of a solid crystalline lattice.[7]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent (5-10% volume increase) to ensure the solution is no longer supersaturated at that temperature.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote the formation of high-quality crystals.

  • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Your compound may be too soluble. Try a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity persists. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.

  • Induce Crystallization: Use a seed crystal from a previous pure batch or scratch the inside of the flask with a glass rod to create nucleation sites.[7]

The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.[7]

SolventBoiling Point (°C)PolarityComments & Potential Issues
Ethanol 78Polar ProticOften a good starting point for quinoline/quinazoline derivatives. May have high solubility even at room temperature, potentially reducing yield.[7]
Isopropanol 82Polar ProticFrequently used in the synthesis of related compounds like Gefitinib; an excellent candidate.[5]
Ethyl Acetate 77Moderately PolarGood for compounds with intermediate polarity. Less prone to hydrolysis issues than alcohols.
Toluene 111Non-polarUseful for removing non-polar impurities. Often used in a mixed system with a more polar solvent like ethyl acetate or ethanol.
Acetonitrile 82Polar AproticCan be effective, but its high dissolving power might lead to lower yields.
Problem 2: Significant product loss and formation of 2-morpholinoquinazolin-4(3H)-one during aqueous workup.

Causality & Solution: The electron-withdrawing nature of the quinazoline ring system makes the C4-carbon highly electrophilic. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) by water, which is accelerated by heat and basic conditions.

Hydrolysis cluster_caption Hydrolysis Pathway Reactant 4-Chloro-2-morpholinoquinazoline Intermediate Meisenheimer-like Intermediate Reactant->Intermediate Nucleophilic Attack at C4 H2O H₂O (Nucleophile) H2O->Intermediate Product 2-Morpholinoquinazolin-4(3H)-one (Hydrolysis Impurity) Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl caption The C4 position is susceptible to nucleophilic attack by water. Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Decision1 Is the gradient too steep? Start->Decision1 Decision2 Is the solvent system providing enough selectivity? Decision1->Decision2 No Action1 Use a shallower gradient. (e.g., 1% increments) Decision1->Action1 Yes Decision3 Is the column overloaded? Decision2->Decision3 Yes Action2 Switch solvent system. Try DCM/MeOH or add a modifier like Et₃N (1%). Decision2->Action2 No Action3 Reduce sample load. (Aim for 1-2% of silica mass) Decision3->Action3 Yes Action4 Consider alternative media. (e.g., Alumina, C18 Reverse Phase) Decision3->Action4 No

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloro-2-morpholinoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for substitutions on 4-Chloro-2-morpholinoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and enhance your synthetic success.

Introduction to the Chemistry

The substitution of the chlorine atom at the 4-position of the quinazoline ring is a cornerstone of many synthetic pathways in medicinal chemistry. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C4-position for nucleophilic attack, making this a generally favorable transformation. However, achieving high yields and purity can be challenging, and is highly dependent on the careful optimization of reaction parameters.

This guide will provide a framework for understanding the critical factors that influence this reaction and will offer practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with 4-Chloro-2-morpholinoquinazoline.

Q1: What is the general order of reactivity for nucleophiles with 4-Chloro-2-morpholinoquinazoline?

A1: Generally, the reactivity of nucleophiles follows their nucleophilicity. Electron-rich amines, such as primary aliphatic amines, tend to react more readily and under milder conditions than electron-poor amines like anilines with electron-withdrawing groups.[1] For instance, primary aliphatic amines may react to completion at room temperature or with gentle heating, while some anilines might require reflux conditions and longer reaction times to achieve comparable conversion.[1]

Q2: Which solvents are most suitable for this reaction?

A2: A range of polar solvents can be employed, with the choice often depending on the nucleophile and reaction temperature. Common choices include:

  • Alcohols (e.g., isopropanol, ethanol, n-butanol): These are excellent general-purpose solvents for reactions with many amines and can facilitate the dissolution of both the substrate and the amine nucleophile.[2][3]

  • Aprotic polar solvents (e.g., DMF, DMAc, NMP, acetonitrile): These are particularly useful when solvolysis (reaction with the solvent) is a concern, especially with less reactive nucleophiles that require higher temperatures.[2]

  • Water: For certain acid-catalyzed aminations, particularly with anilines, water has been demonstrated to be a highly effective solvent, sometimes leading to faster reaction rates.[2]

Q3: Is the addition of a base always necessary?

A3: Not always, but it is generally recommended. The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it non-nucleophilic. A base is added to neutralize the in-situ generated acid. Common bases include:

  • Organic bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used.[3][4]

  • Inorganic bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are also effective. In the absence of an added base, an excess of the amine nucleophile (typically 2-3 equivalents) can be used to act as both the nucleophile and the acid scavenger.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) should be chosen to achieve good separation between the starting material (4-Chloro-2-morpholinoquinazoline) and the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS can also be employed.

Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges. The underlying cause can often be traced back to one or more suboptimal reaction parameters.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature or Time:

    • Explanation: Less nucleophilic amines, particularly those with electron-withdrawing groups, require more energy to react.[1] Sterically hindered nucleophiles may also exhibit slower reaction rates.[5][6]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. If using a lower boiling point solvent like ethanol, consider switching to a higher boiling point solvent such as n-butanol or DMF to allow for higher reaction temperatures. Extend the reaction time and monitor closely by TLC.

  • Inadequate Base:

    • Explanation: If the generated HCl is not effectively neutralized, it will protonate the amine nucleophile, quenching its reactivity.

    • Solution: Ensure at least one equivalent of base is used relative to the 4-Chloro-2-morpholinoquinazoline. For weaker amine nucleophiles, using 1.5 to 2 equivalents of a non-nucleophilic base like DIPEA can be beneficial.

  • Poor Nucleophile Strength:

    • Explanation: The inherent reactivity of the nucleophile is a critical factor.[7]

    • Solution: If the reaction is not proceeding with a particular amine, consider if a more nucleophilic alternative could be used. For reactions with alcohols or other less nucleophilic species, the use of a strong base (e.g., sodium hydride) to deprotonate the nucleophile prior to reaction can dramatically increase its reactivity.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate can complicate purification and reduce the yield of your desired product.

Possible Side Products & Mitigation Strategies:

  • Hydrolysis or Solvolysis Product (4-Hydroxy- or 4-Alkoxy-2-morpholinoquinazoline):

    • Identification: This side product will have a different Rf value on TLC and can be identified by LC-MS, showing a mass corresponding to the replacement of the chlorine with a hydroxyl or alkoxy group.

    • Cause: This occurs when using protic solvents (water, alcohols) as the reaction medium, especially at elevated temperatures or under acidic conditions.[2]

    • Prevention:

      • Use an Aprotic Solvent: Switch to a solvent like DMF, DMAc, or acetonitrile to eliminate the possibility of solvolysis.[2]

      • Minimize Water Content: Ensure all reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Di-substituted Product (with di-functional nucleophiles):

    • Identification: When using a nucleophile with two reactive sites (e.g., a diamine), a di-substituted product may form where two molecules of 4-Chloro-2-morpholinoquinazoline react with one molecule of the nucleophile. This will be evident by a significantly higher mass in the MS analysis.

    • Cause: This is more likely to occur when the stoichiometry of the quinazoline to the nucleophile is close to 2:1 or higher.

    • Prevention:

      • Use a Large Excess of the Nucleophile: Employing a 5-10 fold excess of the diamine will statistically favor the mono-substitution product.

      • Protecting Group Strategy: If possible, protect one of the nucleophilic centers on your diamine with a suitable protecting group. After the initial substitution, the protecting group can be removed in a subsequent step.

Experimental Protocols

The following protocols provide a starting point for your optimization studies. Remember to always perform reactions on a small scale first to establish the optimal conditions before scaling up.

General Protocol for the Substitution with an Aliphatic Amine
  • Reactant Preparation: In a round-bottom flask, dissolve 4-Chloro-2-morpholinoquinazoline (1.0 eq.) in isopropanol.

  • Addition of Reagents: Add the desired aliphatic amine (1.2 eq.) followed by triethylamine (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with cold isopropanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.[8][9]

General Protocol for the Substitution with an Aniline
  • Reactant Preparation: In a round-bottom flask, dissolve 4-Chloro-2-morpholinoquinazoline (1.0 eq.) and the desired aniline (1.1 eq.) in n-butanol.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 117 °C). Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[3]

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]

Data Presentation: Reaction Condition Optimization

The following table provides a summary of starting conditions for the optimization of the substitution reaction on 4-Chloro-2-morpholinoquinazoline with various classes of nucleophiles.

Nucleophile ClassRecommended SolventRecommended BaseTypical Temperature Range (°C)Typical Reaction Time (h)
Primary Aliphatic AminesIsopropanol, EthanolTEA, DIPEA25 - 801 - 6
Secondary Aliphatic Aminesn-Butanol, DMFDIPEA, K₂CO₃80 - 1204 - 12
Anilines (electron-rich)Isopropanol, n-ButanolTEA, DIPEA80 - 1202 - 8
Anilines (electron-poor)n-Butanol, DMFDIPEA, K₂CO₃100 - 1508 - 24
Alcohols/PhenolsDMF, THFNaH, K₂CO₃60 - 1206 - 18

Visualization of Key Concepts

Workflow for Optimizing Reaction Conditions

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization & Scale-up start Start with General Protocol temp Vary Temperature (e.g., RT, 60°C, 100°C) start->temp solvent Screen Solvents (e.g., IPA, DMF, n-BuOH) temp->solvent base Test Bases (e.g., TEA, DIPEA, K2CO3) solvent->base no_rxn No Reaction/ Low Conversion base->no_rxn side_products Side Product Formation base->side_products increase_temp Increase Temperature/ Time no_rxn->increase_temp stronger_base Use Stronger Base no_rxn->stronger_base aprotic_solvent Switch to Aprotic Solvent side_products->aprotic_solvent excess_nuc Use Excess Nucleophile side_products->excess_nuc for di-substitution optimization Fine-tune Stoichiometry & Concentration increase_temp->optimization stronger_base->optimization aprotic_solvent->optimization excess_nuc->optimization scale_up Scale-up Reaction optimization->scale_up purification Develop Purification Strategy scale_up->purification

Caption: A workflow diagram illustrating the systematic approach to optimizing the SNAr reaction.

Decision Tree for Troubleshooting Low Yield

G start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm   no_sm No check_sm->no_sm   side_products Check for Side Products (TLC, LC-MS) yes_sm->side_products increase_temp Increase Temperature/ Time no_sm->increase_temp no_side_products Product Degradation/ Work-up Loss side_products->no_side_products None Observed mitigate_side_rxn Mitigate Side Reaction (see guide) side_products->mitigate_side_rxn Observed optimize_workup Optimize Work-up/ Purification no_side_products->optimize_workup change_solvent Change Solvent/ Base increase_temp->change_solvent Still no reaction

Caption: A decision tree to guide troubleshooting efforts in the case of low product yield.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. National Center for Biotechnology Information. [Link]

  • Effect on steric hindrance on nucleophiles. Reddit. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information. [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. National Center for Biotechnology Information. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • effect of steric hindrance on nucleophiles. Reddit. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. [Link]

  • Process for preparing novel derivatives 4-amino-2-piperidinoquinazoline.
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. ScienceDirect. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-morpholinoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "4-Chloro-2-morpholinoquinazoline". The content is structured to address specific experimental challenges, explaining the underlying chemical principles and offering validated protocols to ensure the isolation of a highly pure product.

Introduction to Purification Challenges

The synthesis of 4-Chloro-2-morpholinoquinazoline, a key intermediate in medicinal chemistry, often involves the nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor. While seemingly straightforward, this reaction is fraught with challenges related to regioselectivity and side reactions, leading to a complex mixture of impurities that can be difficult to separate. This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary product is not 4-Chloro-2-morpholinoquinazoline, but another isomer. What happened?

Answer: This is the most common issue encountered. The quinazoline ring's electronics heavily influence the regioselectivity of nucleophilic attack.

  • The Underlying Chemistry: In 2,4-dichloroquinazoline, the carbon at the 4-position (C4) is significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the 2-position (C2).[1][2][3][4][5] This is due to the greater LUMO coefficient at C4, making it the kinetically favored site of reaction under standard conditions.[1][3]

  • Likely Impurity: You have most likely synthesized the isomeric impurity, 2-chloro-4-morpholinoquinazoline .

  • Troubleshooting & Verification:

    • Confirm the Structure: Utilize 2D-NMR techniques (such as HMBC and NOESY) to definitively establish the connectivity of the morpholine ring to the quinazoline core.[1][3]

    • Review Reaction Conditions: Standard SNAr conditions (e.g., using a base like triethylamine or diisopropylethylamine in solvents such as isopropanol or THF at room temperature to moderate heat) will almost exclusively yield the 2-chloro-4-morpholino isomer.[2][5]

    • Strategic Synthesis: To obtain the desired 4-chloro-2-morpholinoquinazoline, a different synthetic strategy is required. This often involves using a starting material where the C4 position is already blocked or employing specific reaction conditions that favor C2 substitution, which may involve "sulfonyl group dance" methodologies or harsher reaction conditions after the C4 position is occupied.[4][6]

FAQ 2: My final product is contaminated with the starting material, 2,4-dichloroquinazoline. How can I remove it?

Answer: Residual starting material is a common issue, especially if the reaction has not gone to completion. Fortunately, the difference in polarity between the starting material and the product allows for effective separation.

  • The Challenge: 2,4-dichloroquinazoline is less polar than the mono-substituted morpholino product.

  • Purification Strategy:

    • Flash Column Chromatography: This is the most effective method. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) will effectively separate the less polar 2,4-dichloroquinazoline from the more polar product.

    • Recrystallization: If the concentration of the starting material is low, recrystallization can be effective. A solvent system should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the 2,4-dichloroquinazoline remains in the mother liquor.

FAQ 3: I am observing a di-substituted product in my reaction mixture. How can I avoid this and remove it?

Answer: The formation of a di-substituted product, 2,4-dimorpholinoquinazoline , occurs when both chlorine atoms are replaced by a morpholine molecule.

  • Cause: This typically happens under more forcing reaction conditions, such as elevated temperatures, prolonged reaction times, or the use of a large excess of morpholine. While the C2 position is less reactive, it can still undergo substitution.[4]

  • Prevention:

    • Control Stoichiometry: Use a controlled amount of morpholine (typically 1.0 to 1.2 equivalents).

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed and before significant formation of the di-substituted product is observed.

  • Removal:

    • Column Chromatography: The di-substituted product is significantly more polar than the mono-substituted product. A well-optimized gradient in flash column chromatography will allow for the separation of these two compounds.

FAQ 4: My product seems to have degraded. I see a new spot on TLC that is very polar. What could it be?

Answer: The presence of a highly polar impurity often indicates hydrolysis of the chloro-substituent.

  • Likely Impurity: The likely degradation product is 2-morpholino-4(3H)-quinazolinone . This occurs if water is present in the reaction mixture or during workup, leading to the hydrolysis of the more reactive C4-chloro group.

  • Prevention:

    • Anhydrous Conditions: Ensure that all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Careful Workup: During the aqueous workup, minimize the contact time and avoid excessive heating.

  • Removal:

    • Extraction: The quinazolinone may have different solubility and acidity compared to the chlorinated product, allowing for a potential liquid-liquid extraction to remove it.

    • Column Chromatography: Due to its higher polarity and potential for hydrogen bonding, the quinazolinone will have a significantly lower Rf value on TLC and can be separated by column chromatography.

Purification Protocols

Protocol 1: Flash Column Chromatography

This is the recommended primary purification method for resolving the complex mixtures often generated during the synthesis of 4-Chloro-2-morpholinoquinazoline.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Solvent System (Eluent) Selection:

    • Begin by developing a suitable solvent system using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Aim for an Rf value of approximately 0.2-0.3 for the desired product.

    • The expected elution order from least polar to most polar is: 2,4-dichloroquinazoline -> 4-Chloro-2-morpholinoquinazoline / 2-chloro-4-morpholinoquinazoline -> 2,4-dimorpholinoquinazoline -> 2-morpholino-4(3H)-quinazolinone.

  • Column Packing:

    • Use the "slurry method" by mixing the silica gel with the initial, low-polarity eluent and pouring it into the column.

    • Ensure a uniform packing to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Recrystallization

Recrystallization is an effective secondary purification step to remove minor impurities and obtain a highly crystalline product.

  • Solvent Screening:

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixed solvent systems like ethanol/water).[7]

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Summary of Potential Impurities and their Characteristics

Impurity NameStructureRelative PolarityIdentification Notes
2,4-dichloroquinazolineQuinazoline core with Cl at C2 and C4LowStarting material, lower Rf on TLC.
2-chloro-4-morpholinoquinazolineMorpholine at C4, Cl at C2MediumIsomer, often the major product. Similar Rf to the desired product, requires careful chromatography.
2,4-dimorpholinoquinazolineMorpholine at C2 and C4HighDi-substituted side-product. Higher Rf on TLC.
2-morpholino-4(3H)-quinazolinoneMorpholine at C2, Oxo at C4Very HighHydrolysis product. Very low Rf on TLC.

Visualization of Purification Workflow

Purification_Workflow Logical Workflow for Purification crude_product Crude Reaction Mixture tlc_analysis TLC Analysis (e.g., 9:1 Hexanes:EtOAc) crude_product->tlc_analysis column_chromatography Flash Column Chromatography (Gradient Elution) tlc_analysis->column_chromatography fraction_analysis Analyze Fractions by TLC column_chromatography->fraction_analysis combine_pure Combine Pure Fractions & Evaporate fraction_analysis->combine_pure purity_check Purity Check (NMR, LC-MS) combine_pure->purity_check recrystallization Recrystallization (e.g., Ethanol/Water) purity_check->recrystallization <98% Pure final_product Pure 4-Chloro-2- morpholinoquinazoline purity_check->final_product >98% Pure recrystallization->final_product re_purify Re-purify if necessary

Sources

Technical Support Center: Reaction Monitoring of 4-Chloro-2-morpholinoquinazoline by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of 4-Chloro-2-morpholinoquinazoline. As a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors, ensuring the purity and successful synthesis of this molecule is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols to ensure your reaction monitoring is both accurate and efficient. My objective is to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the TLC analysis of 4-Chloro-2-morpholinoquinazoline.

Q1: What is 4-Chloro-2-morpholinoquinazoline and why is it significant? 4-Chloro-2-morpholinoquinazoline (CAS: 39216-67-6) is a heterocyclic organic compound.[3] Its structure, featuring a quinazoline core, is a key scaffold in medicinal chemistry. The chlorine atom at the 4-position is a reactive site, making it a valuable precursor for creating a library of derivatives by nucleophilic substitution.

Q2: Why is Thin-Layer Chromatography (TLC) the ideal method for monitoring its synthesis? TLC is a rapid, cost-effective, and highly versatile separation technique perfect for real-time reaction monitoring. It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a clear visual confirmation of the reaction's progress and the formation of any byproducts.[4]

Q3: What is the fundamental principle of TLC for this application? The separation is typically performed on a silica gel plate, which is a polar stationary phase. A less polar mobile phase (eluent) moves up the plate via capillary action. Non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica and travel shorter distances (lower Rf).

Q4: How can I see the compound spots on the TLC plate? 4-Chloro-2-morpholinoquinazoline contains a conjugated aromatic system, which makes it strongly absorbent of ultraviolet (UV) light. The most effective and non-destructive visualization method is using a UV lamp at 254 nm, where the compound will appear as a dark spot against the fluorescent green background of the plate.[5] If UV is not sufficient, an iodine chamber can be used as a secondary, general-purpose visualization method.[6]

Q5: What is an Rf value and how is it used here? The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a critical parameter for identifying compounds. To monitor a reaction, you will compare the Rf of the spots in the reaction mixture lane to the Rf of your starting materials and the expected Rf of your product. A reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.[4]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides in-depth, cause-and-effect solutions to specific problems encountered during the TLC analysis of 4-Chloro-2-morpholinoquinazoline reactions.

Problem 1: My spots are streaking or "tailing" vertically.

  • Causality: This is the most common issue with nitrogen-containing heterocyclic compounds like quinazolines.[7] The lone pairs on the nitrogen atoms of the quinazoline ring and the morpholine moiety are basic. They can form strong interactions (adsorption) with the acidic silanol groups (Si-OH) on the surface of the silica gel plate. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to "drag" or streak up the plate.[8] Another common cause is simply overloading the sample on the plate.

  • Self-Validating Solution:

    • Reduce Sample Concentration: First, ensure you are not overloading the plate. Dilute your sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot a very small amount (1-2 mm diameter).[8]

    • Neutralize the Stationary Phase: The most robust solution is to modify your mobile phase. Add a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonia solution, to your eluent. The base will preferentially interact with the acidic sites on the silica gel, effectively neutralizing them. This prevents your basic compound from sticking, resulting in sharp, well-defined spots.

Problem 2: I'm getting poor separation between my starting material and product.

  • Causality: The polarity of your mobile phase is not optimized to differentiate between the polarities of your compounds. If the spots are too close together, it is impossible to determine if the starting material has been fully consumed.[4]

  • Self-Validating Solution:

    • Systematic Polarity Adjustment: The goal is to achieve an Rf value for your product of approximately 0.2-0.4.[9] If your spots are crowded at the bottom (low Rf), your eluent is not polar enough. If they are crowded at the top (high Rf), it is too polar.

    • Solvent System Trials: Start with a common system like Hexane:Ethyl Acetate. If a 7:3 ratio doesn't work, systematically test other ratios (e.g., 9:1, 8:2, 6:4, 1:1). If this system fails, switch to an alternative like Dichloromethane:Methanol, starting with a very low percentage of methanol (e.g., 98:2) and gradually increasing its concentration.

Problem 3: I don't see any spots on my developed plate.

  • Causality: This can be due to several factors: the sample concentration may be too low, the compound may not be UV-active (highly unlikely for this molecule), or the spotting line was submerged in the solvent reservoir, causing the sample to dissolve away instead of running up the plate.[10]

  • Self-Validating Solution:

    • Verify Spotting and Development: Ensure your baseline is drawn at least 1 cm from the bottom of the plate and that the solvent level in the developing chamber is below this line.

    • Increase Concentration: Spot your sample multiple times in the same location, allowing the solvent to fully evaporate between applications. This concentrates the sample without enlarging the spot.[10]

    • Use Secondary Visualization: After checking under UV light, place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will develop a yellow-brown color within a few minutes.[5]

Problem 4: My TLC profile changed after the aqueous work-up.

  • Causality: The product, 4-Chloro-2-morpholinoquinazoline, or a reaction intermediate might be unstable to the pH conditions of the work-up (e.g., hydrolysis of the C-Cl bond in acidic or basic water) or sensitive to air/water.[11]

  • Self-Validating Solution:

    • Comparative Analysis: Before quenching the entire reaction, extract a small aliquot directly from the reaction vessel. Dissolve it in a suitable solvent and run a TLC. Then, perform your work-up on the main reaction mixture and run another TLC.

    • Diagnosis: If the pre-work-up TLC shows a clean product spot that is absent or diminished in the post-work-up TLC (with new spots appearing), it confirms an instability issue. This allows you to redesign your work-up procedure to be milder (e.g., using a saturated sodium bicarbonate solution instead of a strong base).[11]

Part 3: Experimental Protocols & Data

Protocol 1: Step-by-Step TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[4] Do not scratch the silica layer.

  • Sample Preparation: Prepare dilute solutions of your starting material (SM) and your reaction mixture (R) in a volatile solvent like dichloromethane.

  • Spotting: Using a capillary tube, apply small spots (1-2 mm diameter) onto the baseline in the following order:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (apply SM, let dry, then apply R on the same spot)

    • Lane 3: Reaction Mixture (R)

  • Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[4] Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[4]

    • Calculate the Rf values and compare the lanes to assess reaction progress.

Table 1: Recommended Mobile Phase Systems
Mobile Phase SystemStarting Ratio (v/v)Application Notes
Hexane / Ethyl Acetate7:3A standard, versatile system. Increase ethyl acetate to increase polarity (lower Rf values).[9]
Dichloromethane / Methanol98:2Useful if separation is poor in Hexane/EtOAc. Methanol is very polar; increase its percentage cautiously.
ModifierAdd 0.5-1% to eluentTriethylamine (TEA) should be added to either system to prevent spot streaking.[8]

Part 4: Visualized Workflows

Diagram 1: Standard TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Baseline) prep_sample 2. Prepare Samples (SM, R, Co-spot) prep_plate->prep_sample spot 3. Spot Plate prep_sample->spot develop 4. Develop in Chamber spot->develop dry 5. Dry Plate & Mark Front develop->dry visualize 6. Visualize (UV Lamp) dry->visualize analyze 7. Analyze Rf & Progress visualize->analyze

Diagram 2: Troubleshooting Logic for Poor Spot Resolution

Troubleshooting_TLC start Problem: Poor Spot Resolution check_streaking Are spots streaking or tailing? start->check_streaking add_tea Solution: Add 0.5-1% Triethylamine (TEA) to the mobile phase. check_streaking->add_tea Yes check_rf Where are the spots? (Rf Value) check_streaking->check_rf No add_tea->check_rf increase_polarity Solution: Increase polarity of mobile phase (e.g., more Ethyl Acetate). check_rf->increase_polarity Crowded at Bottom (Rf too low) decrease_polarity Solution: Decrease polarity of mobile phase (e.g., more Hexane). check_rf->decrease_polarity Crowded at Top (Rf too high) change_system Solution: Try a different solvent system (e.g., DCM/Methanol). check_rf->change_system Still Poorly Resolved

References

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 4-Chloro-2-phenylquinazoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • 4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved January 17, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016, February 15). JoVE. Retrieved January 17, 2026, from [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-CHLORO-QUINAZOLINE. (2024, April 10). ChemBK. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 17, 2026, from [Link]

  • 4-Chloro-2-phenylquinazoline. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Application and challenges of nitrogen heterocycles in PROTAC linker. (2024, July 5). PubMed. Retrieved January 17, 2026, from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved January 17, 2026, from [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Reactivity of 4-Chloro-2-morpholinoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in synthetic chemistry. A recurring topic is the inconsistent reactivity of heteroaromatic electrophiles, and 4-Chloro-2-morpholinoquinazoline is a prime example. This molecule is a valuable building block, but its successful application, primarily in Nucleophilic Aromatic Substitution (SNAr) reactions, hinges on a nuanced understanding of its properties and the reaction environment.

This guide is structured not as a rigid set of instructions, but as a logical diagnostic workflow. We will move from foundational principles to systematic troubleshooting, empowering you to identify the root cause of low reactivity and rationally design a solution.

Foundational Principles: The SNAr Reactivity of 4-Chloro-2-morpholinoquinazoline

The primary reaction pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinazoline ring is electron-deficient, which makes the C4 position, where the chloro group is attached, highly electrophilic and susceptible to attack by a nucleophile. The reaction typically proceeds through a two-step, addition-elimination sequence involving a stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

Understanding this mechanism is the first step in troubleshooting. The stability of the Meisenheimer intermediate is paramount and is heavily influenced by the solvent, the nature of the nucleophile, and the reaction temperature.

SNAr_Mechanism sub 4-Chloro-2-morpholinoquinazoline (Electrophile) mc Meisenheimer Complex (Stabilized Intermediate) sub->mc + Nu⁻ nu Nucleophile (e.g., R-NH2) prod 4-Substituted-2-morpholinoquinazoline (Product) mc->prod - Cl⁻ lg Cl⁻ (Leaving Group)

Caption: General SNAr mechanism for 4-Chloro-2-morpholinoquinazoline.

The Diagnostic Workflow: A Systematic Approach

Before altering reaction parameters randomly, a systematic approach is essential. Use this workflow to guide your troubleshooting process. Each step directs you to a detailed section for targeted advice.

Troubleshooting_Workflow start Start: Low Reactivity Observed check_sm 1. Verify Starting Material Integrity & Purity start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes resolve_sm Go to Section 3: - Purify Substrate - Check Nucleophile - Ensure Anhydrous Conditions check_sm->resolve_sm No check_conditions 2. Assess Reaction Conditions cond_ok Conditions Optimized check_conditions->cond_ok Yes resolve_cond Go to Section 4: - Change Solvent - Increase Temperature - Add Base/Catalyst check_conditions->resolve_cond No check_side_products 3. Analyze for Side Products & Byproducts resolve_side Go to Section 5: - Identify Byproduct - Adjust Workup - Mitigate Side Reaction check_side_products->resolve_side Yes success Success: Reactivity Restored check_side_products->success No Side Products, Reaction Complete sm_ok->check_conditions cond_ok->check_side_products resolve_sm->check_sm resolve_cond->check_conditions resolve_side->check_conditions

Caption: A logical workflow for troubleshooting low reactivity issues.

Section 3: Starting Material Integrity (The First Checkpoint)

The most common cause of failed reactions is impure or degraded starting materials. Never assume reagents are 100% pure, even from a new bottle.

Q1: How can I be sure my 4-Chloro-2-morpholinoquinazoline is pure?

A1: The primary impurity is often the hydrolyzed product, 2-morpholinoquinazolin-4(3H)-one, formed by reaction with ambient moisture. This quinazolinone is unreactive under SNAr conditions.

  • Verification Protocol:

    • TLC Analysis: Run a TLC against a reference standard if available. The quinazolinone byproduct will have a different Rf value, often being more polar.

    • NMR Spectroscopy: In the ¹H NMR, the presence of a broad singlet around 12 ppm is indicative of the N-H proton of the quinazolinone.

    • LC-MS: This is the most definitive method to quantify purity and identify the mass of any impurities.

  • Purification: If significant hydrolysis has occurred, the material may need to be re-chlorinated using standard methods like refluxing in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4][5]

Q2: What are the optimal storage and handling conditions?

A2: Given its sensitivity to moisture, 4-Chloro-2-morpholinoquinazoline should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Always handle it quickly in a dry environment.

Q3: My nucleophile is a weak amine. Could this be the issue?

A3: Absolutely. The nucleophilicity of your amine is critical.

  • Electron-Poor Amines: Anilines with electron-withdrawing groups (e.g., nitro, cyano) are poor nucleophiles and may require harsh conditions like high heat, potentially with microwave assistance, to drive the reaction.[6][7]

  • Steric Hindrance: Bulky nucleophiles, such as ortho-substituted anilines, can dramatically slow or even prevent the reaction due to steric clash during the formation of the Meisenheimer complex.[6][8]

  • Solution: For weak or hindered nucleophiles, consider alternative catalytic methods like the Buchwald-Hartwig amination if SNAr proves ineffective.

Section 4: Optimizing Reaction Parameters

If your starting materials are pure, the next step is to scrutinize the reaction conditions. For SNAr reactions, the choice of solvent and temperature is paramount.[1][9]

Q1: Which solvents are best for SNAr with this substrate?

A1: The ideal solvent must effectively dissolve the reactants and, crucially, stabilize the charged Meisenheimer intermediate without deactivating the nucleophile. Polar aprotic solvents are generally the top choice.[9] Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[10]

SolventTypeBoiling Point (°C)Suitability & Comments
DMF Polar Aprotic153Excellent choice, effectively solubilizes reactants and stabilizes intermediates.[11]
DMSO Polar Aprotic189Similar to DMF, very effective but can be difficult to remove and may complicate workup.
Acetonitrile (ACN) Polar Aprotic82Good choice, less viscous and easier to remove than DMF/DMSO.
THF Polar Aprotic66Moderately effective. Often used in mixtures, for example, THF/water can be effective for certain aminations.[6][8]
Isopropanol (IPA) Polar Protic82Generally not recommended as a first choice as it can slow the reaction by solvating the nucleophile.[10] May be used in specific published procedures.
Toluene Non-polar111Poor choice. Does not effectively stabilize the charged intermediate.[9]

Q2: My reaction is slow. How much can I increase the temperature?

A2: Most SNAr reactions benefit significantly from heating.

  • Conventional Heating: Refluxing in a solvent like acetonitrile (82°C) or DMF (up to 120-150°C) is common. Monitor for decomposition of your starting materials or products at higher temperatures via TLC or LC-MS time points.

  • Microwave Irradiation: This is a highly effective technique for accelerating SNAr reactions, especially with unreactive partners.[6][8] Reactions that take many hours conventionally can often be completed in minutes, minimizing byproduct formation.

Q3: Is a base necessary for my reaction?

A3: Yes, if you are using an amine salt (e.g., R-NH₃⁺Cl⁻) or if your nucleophile is a primary or secondary amine. The reaction liberates one equivalent of HCl, which will protonate another equivalent of your amine nucleophile, rendering it inactive.

  • Inorganic Bases: K₂CO₃ or Cs₂CO₃ are common choices. They are effective HCl scavengers but can have limited solubility in organic solvents.

  • Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They are soluble and effectively scavenge acid. Use at least 1.1 to 2.0 equivalents.

Section 5: FAQs - Common Issues & Side Reactions

Q1: I see a major byproduct that is insoluble in my workup solvent. What is it?

A1: This is very likely the hydrolyzed starting material, 2-morpholinoquinazolin-4(3H)-one. This occurs if there is significant moisture in your reaction. The solution is to rigorously dry your solvent and glassware and run the reaction under an inert atmosphere. (See Protocol B).

Q2: The reaction starts but then stalls, leaving a 50/50 mix of starting material and product. What's happening?

A2: This classic symptom points to acid generation without a sufficient scavenger. The HCl produced by the reaction is protonating your amine nucleophile, effectively stopping the reaction once half of the amine has been consumed. Add an appropriate base (see Section 4, Q3) to solve this.

Q3: Can I use water as a solvent or co-solvent?

A3: While it seems counterintuitive due to the risk of hydrolysis, some protocols successfully use water as a co-solvent (e.g., THF/H₂O).[6][8] In these systems, the amination reaction is often so rapid, especially under microwave heating, that it outcompetes the slower hydrolysis side reaction. This is highly substrate- and nucleophile-dependent and should be attempted with caution.

Appendices: Key Experimental Protocols

Protocol A: Benchmark SNAr Reaction with Benzylamine

This protocol serves as a positive control to verify the reactivity of your electrophile stock.

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-Chloro-2-morpholinoquinazoline (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Add benzylamine (1.1 eq) dropwise via syringe.

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS every hour.

  • The reaction should proceed to >95% completion within 2-4 hours. If it does not, your electrophile stock is suspect.

Protocol B: Setup for Anhydrous Reaction Conditions
  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the glassware hot and flush with a stream of dry nitrogen or argon while it cools.

  • Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system.

  • Add solid reagents under a positive pressure of inert gas.

  • Use septa and syringes for the transfer of liquid reagents.

References

  • Alarcón-Espósito, J., et al. (2017). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. [a]. ResearchGate. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Barboza, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions between 4-chloro-anisole and morpholine. [a]. ResearchGate. Available at: [Link]

  • Barboza, C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Lanzhou University. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Supporting Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. Available at: [Link]

  • LASSBio. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Metal-Free Regioselective Direct C(4)−H Amination of Quinazoline with N-fluorobenzenesulfonimide. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. PubChem. Available at: [Link]

  • Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. Available at: [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-morpholinoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-morpholinoquinazoline. This guide is designed for researchers, chemists, and process development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and scale this synthesis effectively. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Part I: Synthesis Workflow and Core Mechanistic Principles

The synthesis of 4-Chloro-2-morpholinoquinazoline is primarily achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The overall process involves the preparation of a key intermediate, 2,4-dichloroquinazoline, followed by its selective reaction with morpholine.

Synthesis_Workflow SM Anthranilic Acid (Starting Material) QD 2,4-Quinazolinedione SM->QD  Step 1: Cyclization   DCQ 2,4-Dichloroquinazoline (Key Intermediate) QD->DCQ  Step 2: Chlorination   Product 4-Chloro-2-morpholinoquinazoline (Final Product) DCQ->Product  Step 3: Regioselective SNAr   (with Morpholine) Purification Purification (Crystallization) Product->Purification  Step 4: Isolation  

Caption: Overall workflow for the synthesis of 4-Chloro-2-morpholinoquinazoline.

The cornerstone of this synthesis is the regioselectivity in Step 3. The chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the chlorine at the C2 position under controlled conditions.[1] This is not arbitrary; it is governed by fundamental electronics. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic attack.[2] This inherent electronic preference is what allows for the selective synthesis of the desired 4-substituted product, avoiding the formation of a mixture of isomers.

Part II: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis and scale-up.

Step 1 & 2: Synthesis of the 2,4-Dichloroquinazoline Intermediate

Q1: What is the most reliable and scalable method for preparing 2,4-dichloroquinazoline?

For multi-gram to kilogram scale, the most common route starts from readily available anthranilic acid. This involves two main transformations: cyclization to form 2,4-quinazolinedione, followed by chlorination.

Recommended Protocol: Two-Step Synthesis from Anthranilic Acid

  • Cyclization: Anthranilic acid is reacted with potassium cyanate in an aqueous medium to generate 2,4-quinazolinedione.[3]

  • Chlorination: The resulting 2,4-quinazolinedione is chlorinated. A common and effective method involves heating the dione in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) or in a high-boiling solvent.[4] An alternative is using thionyl chloride (SOCl₂).[5] The crude 2,4-dichloroquinazoline can often be purified by precipitation upon careful quenching into ice-water, followed by filtration.

Q2: My yield of 2,4-dichloroquinazoline is consistently low. What are the likely causes?

This is a frequent issue, often traceable to a few key parameters in the chlorination step.

  • Moisture: Phosphorus oxychloride and other chlorinating agents react violently with water. Ensure your glassware is oven-dried and the 2,4-quinazolinedione intermediate is anhydrous. Any moisture will consume the reagent and reduce yield.

  • Reaction Temperature & Time: The chlorination of the dione requires heat to proceed at a reasonable rate. A typical reflux in POCl₃ (b.p. 106 °C) for 4-6 hours is standard. If the temperature is too low or the time too short, the reaction will be incomplete.

  • Insufficient Chlorinating Agent: For complete conversion, a significant excess of the chlorinating agent (e.g., 5-10 molar equivalents of POCl₃) is often used, with the reagent also acting as the solvent. Using too little will result in incomplete reaction.

  • Work-up Losses: The quenching step is critical. The reaction mixture should be cooled and added slowly to a vigorously stirred slurry of crushed ice. This precipitates the product while decomposing the excess POCl₃. If the quench is too fast, localized heat can lead to byproduct formation or degradation.

Step 3: The Regioselective SNAr Reaction

Q3: I am getting a significant amount of the 2,4-di(morpholino)quinazoline byproduct. How can I improve selectivity for the C4 position?

The formation of the disubstituted byproduct is the most common selectivity issue. It arises when a second morpholine molecule displaces the chlorine at the C2 position. While the C2 position is less reactive, it will react under forcing conditions.[1]

Sources

Preventing degradation of "4-Chloro-2-morpholinoquinazoline" during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-morpholinoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to prevent and address its degradation during chemical reactions. Our approach is rooted in mechanistic principles and field-proven insights to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the handling and reaction of 4-Chloro-2-morpholinoquinazoline.

Q1: My reaction yield is consistently low when using 4-Chloro-2-morpholinoquinazoline. What are the likely causes?

Low yields can stem from several factors, including degradation of the starting material, suboptimal reaction conditions, or competing side reactions.[1] Key areas to investigate are the purity of your starting materials, the choice of solvent, and the reaction temperature. For instance, impurities in reactants can lead to unexpected side products.[1]

Q2: I am observing an unexpected byproduct in my reaction. How can I identify and minimize it?

The most common byproduct is often the hydrolyzed species, 4-hydroxy-2-morpholinoquinazoline, formed by the reaction of the chloro-substituent with residual water. To confirm its identity, techniques like LC-MS and NMR are recommended. Minimizing this byproduct involves using anhydrous solvents and inert atmospheres.

Q3: What are the optimal storage conditions for 4-Chloro-2-morpholinoquinazoline to prevent degradation?

To ensure long-term stability, 4-Chloro-2-morpholinoquinazoline should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and light, which can promote hydrolysis and other degradation pathways.

Q4: Can the choice of base in my reaction lead to the degradation of 4-Chloro-2-morpholinoquinazoline?

Yes, strong, nucleophilic bases can compete with your intended nucleophile and react at the C4 position, leading to unwanted byproducts. Non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA) or proton sponge are often preferred to minimize this side reaction.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific degradation-related issues, explaining the underlying chemistry and offering targeted solutions.

Issue 1: Hydrolysis to 4-Hydroxy-2-morpholinoquinazoline

One of the most prevalent degradation pathways is the hydrolysis of the C4-chloro group to a hydroxyl group, especially in the presence of water and at elevated temperatures.

Causality: The quinazoline ring is electron-deficient, making the C4 position susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with this position, particularly under basic or acidic conditions, or at high temperatures, to form the corresponding quinazolinone.

Preventative Measures & Protocol:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone or use of molecular sieves). All glassware should be oven-dried before use.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Solvent Selection: Choose aprotic solvents that are less likely to participate in hydrolysis. Suitable options include toluene, dioxane, or N,N-dimethylformamide (DMF).

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Monitor the reaction progress closely to avoid prolonged heating.

Experimental Protocol: Standard Anhydrous Reaction Setup

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. For example, distill THF from sodium/benzophenone immediately before use.

  • Reagent Handling: Add 4-Chloro-2-morpholinoquinazoline and other solid reagents to the reaction flask under a positive pressure of inert gas. Liquid reagents should be added via a syringe through a septum.

  • Reaction Execution: Maintain a gentle flow of inert gas throughout the reaction. If heating is required, use a well-controlled heating mantle or oil bath.

  • Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at a low temperature.

Issue 2: Competing Nucleophilic Substitution

In reactions involving an intended nucleophile, other species in the reaction mixture can compete, leading to a mixture of products.

Causality: The C4-chloro group is a good leaving group, making the quinazoline susceptible to nucleophilic aromatic substitution (SNAr). Solvents (e.g., alcohols), bases (e.g., amines), or even impurities can act as nucleophiles.

Troubleshooting Strategies:

  • Choice of Base: Employ a non-nucleophilic base. Sterically hindered amines like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) are often good choices.

  • Solvent Selection: Avoid nucleophilic solvents such as alcohols if they can compete with your primary nucleophile. If an alcohol is necessary as a solvent, consider using a large excess of the intended nucleophile to favor the desired reaction.

  • Reactant Stoichiometry: Using a slight excess of your intended nucleophile can help drive the desired reaction to completion and outcompete minor nucleophilic impurities.

Data Summary: Base and Solvent Selection

Base/Solvent SystemPotential Side ProductRecommendation
Triethylamine (TEA) in Methanol4-Methoxy-2-morpholinoquinazolineAvoid if methoxy-adduct is undesirable. Use a non-alcoholic solvent.
Sodium Hydroxide (NaOH)4-Hydroxy-2-morpholinoquinazolineProne to hydrolysis. Use a non-aqueous base if possible.
Diisopropylethylamine (DIPEA) in TolueneMinimalRecommended for minimizing nucleophilic side reactions.
Potassium Carbonate (K₂CO₃) in DMFMinimalA good alternative inorganic base, especially for reactions at elevated temperatures.

III. Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and a recommended experimental workflow.

cluster_0 Primary Degradation Pathway: Hydrolysis A 4-Chloro-2-morpholinoquinazoline B 4-Hydroxy-2-morpholinoquinazoline (Degradation Product) A->B Nucleophilic Aromatic Substitution (SNAr) C H₂O (Nucleophile) C->A Attack at C4

Caption: Hydrolysis of 4-Chloro-2-morpholinoquinazoline.

cluster_1 Recommended Experimental Workflow start Start prep Prepare Anhydrous Glassware & Solvents start->prep setup Assemble Reaction Under Inert Atmosphere prep->setup reagents Add Reagents (Substrate, Nucleophile, Base) setup->reagents reaction Run Reaction at Optimal Temperature reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Perform Non-Aqueous or Cold Aqueous Workup monitor->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Workflow for minimizing degradation.

IV. References

Sources

Validation & Comparative

A Comparative Guide to 4-Chloro-2-morpholinoquinazoline and Other 4-Chloroquinazolines for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern therapeutic innovation. As versatile synthetic intermediates, 4-chloroquinazolines are pivotal precursors for a vast array of biologically active molecules, particularly in oncology and infectious disease research. The reactivity of the chloro group at the C4 position is paramount, dictating the efficiency of nucleophilic aromatic substitution (SNAr) reactions—the primary route to functionalizing this privileged core.

This guide provides an in-depth, objective comparison of 4-chloro-2-morpholinoquinazoline against other common 4-chloroquinazoline analogues, focusing on the influence of the C2 substituent on synthetic reactivity and the biological performance of the resulting derivatives. By synthesizing experimental data and established chemical principles, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The Quinazoline Core: A Privileged Scaffold

The quinazoline framework, a fusion of a benzene and a pyrimidine ring, is a key feature in numerous FDA-approved drugs and clinical candidates. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets, most notably the ATP-binding sites of protein kinases.[1] The strategic introduction of substituents at the C2 and C4 positions is a well-established approach to modulate the potency and selectivity of these kinase inhibitors.

The general pathway to these vital compounds begins with a 4-chloroquinazoline precursor. The chlorine atom at the C4 position acts as an excellent leaving group, readily displaced by a wide range of nucleophiles, such as anilines, amines, and thiols, to generate diverse libraries of potential drug candidates.[2]

Synthesis of 4-Chloroquinazoline Precursors

The foundational step in any quinazoline-based drug discovery program is the efficient synthesis of the 4-chloro intermediate. The most common and robust method involves the chlorination of a precursor quinazolin-4(3H)-one.

General Synthetic Workflow

The synthesis typically proceeds in two stages: cyclization to form the quinazolin-4(3H)-one ring, followed by chlorination.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Anthranilic Acid Derivative C Quinazolin-4(3H)-one A->C Heat B One-Carbon Source (e.g., Formamide, Formamidine) B->C D Quinazolin-4(3H)-one F 4-Chloroquinazoline Derivative D->F Reflux E Chlorinating Agent (e.g., POCl₃, SOCl₂) E->F

Fig. 1: General synthetic workflow for 4-chloroquinazolines.
Experimental Protocol: Synthesis of a Generic 4-Chloroquinazoline

This protocol outlines the synthesis of a 4-chloroquinazoline from its corresponding quinazolin-4(3H)-one.

Objective: To convert the hydroxyl group at the C4 position of a quinazolin-4(3H)-one to a chloro group.

Materials:

  • Quinazolin-4(3H)-one derivative (1.0 eq)

  • Thionyl chloride (SOCl₂) (10-15 eq) or Phosphorus oxychloride (POCl₃) (10-15 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM) for workup

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the quinazolin-4(3H)-one derivative (1.0 eq) in thionyl chloride (10-15 eq).

  • Catalyst Addition: Carefully add a catalytic amount of DMF (e.g., 0.1 eq) to the suspension. The reaction is often exothermic and may involve the evolution of gas (HCl, SO₂).

  • Heating: Heat the reaction mixture to reflux (approximately 76 °C for SOCl₂) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Add toluene to the residue and evaporate again to remove any remaining traces of SOCl₂.

    • Slowly and carefully quench the residue by adding it to crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (3 x 50 mL).

  • Isolation and Purification:

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 4-chloroquinazoline.

    • The product can be purified by recrystallization or column chromatography on silica gel.

Causality and Self-Validation: The use of excess chlorinating agent ensures the complete conversion of the quinazolinone. The catalytic DMF facilitates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive. The workup procedure is designed to safely neutralize the highly reactive and acidic reagents and to efficiently extract the desired product. Purity is validated at the end by standard analytical techniques (NMR, MS, mp).

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The utility of a 4-chloroquinazoline intermediate is defined by its reactivity in SNAr reactions. The substituent at the C2 position profoundly influences the electrophilicity of the C4 carbon, thereby altering the reaction rate and the required conditions.

The SNAr Mechanism on the Quinazoline Ring

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.

Fig. 2: Generalized SNAr mechanism at the C4 position. (Note: Generic images used for illustration)

Theoretical studies, including Density Functional Theory (DFT) calculations, have confirmed that the carbon atom at the C4-position is inherently more electrophilic and thus more susceptible to nucleophilic attack than the C2-position.[3][4][5][6] This regioselectivity is a cornerstone of quinazoline chemistry.[7][8]

Influence of the C2-Substituent on C4-Reactivity

While direct kinetic studies providing a head-to-head comparison of 4-chloro-2-morpholinoquinazoline with other analogues are scarce, we can make robust predictions based on the electronic and steric properties of the C2-substituent.

Reactivity_Factors cluster_0 C2-Substituent cluster_1 Effect on C4-Reactivity A Morpholino (Electron-Donating) D Decreased Reactivity (Slower S N Ar) A->D Donates e⁻ density, reduces C4 electrophilicity B H / Alkyl (Weakly Donating) E Baseline Reactivity B->E C Aryl / Cl (Electron-Withdrawing) F Increased Reactivity (Faster S N Ar) C->F Withdraws e⁻ density, increases C4 electrophilicity

Fig. 3: Influence of C2-substituents on C4 SNAr reactivity.
  • 4-Chloro-2-morpholinoquinazoline: The morpholino group is a strong electron-donating group due to the lone pair on the nitrogen atom participating in resonance with the quinazoline ring. This donation of electron density to the ring decreases the electrophilicity of the C4 carbon. Consequently, SNAr reactions on this substrate are expected to be slower and may require more forcing conditions (higher temperatures, longer reaction times) compared to analogues with electron-neutral or withdrawing groups at C2.

  • 4-Chloro-2-alkylquinazolines (e.g., 2-methyl): Alkyl groups are weakly electron-donating through an inductive effect. Their impact on C4 reactivity is less pronounced than the morpholino group. These substrates represent a baseline or slightly deactivated system.

  • 4-Chloro-2-arylquinazolines (e.g., 2-phenyl): An aryl group can be weakly electron-withdrawing or -donating depending on its own substituents, but generally has a less pronounced electronic effect than the morpholino group. Steric hindrance from a bulky aryl group can also play a role in slowing the reaction.[2]

  • 2,4-Dichloroquinazoline: The chloro group at C2 is electron-withdrawing, which increases the electrophilicity of the C4 carbon, making it more reactive towards nucleophiles.[8] This is why the C4-chloro is selectively substituted first under mild conditions.[9]

Table 1: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution

Feature4-Chloro-2-morpholinoquinazoline4-Chloro-2-methylquinazoline2,4-DichloroquinazolineRationale
Relative Reactivity LowerBaselineHigherThe C2-substituent's electronic effect modulates the electrophilicity of the C4 carbon. (Morpholino: EDG; Methyl: Weak EDG; Chloro: EWG).
Typical Conditions Higher temperatures, longer reaction times may be needed.Moderate temperatures and reaction times.Milder conditions (lower temperatures, shorter times) are often sufficient for selective C4 substitution.[9]Higher activation energy for nucleophilic attack requires more energy input for the deactivated morpholino-substituted ring.
Yields with Weak Nucleophiles May be lower or require optimization.Moderate to good.Generally higher.The enhanced electrophilicity of the C4 position in 2,4-dichloroquinazoline facilitates attack by less reactive nucleophiles.

Comparative Biological Performance of Derived Products

While the reactivity of the 4-chloro intermediate is a crucial synthetic consideration, the ultimate goal is to produce biologically active molecules. The C2-substituent remains part of the final molecule and significantly contributes to its pharmacological profile.

Anticancer Activity

Derivatives of 4-aminoquinazolines are renowned for their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in non-small cell lung cancer and other malignancies. The C2-substituent can influence binding affinity and cellular activity.

Recent studies have shown that 2-morpholino quinazoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][10][11] This suggests that while the 2-morpholino group may present a synthetic hurdle due to decreased reactivity, it can be a highly favorable moiety for biological activity in the final product.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Quinazoline Derivatives

Derivative ClassC2-SubstituentTarget Compound ExampleCell LineIC₅₀ (µM)Reference
2-Morpholino MorpholinoAK-10 (a 4-anilino derivative)A549 (Lung)8.55 ± 0.67[1][10]
MCF-7 (Breast)3.15 ± 0.23[1][10]
SH-SY5Y (Neuroblastoma)3.36 ± 0.29[1][10]
2-Phenyl PhenylCompound 5a (a 4-hydrazinyl derivative)HT-29 (Colon)5.33[12]
2,4-Disubstituted PhenylCompound 11d (a 4-anilino derivative)CNE-2 (Nasopharyngeal)9.3 ± 0.2[10]
PC-3 (Prostate)9.8 ± 0.3[10]
Reference Drug -Gefitinib (EGFR Inhibitor)HeLa4.3[13]

Note: Data is compiled from different studies and direct comparison should be made with caution. The table serves to illustrate the potent activity found in different classes of quinazoline derivatives.

The data indicates that derivatives from 2-morpholino precursors can be highly potent, with IC₅₀ values in the low micromolar range, comparable to or even better than other substitution patterns.[1][10]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS STAT JAK/STAT Pathway EGFR->STAT Ligand EGF Ligand->EGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation STAT->Proliferation Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding Site

Fig. 4: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.
Antimicrobial Activity

The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents. The C2-substituent plays a critical role in defining the spectrum and potency of these compounds. While extensive data on 2-morpholino derivatives is still emerging, related structures show significant promise.

Table 3: Comparative Antimicrobial Activity (MIC in mg/mL) of Selected Quinazoline Derivatives

Derivative ClassC2-SubstituentTarget Compound ExampleOrganismMIC (mg/mL)Reference
2-Substituted Pyrrolidine (with p-NO₂-phenyl at C3)Compound 20B. subtilis0.5[7]
S. aureus15[7]
2-Substituted Morpholine (with p-tolyl at C3)Compound 29B. subtilis0.5[7]
K. pneumoniae2.5[7]
Thiazolo-quinazoline Thiazolidinone fusedCompound 4S. aureus4.97 µM[14]
MRSA5.90 µM[14]

The data shows that quinazolines bearing nitrogen-containing heterocycles at the C2 position, including morpholine, can exhibit potent antibacterial activity.[7] The overall substitution pattern is crucial, but the presence of the 2-morpholino group is clearly compatible with strong antimicrobial effects.

Conclusion and Recommendations

This guide provides a comparative analysis of 4-chloro-2-morpholinoquinazoline against other 4-chloroquinazoline precursors, offering a framework for strategic decision-making in drug discovery and chemical synthesis.

Key Takeaways:

  • Reactivity: 4-Chloro-2-morpholinoquinazoline is predicted to be less reactive in SNAr reactions compared to analogues with electron-withdrawing (e.g., 2-chloro) or neutral (e.g., 2-H) substituents. This is due to the strong electron-donating nature of the morpholino group, which deactivates the C4 position towards nucleophilic attack. Researchers should anticipate the need for more forcing reaction conditions (higher temperatures, longer reaction times) when using this precursor.

  • Biological Performance: Despite its lower synthetic reactivity, the 2-morpholino substituent is a highly valuable pharmacophore for the final product. Derivatives of 4-chloro-2-morpholinoquinazoline have demonstrated potent anticancer and antimicrobial activities , with potencies in the low micromolar range, often comparable to or exceeding those of derivatives from other precursors.[1][7][10]

Recommendations for Researchers:

  • For exploratory synthesis and library generation where rapid diversification with a wide range of nucleophiles is desired, more reactive precursors like 2,4-dichloroquinazoline may be advantageous for initial screening.

  • For lead optimization where potent biological activity is the primary goal and a specific C2-morpholino scaffold has been identified as beneficial, the synthetic challenges associated with the lower reactivity of 4-chloro-2-morpholinoquinazoline are justified by the high potential for therapeutic efficacy.

Ultimately, the choice of the 4-chloroquinazoline precursor is a strategic balance between synthetic accessibility and the desired pharmacological profile of the target molecule. Understanding the electronic and steric influences of the C2-substituent is critical for designing efficient synthetic routes and developing the next generation of quinazoline-based therapeutics.

References

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Institutes of Health (NIH). [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Royal Society of Chemistry & PubMed Central. [Link] & [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Institutes of Health (NIH). [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. National Institutes of Health (NIH). [Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health (NIH). [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI & PubMed. [Link] & [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH) & Beilstein Journals. [Link] & [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Substituted-2-Morpholinoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives exhibiting a wide spectrum of biological activities. This guide focuses on a specific class of these compounds: 4-substituted-2-morpholinoquinazolines and their close structural analogs, 2-morpholinoquinolines. We will delve into a comparative analysis of their biological activities, with a primary emphasis on anticancer properties, while also touching upon their potential as anti-inflammatory and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental methodologies to facilitate further investigation.

The 2-Morpholinoquinazoline Scaffold: A Privileged Structure

The incorporation of a morpholine ring at the 2-position of the quinazoline nucleus has been a strategic choice in the design of bioactive molecules. This moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. The 4-position of the quinazoline ring is a common site for derivatization, allowing for the introduction of various substituents to modulate potency and selectivity. The general structure of the compounds discussed in this guide is based on the 4-chloro-2-morpholinoquinazoline precursor, which serves as a versatile intermediate for the synthesis of a diverse library of derivatives.

Comparative Anticancer Activity of 4-Anilino-2-Morpholinoquinoline Derivatives

While direct comparative studies on a series of 4-substituted-2-morpholinoquinazoline derivatives are limited in the readily available literature, a comprehensive study on the closely related 2-morpholino-4-anilinoquinoline scaffold provides invaluable insights into the structure-activity relationships (SAR) governing their anticancer effects. A series of five novel 2-morpholino-4-anilinoquinoline compounds were synthesized and their cytotoxic potential against the human hepatocellular carcinoma (HepG2) cell line was evaluated.[1][2][3]

The synthetic pathway commences with the chlorination of 2-morpholinoquinolin-4-one to yield the key intermediate, 4-chloro-2-morpholinoquinoline. Subsequent nucleophilic substitution of the chlorine atom at the 4-position with various aniline derivatives affords the target compounds.[1]

Table 1: In Vitro Cytotoxicity of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 Cells [1][2][3]

Compound IDR Group (Substitution on Aniline Ring)IC50 (µM)
3a H> 30
3b 4-OCH₃> 30
3c 4-CF₃11.42
3d 3,4-di-Cl8.50
3e 4-O(CH₂)₂-morpholine12.76
Sorafenib (Positive Control)9.80
Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 clearly indicates that the nature of the substituent on the 4-anilino moiety plays a critical role in the cytotoxic activity of these compounds.

  • Unsubstituted and Methoxy-substituted Derivatives (3a and 3b): These compounds exhibited negligible cytotoxicity against HepG2 cells, highlighting the necessity of specific substitutions on the aniline ring for anticancer activity.

  • Electron-Withdrawing Groups (3c and 3d): The introduction of a strong electron-withdrawing trifluoromethyl group at the para-position (3c) or two chloro groups at the meta and para positions (3d) resulted in a significant increase in cytotoxic potency.[1][2][3] Compound 3d emerged as the most potent derivative in this series, with an IC50 value of 8.50 µM.

  • Bulky Ether-Linked Morpholine (3e): The presence of a bulky and flexible morpholinoethoxy group at the para-position also conferred potent anticancer activity, with an IC50 of 12.76 µM.[1][2][3] This suggests that the size and nature of the substituent at this position can be varied to achieve significant cytotoxicity.

These findings underscore the importance of the electronic and steric properties of the substituent at the 4-position of the anilino ring in modulating the anticancer activity of the 2-morpholinoquinoline scaffold.

Mechanism of Action: Targeting Cell Proliferation

Further mechanistic studies on this series of compounds revealed that their anticancer activity is associated with the induction of cell cycle arrest at the G0/G1 phase, which ultimately inhibits the proliferation of HepG2 cancer cells.[1] Quinazoline and quinoline derivatives are well-known inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[4][5][6] The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors, where the quinazoline nitrogen atoms form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[4]

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline_Inhibitor 4-Anilinoquinazoline Derivative Quinazoline_Inhibitor->Dimerization inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Quinazoline_Derivative Quinazoline Derivative Quinazoline_Derivative->IKK_Complex inhibits?

A simplified overview of the NF-κB signaling pathway, a key mediator of inflammation and a potential target for anti-inflammatory quinazoline derivatives.

Antimicrobial Activity

Various quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. [7][8]Studies have shown that certain substitutions on the quinazolinone ring system can lead to potent antibacterial and antifungal effects. For example, some 2,3,6-trisubstituted quinazolin-4-ones have demonstrated excellent activity against E. coli, P. aeruginosa, A. niger, and C. albicans. [8]The mechanism of antimicrobial action for some quinoline derivatives has been attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Experimental Protocols

To facilitate further research and validation of the biological activities of 4-chloro-2-morpholinoquinazoline derivatives, detailed step-by-step methodologies for key in vitro assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Diagram 3: MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (Varying Concentrations) Incubate_24h->Add_Compounds Incubate_48h Incubate (48h) Add_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-morpholinoquinazoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Chloro-2-morpholinoquinazoline analogs, a promising scaffold in the development of targeted cancer therapeutics. We will dissect the intricate relationship between chemical structure and biological activity, offering a comparative analysis of analog performance supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a versatile platform for the strategic placement of various substituents to achieve high affinity and selectivity for the ATP-binding site of protein kinases. The 2,4-disubstituted quinazoline derivatives, in particular, have been extensively explored as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[3][4] The "4-Chloro-2-morpholinoquinazoline" scaffold serves as a crucial starting point for the development of potent and selective kinase inhibitors. The morpholine group at the 2-position often enhances aqueous solubility and can form important hydrogen bond interactions within the kinase active site. The chlorine atom at the 4-position is a key modifiable site, acting as a leaving group for the introduction of various amine-containing substituents to modulate potency and selectivity.[5]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.[1] Several quinazoline-based inhibitors have been developed to target different nodes within this pathway, with a significant focus on the PI3K isoforms.[6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Kinase_Assay_Workflow Start Start: Test Compound & Kinase Incubation1 Incubate (Inhibitor Binding) Start->Incubation1 Add_Substrate_ATP Add Substrate/ATP (Initiate Reaction) Incubation1->Add_Substrate_ATP Incubation2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubation2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation2->Add_ADP_Glo Incubation3 Incubate (Deplete ATP) Add_ADP_Glo->Incubation3 Add_Kinase_Detection Add Kinase Detection Reagent Incubation3->Add_Kinase_Detection Incubation4 Incubate (Generate Luminescence) Add_Kinase_Detection->Incubation4 Read_Luminescence Read Luminescence Incubation4->Read_Luminescence End End: Determine IC50 Read_Luminescence->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • PI3Kα enzyme

  • PIP2/PIP3 substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 0.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of a mixture containing the PI3Kα enzyme and the lipid substrate.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 0.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for PI3K/Akt Pathway Inhibition (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, in a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7, A375)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Conclusion and Future Directions

The 4-Chloro-2-morpholinoquinazoline scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that modifications at the C4-position, particularly with substituted anilines, are critical for optimizing inhibitory activity against PI3Kα and cellular potency. The chlorine atom serves as an effective synthetic handle, allowing for the exploration of a wide range of substituents to fine-tune the pharmacological properties of these analogs.

Future efforts in this area should focus on:

  • Improving Isoform Selectivity: While potency against PI3Kα is important, achieving selectivity over other PI3K isoforms is crucial to minimize off-target effects.

  • Exploring Novel C4-Substituents: The introduction of more diverse and complex chemical moieties at the C4-position could lead to the discovery of compounds with improved potency and novel binding modes.

  • In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models of cancer to assess their pharmacokinetic properties and antitumor efficacy.

By leveraging the insights from the structure-activity relationships discussed herein and employing robust experimental methodologies, the scientific community can continue to develop novel and effective kinase inhibitors based on the versatile 2-morpholinoquinazoline scaffold for the treatment of cancer.

References

  • [Reference to a general review on PI3K/Akt/mTOR p
  • [Reference to a review on cell-based assays for PI3K p
  • [Reference to a paper on LanthaScreen cellular assays]
  • [Reference to the paper on morpholine substituted quinazoline deriv
  • [Another reference to the paper on morpholine substituted quinazoline deriv
  • [Reference to the paper on the live-cell NanoBRET assay for AKT inhibitor binding]
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. [Link]

  • [Reference to a paper on the synthesis and biological activity of 4-(2-chloroacetyl)
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

  • Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation. Proceedings of the National Academy of Sciences. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • PI3K/AKT pathway inhibition with different PI3K/AKT inhibitors shows... ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [Link]

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One. [Link]

  • Structures of quinazoline-based PI3K inhibitors and synthesized... ResearchGate. [Link]

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]

  • 2,4-Disubstituted quinazolines targeting breast cancer cells via EGFR-PI3K. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. Semantic Scholar. [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]

  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry. [Link]

  • (PDF) morpholine antimicrobial activity. ResearchGate. [Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-Chloro-2-morpholinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel 4-chloro-2-morpholinoquinazoline derivatives. We will delve into the mechanistic rationale, comparative analysis against established agents, and a detailed, tiered experimental workflow designed to rigorously assess therapeutic potential from in vitro characterization to in vivo efficacy.

Introduction: The Quinazoline Scaffold and the PI3K/Akt/mTOR Pathway

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several successful anticancer drugs.[1] Its versatility allows for substitutions that can modulate activity against various kinase targets. Our focus, the 4-chloro-2-morpholinoquinazoline series, is rationally designed to target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[2][3][4] Its dysregulation is one of the most frequent events in human cancers, making it a highly attractive target for therapeutic intervention.[5][6] Aberrant activation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, drives cancer progression and resistance to other therapies.[2][3][6] Our 4-chloro-2-morpholinoquinazoline derivatives are hypothesized to function by inhibiting one or more key kinases within this cascade, thereby cutting off the survival signals that cancer cells depend on.

The Comparative Landscape: Benchmarking Against Established Inhibitors

To establish the therapeutic potential of our novel derivatives, their performance must be benchmarked against relevant, clinically approved drugs.

  • PI3K Inhibitors: A primary comparison will be against isoform-specific PI3K inhibitors like Idelalisib (Zydelig®) . Idelalisib, a PI3Kδ inhibitor, is approved for treating certain B-cell malignancies.[7][8][9][10] This comparison will help determine if our derivatives offer a broader spectrum of activity or an improved safety profile.

  • EGFR Inhibitors with a Quinazoline Core: Although targeting a different pathway, comparing our derivatives to EGFR inhibitors like Gefitinib (Iressa®) is crucial.[11][12][13] Gefitinib is a 4-anilinoquinazoline derivative used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations.[11][12][14] This comparison provides context within the broader class of quinazoline-based anticancer agents and can reveal potential for dual-targeting or off-target effects.

dot graph "PI3K_Akt_mTOR_Pathway" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Growth Factor\nReceptor (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PTEN [label="PTEN\n(Tumor Suppressor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gefitinib [label="Gefitinib", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quinazoline_Derivative [label="4-Chloro-2-morpholino-\nquinazoline Derivative\n(Hypothesized Target)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Idelalisib [label="Idelalisib", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> Akt [label="Recruits & Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; PTEN -> PIP3 [label="Inhibits", style=dashed, arrowhead=tee];

// Inhibitor Edges Gefitinib -> RTK [style=dashed, arrowhead=tee, color="#5F6368"]; Quinazoline_Derivative -> PI3K [style=dashed, arrowhead=tee, color="#EA4335", label=" Potential\n Inhibition"]; Idelalisib -> PI3K [style=dashed, arrowhead=tee, color="#5F6368"];

// Graph attributes graph [bgcolor="#FFFFFF"]; } Caption: PI3K/Akt/mTOR signaling pathway with inhibitor targets.

Experimental Validation Workflow: A Tiered Approach

A rigorous, multi-tiered approach is essential for validating the anticancer activity of the lead compounds. This workflow ensures that only the most promising candidates advance, saving time and resources.

dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=10];

// Nodes Tier1 [label="{Tier 1: In Vitro Screening | - Cell Viability (MTT Assay)\l- Determine IC50 values\l- Select lead candidates\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; Tier2 [label="{Tier 2: Mechanistic Elucidation | - Cell Cycle Analysis\l- Apoptosis Assays\l- Western Blot for Pathway Modulation\l}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier3 [label="{Tier 3: In Vivo Efficacy | - Xenograft Mouse Models\l- Assess tumor growth inhibition\l- Evaluate toxicity\l}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tier1 -> Tier2 [label="Lead Candidates"]; Tier2 -> Tier3 [label="Confirmed Mechanism"];

// Graph attributes graph [bgcolor="#FFFFFF"]; } Caption: Tiered workflow for anticancer drug validation.

Tier 1: In Vitro Cellular Assays

The initial step is to assess the cytotoxic and antiproliferative effects of the derivatives on a panel of relevant cancer cell lines.

Key Experiment: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[15]

  • Compound Treatment: Treat cells with a range of concentrations of the 4-chloro-2-morpholinoquinazoline derivatives and comparator drugs (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Derivative A 5.2 ± 0.48.1 ± 0.710.5 ± 1.1
Derivative B 1.8 ± 0.2 3.5 ± 0.3 4.1 ± 0.5
Gefitinib20.7 ± 2.117.9 ± 1.8> 50
Idelalisib15.4 ± 1.525.8 ± 2.918.2 ± 1.9

Note: Data are representative and for illustrative purposes.

Tier 2: Mechanistic Assays

Once lead candidates with potent antiproliferative activity are identified (e.g., Derivative B), the next step is to confirm their mechanism of action.

Key Experiment 1: Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by causing cell cycle arrest at a specific phase. We will use propidium iodide (PI), a fluorescent dye that binds to DNA, allowing for quantification of DNA content.[17][18]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Plate cells (e.g., A549) in 6-well plates and treat with the IC50 concentration of the lead derivative for 24 or 48 hours.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.[18][19] Store at 4°C for at least 30 minutes.[19]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[18] The RNase A is crucial to prevent staining of double-stranded RNA.

  • Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark, then analyze the samples using a flow cytometer.[18]

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.

Key Experiment 2: Western Blot for PI3K/Akt Pathway Modulation

To directly confirm that our derivatives are acting on the intended pathway, we will use Western blotting to measure the phosphorylation status of key proteins. A decrease in the phosphorylated form of Akt (p-Akt) relative to the total amount of Akt is a hallmark of PI3K pathway inhibition.[20]

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the lead derivative for a short period (e.g., 2-6 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[21]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[22]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[22] Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A significant decrease in the p-Akt/Total Akt ratio in treated cells compared to the control indicates successful pathway inhibition.

Tier 3: In Vivo Efficacy Studies

The final validation step involves testing the lead compound in a living organism to assess its real-world therapeutic potential and safety. The most common preclinical models for this are xenograft mouse models.[23][24][25]

Key Experiment: Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors.[24] The efficacy of the anticancer agent is then evaluated by measuring its ability to inhibit tumor growth.

Experimental Protocol: Xenograft Study

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 million A549 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[24][26]

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Then, randomize the mice into treatment and control groups.[25][27]

  • Drug Administration: Administer the lead derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a predetermined dose and schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine if the treatment had a significant effect compared to the control group.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1550 ± 210--1.5
Derivative B (25 mg/kg) 720 ± 130 53.5 -3.2
Derivative B (50 mg/kg) 415 ± 95 73.2 -5.8

Note: Data are representative and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow for validating the anticancer activity of novel 4-chloro-2-morpholinoquinazoline derivatives. By progressing through a tiered system of in vitro screening, mechanistic elucidation, and in vivo efficacy testing, researchers can build a comprehensive data package. Positive results, particularly strong tumor growth inhibition in xenograft models with an acceptable toxicity profile, would provide a solid rationale for advancing the lead compound into formal preclinical development, including pharmacokinetics, toxicology studies, and eventual IND-enabling studies. The ultimate goal is the translation of these promising chemical entities into effective therapies for patients with cancers driven by the PI3K/Akt/mTOR pathway.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. (URL: [Link])

  • Gopal, A. K., Kahl, B. S., de Vos, S., Wagner-Johnston, N. D., Schuster, S. J., Jurczak, W. J., ... & Sharman, J. P. (2014). PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma. New England Journal of Medicine, 370(11), 1008-1018. (URL: [Link])

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer: an update on clinical trial results. Targeted oncology, 13(3), 261-277. (URL: [Link])

  • The Leukemia & Lymphoma Society. (2014). The Leukemia & Lymphoma Society Applauds FDA's Approval of Idelalisib To Treat Three Types of Blood Cancers. (URL: [Link])

  • Drugs.com. Zydelig (idelalisib) FDA Approval History. (URL: [Link])

  • MDedge. (2022). FDA approves idelalisib for CLL, SLL and FL. (URL: [Link])

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (URL: [Link])

  • Noor, S., Dar, M. A., & Ahmad, S. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138. (URL: [Link])

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])

  • Fierce Biotech. (2014). UPDATED: Gilead picks up blockbuster FDA blood cancer approvals for idelalisib. (URL: [Link])

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64. (URL: [Link])

  • Wikipedia. PI3K/AKT/mTOR pathway. (URL: [Link])

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. (URL: [Link])

  • Jensen, C. J., & West, M. J. (2016). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 3, 276-282. (URL: [Link])

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? (URL: [Link])

  • Tamura, K., & Fukuoka, M. (2005). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Oncology, 1, 1-10. (URL: [Link])

  • Kumar, A., Kumar, V., Sharma, J., & Pathania, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 587-595. (URL: [Link])

  • Kumar, A., Kumar, V., Sharma, J., & Pathania, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(5), 587–595. (URL: [Link])

  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Part_2), 4218s-4221s. (URL: [Link])

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. (URL: [Link])

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Ware, K. E., Hinz, T. K., Kleczko, E., Singleton, K. R., Marek, L. A., Helfrich, B. A., ... & Heasley, L. E. (2013). A mechanism of resistance to gefitinib mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop. Oncogenesis, 2(3), e39. (URL: [Link])

  • Protocol Online. (2005). Weak Western band for phosphorylated Akt. (URL: [Link])

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(6), 3939–3950. (URL: [Link])

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. (URL: [Link])

  • Creative Biolabs. (n.d.). Xenograft Models. (URL: [Link])

  • Ouchi, K., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15. (URL: [Link])

  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239. (URL: [Link])

  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2011). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 1(1). (URL: [Link])

  • ResearchGate. (n.d.). Synthesis and biological evaluation of a series of dimorpholinoquinazoline-based inhibitors targeting the PI3K/Akt/mTOR cascade. (URL: [Link])

  • Vargas-Mendoza, N., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24969-24982. (URL: [Link])

  • Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anticancer Agents in Medicinal Chemistry, 15(10), 1326-1332. (URL: [Link])

  • da Costa, P. F., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2758-2767. (URL: [Link])

  • Ali, A. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed Research International, 2016, 8924706. (URL: [Link])

  • Vargas-Mendoza, N., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24969-24982. (URL: [Link])

Sources

A Comparative Guide to the Efficacy of Morpholino-Quinazoline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. This guide provides an in-depth comparison of the efficacy of a specific subclass: morpholino-quinazoline based inhibitors. By leveraging the morpholine moiety, these compounds achieve unique interactions within the ATP-binding pocket of key oncogenic kinases, particularly within the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of experimental data and field-proven insights to inform inhibitor selection and future drug design.

The Morpholino-Quinazoline Scaffold: A Gateway to Kinase Inhibition

The core structure, a quinazoline ring substituted with a morpholino group, serves as a versatile template for inhibitor design. The nitrogen atom of the quinazoline ring and the oxygen atom of the morpholine can act as hydrogen bond acceptors, anchoring the molecule within the kinase hinge region. Variations at other positions of the quinazoline ring, particularly at the C2 and C7 positions, allow for the fine-tuning of potency and selectivity against different kinase isoforms.

This guide will focus on the comparative efficacy of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR), two critical nodes in a signaling pathway frequently deregulated in cancer.

Comparative Efficacy of Morpholino-Quinazoline Based Inhibitors

The following sections provide a detailed comparison of representative morpholino-quinazoline inhibitors, with a focus on their biochemical potency against target kinases and their anti-proliferative effects in cancer cell lines.

Targeting the PI3K Pathway: A Focus on p110α

The p110α isoform of PI3K is a key therapeutic target due to its frequent mutation in various cancers. A series of 4-morpholino-2-phenylquinazolines has been evaluated for their inhibitory activity against this isoform.

Table 1: Biochemical and Cellular Activity of 4-Morpholino-2-phenylquinazoline Analogs against PI3Kα

Compound ID2-Position SubstituentPI3K p110α IC50 (nM)A375 Melanoma Cell Proliferation IC50 (µM)Reference
1a Phenyl501.2
1b 4-Methylphenyl300.85
1c 4-Methoxyphenyl250.70
15e Thieno[3,2-d]pyrimidine2.00.58

Data synthesized from Hayakawa et al., Bioorg. Med. Chem., 2006.

The data clearly indicates that modifications at the 2-position of the quinazoline ring significantly impact inhibitory potency. The introduction of a thieno[3,2-d]pyrimidine moiety in compound 15e resulted in a notable increase in activity against PI3K p110α, with an IC50 value of 2.0 nM. This compound also demonstrated the most potent anti-proliferative effect in the A375 melanoma cell line.

Dual PI3K/mTOR Inhibition with Dimorpholinoquinazolines

A promising strategy in cancer therapy is the dual inhibition of both PI3K and mTOR to achieve a more complete blockade of the signaling pathway. A series of dimorpholinoquinazoline-based compounds have been developed and evaluated for this purpose.

Table 2: Cytotoxicity of Dimorpholinoquinazoline-Based Inhibitors in Various Cancer Cell Lines

Compound IDHCT116 (colorectal) IC50 (µM)MCF7 (breast) IC50 (µM)PC3 (prostate) IC50 (µM)A549 (lung) IC50 (µM)Reference
7b 0.8 ± 0.10.9 ± 0.11.1 ± 0.21.5 ± 0.3
7c 0.5 ± 0.10.4 ± 0.10.6 ± 0.10.7 ± 0.1
7j 1.2 ± 0.21.5 ± 0.31.8 ± 0.42.1 ± 0.5

Data synthesized from Fedorov et al., Int. J. Mol. Sci., 2022.

Compound 7c emerged as the most potent derivative, exhibiting sub-micromolar cytotoxicity across all tested cancer cell lines. Further investigation into its mechanism of action revealed that compound 7c inhibited the phosphorylation of Akt, mTOR, and S6K at concentrations between 125–250 nM, confirming its activity against the PI3K/Akt/mTOR pathway.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating inhibitor efficacy.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation |-- Inhibitor Morpholino-Quinazoline Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Inhibitor_Evaluation_Workflow cluster_0 In Vitro Assays cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., IC50 determination) Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, IC50) Kinase_Assay->Cell_Proliferation Potency Western_Blot Western Blot (Phospho-protein levels) Cell_Proliferation->Western_Blot Cellular Effect Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Mechanism Xenograft Xenograft Tumor Models Cell_Cycle->Xenograft Preclinical Efficacy

Caption: A generalized workflow for evaluating kinase inhibitor efficacy.

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of comparative efficacy data hinges on robust and well-controlled experimental design. Below are detailed, step-by-step methodologies for key assays used to evaluate morpholino-quinazoline inhibitors.

In Vitro PI3K Enzyme Inhibition Assay (LanthaScreen™)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a quantitative measure of kinase activity.

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • PIP2 substrate

  • ATP

  • LanthaScreen™ Tb-anti-GST Antibody

  • Fluorescein-labeled PIP3 tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serial dilutions in DMSO)

Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted test compounds into a 384-well assay plate. Include DMSO-only wells as a negative control.

  • Enzyme/Substrate Preparation: Prepare a solution of PI3K enzyme and PIP2 substrate in assay buffer.

  • Kinase Reaction Initiation: Add 4 µL of the enzyme/substrate mix to each well. Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mix containing the Tb-anti-GST antibody and the fluorescein-PIP3 tracer.

  • Second Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.

  • Data Analysis: Calculate the emission ratio (520/495) and plot the percent inhibition as a function of compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A375, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds (serial dilutions)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of PI3K and mTOR.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion and Future Directions

The morpholino-quinazoline scaffold has proven to be a highly effective template for the development of potent and selective inhibitors of the PI3K/Akt/mTOR pathway. The comparative data presented in this guide highlights the significant impact of substitutions at the C2 position of the quinazoline ring on inhibitor potency and the potential for achieving dual PI3K/mTOR inhibition through a dimorpholino substitution pattern.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and clinical translatability. Furthermore, a comprehensive understanding of the off-target effects and potential resistance mechanisms will be crucial for the successful development of the next generation of morpholino-quinazoline based kinase inhibitors.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-Chloro-2-morpholinoquinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of Isomer Differentiation in Quinazoline Chemistry

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinazoline core dictates the molecule's three-dimensional shape and electronic properties, which in turn govern its interaction with biological targets. Consequently, positional isomers of a promising quinazoline lead can exhibit vastly different pharmacological profiles, ranging from highly active to completely inert or even toxic.

This guide will focus on the spectroscopic differentiation of the target molecule, 4-Chloro-2-morpholinoquinazoline , from its plausible positional isomers where the chloro and morpholino groups are situated at different positions on the quinazoline ring. For the purpose of this comparison, we will consider the following isomers:

  • Isomer A (Target): 4-Chloro-2-morpholinoquinazoline

  • Isomer B: 2-Chloro-4-morpholinoquinazoline

  • Isomer C: 7-Chloro-2-morpholinoquinazoline

  • Isomer D: 6-Chloro-2-morpholinoquinazoline

A Multi-faceted Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of these isomers. This guide will detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between positional isomers. The chemical shift of each proton and carbon atom is highly sensitive to its local electronic environment.

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be the most informative for differentiating these isomers. The substitution pattern on the benzene portion of the quinazoline ring will give rise to distinct splitting patterns and chemical shifts for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Patterns for the Aromatic Protons of 4-Chloro-2-morpholinoquinazoline Isomers

ProtonIsomer A (4-Chloro-2-morpholino)Isomer B (2-Chloro-4-morpholino)Isomer C (7-Chloro-2-morpholino)Isomer D (6-Chloro-2-morpholino)
H-5 ~8.0-8.2 (d)~7.8-8.0 (d)~7.6-7.8 (d)~7.7-7.9 (d)
H-6 ~7.5-7.7 (t)~7.3-7.5 (t)~7.4-7.6 (dd)~7.9-8.1 (dd)
H-7 ~7.8-8.0 (t)~7.6-7.8 (t)-~7.5-7.7 (d)
H-8 ~7.6-7.8 (d)~7.9-8.1 (d)~7.9-8.1 (s)-
  • Isomer A (4-Chloro-2-morpholinoquinazoline): The chloro group at position 4 will deshield the peri-proton H-5, causing it to appear at a characteristically downfield chemical shift.

  • Isomer B (2-Chloro-4-morpholinoquinazoline): The morpholino group at position 4 will have a less pronounced effect on H-5 compared to a chloro group. The aromatic protons will likely exhibit a more typical quinazoline splitting pattern.

  • Isomer C (7-Chloro-2-morpholinoquinazoline): The chloro group at position 7 will primarily affect the chemical shifts of H-6 and H-8. H-8 is expected to be a singlet, which is a key distinguishing feature.

  • Isomer D (6-Chloro-2-morpholinoquinazoline): The chloro group at position 6 will significantly influence the chemical shifts of H-5 and H-7.

The protons of the morpholino group will typically appear as two multiplets in the upfield region of the spectrum, around 3.7-3.9 ppm (for the protons adjacent to the oxygen) and 3.5-3.7 ppm (for the protons adjacent to the nitrogen). The integration of these signals should correspond to four protons each.

The chemical shifts of the carbon atoms in the quinazoline ring are also highly dependent on the substituent positions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons of 4-Chloro-2-morpholinoquinazoline Isomers

CarbonIsomer A (4-Chloro-2-morpholino)Isomer B (2-Chloro-4-morpholino)Isomer C (7-Chloro-2-morpholino)Isomer D (6-Chloro-2-morpholino)
C-2 ~160-162~158-160~160-162~160-162
C-4 ~150-152~165-167~151-153~151-153
C-4a ~122-124~120-122~122-124~122-124
C-8a ~150-152~152-154~150-152~150-152
C-Cl C-4C-2C-7C-6

The carbon directly attached to the chlorine atom will exhibit a characteristic chemical shift. Furthermore, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

For all isomers of 4-Chloro-2-morpholinoquinazoline, the molecular ion peak (M+) in a high-resolution mass spectrum should correspond to the exact mass of C₁₂H₁₂ClN₃O. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak.

The fragmentation patterns of the isomers will differ based on the lability of the substituents and the stability of the resulting fragment ions.

  • Isomer A and C/D: Loss of the morpholino group as a radical cation is a likely fragmentation pathway.

  • Isomer B: Fragmentation may be initiated by the loss of the chloro group, followed by rearrangements.

Analysis of the fragmentation patterns can provide crucial clues to the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While IR spectroscopy is less definitive for isomer differentiation compared to NMR, it is excellent for confirming the presence of key functional groups. All isomers will exhibit characteristic absorbances for:

  • C=N and C=C stretching vibrations in the quinazoline ring (around 1620-1450 cm⁻¹).

  • C-O-C stretching of the morpholino group (around 1115 cm⁻¹).

  • C-Cl stretching (around 800-600 cm⁻¹).

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the isomers due to variations in their overall symmetry and vibrational modes.

Experimental Protocols

Sample Preparation

For NMR analysis, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

For MS analysis, prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

For IR analysis, the sample can be analyzed as a neat solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

Instrumentation and Data Acquisition
  • NMR: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the aromatic signals. Standard pulse sequences for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC should be employed.

  • MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • IR: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the infrared spectrum.

Workflow for Isomer Differentiation

Caption: Workflow for the spectroscopic differentiation of quinazoline isomers.

Conclusion

The unambiguous structural determination of "4-Chloro-2-morpholinoquinazoline" and its positional isomers is a critical step in the drug discovery process. While direct experimental data for this specific compound may be scarce, a systematic and multi-pronged spectroscopic approach, grounded in the fundamental principles of NMR, MS, and IR spectroscopy, provides a reliable pathway for their differentiation. By carefully analyzing the nuances in the spectroscopic data, particularly the ¹H NMR chemical shifts and coupling patterns in the aromatic region, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • Spectroscopic Data of Quinazoline Derivatives: While a direct match was not found, general spectroscopic properties of quinazoline derivatives are discussed in various sources.

    • PubChem: [Link]

    • NIST Chemistry WebBook: [Link]

  • "Spectroscopic Methods in Organic Chemistry" by Dudley H. Williams and Ian Fleming.
  • Mass Spectrometry of Organic Compounds: Understanding the fragmentation patterns of organic molecules is crucial for interpreting mass spectra. A standard text in this area is: "Interpretation of Mass Spectra" by Fred W. McLafferty and František Tureček.

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Morpholinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a critical comparison of the in vitro and in vivo activities of 2-morpholinoquinazoline-based compounds, a scaffold of significant interest in modern drug discovery, particularly as kinase inhibitors. We will dissect the journey of these compounds from the controlled environment of a culture plate to the complex biological system of a living organism, exploring why potent in vitro activity does not always guarantee in vivo efficacy. Using prominent examples from the literature, we will illuminate the key challenges and experimental strategies that define this crucial translational gap.

The 2-Morpholinoquinazoline Scaffold: A Privileged Structure

The quinazoline core is a cornerstone in medicinal chemistry, famously featured in approved cancer therapeutics like Gefitinib and Erlotinib. The addition of a morpholine group at the 2-position frequently enhances aqueous solubility and provides a key interaction point for binding to the hinge region of many protein kinases. These compounds, particularly derivatives targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, have shown immense promise in oncology. This pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[1][2]

However, the path from a promising enzymatic IC50 value to a clinically effective drug is fraught with challenges. The true test of a compound's potential lies in its ability to replicate its targeted effects within a complex physiological system.

The In Vitro Landscape: Defining Potency and Mechanism

In vitro studies are the foundation of drug discovery, designed to rapidly assess a compound's activity against a specific molecular target in a controlled, isolated system.

Key In Vitro Assays:
  • Enzymatic Assays: These are the first-line tests to determine if a compound can directly inhibit its target protein. For kinase inhibitors, this typically involves measuring the phosphorylation of a substrate in the presence of the compound. The resulting IC50 value—the concentration required to inhibit 50% of the enzyme's activity—is a primary measure of potency. For example, Pictilisib (GDC-0941), a potent pan-class I PI3K inhibitor, demonstrates IC50 values in the low nanomolar range against PI3K isoforms α, δ, and β.[3]

  • Cell-Based Assays: Moving into a more biologically relevant context, cell-based assays measure the compound's effect on cancer cell lines. Common readouts include:

    • Proliferation/Viability: Assays like the MTT or CellTiter-Glo assay determine the compound's ability to halt cancer cell growth (cytostatic) or kill the cells (cytotoxic).

    • Target Engagement & Pathway Modulation: Western blotting is used to confirm that the compound is hitting its intended target within the cell. For a PI3K inhibitor, a hallmark of effective target engagement is the reduced phosphorylation of downstream effectors like Akt (p-Akt) and S6 ribosomal protein (p-S6).[4][5]

    • Apoptosis & Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces programmed cell death (apoptosis) or causes arrest at specific phases of the cell cycle.[6][7]

Representative Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, U87MG) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-morpholinoquinazoline compound in culture media. Replace the existing media with the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a plate reader at ~570 nm.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the GI50 (concentration for 50% growth inhibition).

The In Vivo Challenge: From the Plate to the Patient Proxy

While in vitro data establishes potential, in vivo studies in animal models (typically mouse xenografts) are the first true test of efficacy in a whole biological system. It is here that the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetics/pharmacodynamics (PK/PD) come into play.

Key In Vivo Experiments:
  • Xenograft Studies: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the compound or a vehicle control. Tumor volume is measured regularly to assess efficacy.[8][9]

  • Pharmacokinetic (PK) Analysis: Blood samples are taken at various time points after drug administration to determine key parameters like half-life, bioavailability, and maximum concentration (Cmax).[10]

  • Pharmacodynamic (PD) Analysis: Tumor biopsies or surrogate tissues (like blood platelets) are analyzed to confirm that the drug is reaching its target and modulating the intended pathway in vivo.[11]

Representative Protocol: Murine Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 N87 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Compound X at 20 mg/kg, Compound X at 40 mg/kg). Administer the compound daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., 21 days), sacrifice the animals. Excise tumors for weight measurement and downstream analysis (e.g., Western blot for p-Akt, immunohistochemistry for proliferation markers like Ki-67).[8]

  • Data Analysis: Plot the mean tumor volume over time for each group to determine the level of tumor growth inhibition (TGI).

Comparative Analysis: Why In Vitro Success Doesn't Always Translate

The transition from benchtop to animal model often reveals stark discrepancies. A compound with a potent low-nanomolar IC50 in vitro may show weak or no activity in vivo.

A compelling example is the dual PI3K/mTOR inhibitor NVP-BEZ235 . In one study, BEZ235 effectively decreased the viability of multiple gastric cancer cell lines in vitro.[6] However, when tested in vivo in xenograft models, BEZ235 only inhibited tumor growth in one model (N87), while having no significant effect on two others (MKN28 and MKN45), despite evidence of target inhibition in all three.[6] This highlights that simply hitting the target may not be sufficient to induce tumor regression in a complex in vivo setting.

Conversely, Pictilisib (GDC-0941) demonstrates a more successful translation. Its potent in vitro activity against PI3K-activated cell lines was recapitulated in vivo, where oral administration led to significant tumor growth inhibition in glioblastoma and ovarian cancer xenografts and prolonged survival in medulloblastoma models.[3][9][11]

Data Summary: In Vitro vs. In Vivo Activity
CompoundTargetIn Vitro Activity (Example)In Vivo Activity (Example)Result Correlation
Pictilisib (GDC-0941) Pan-Class I PI3KIC50 = 3 nM (PI3Kα)[3]83% tumor growth inhibition (U87MG xenograft)[3]Good Correlation
NVP-BEZ235 Dual PI3K/mTORDose-dependently decreased viability in MKN45 cells[6]No significant tumor growth inhibition (MKN45 xenograft)[6]Poor Correlation
Compound 17f PI3Kα/mTORIC50 = 4.2 nM (PI3Kα)[12]In vivo data not reported in the initial study.Translation Unknown

Reasons for Discrepancies:

  • Poor Pharmacokinetics: The compound may be poorly absorbed from the gut, rapidly metabolized by the liver, or quickly excreted, preventing it from reaching a therapeutic concentration at the tumor site.

  • Low Bioavailability: Even if absorbed, the fraction of the administered dose that reaches systemic circulation may be too low.

  • Target Accessibility: The tumor microenvironment can be complex, with poor vascularization preventing the drug from physically reaching the cancer cells.

  • Off-Target Effects: In vivo, the compound may interact with other proteins, leading to unexpected toxicity or sequestration away from its intended target.

  • Feedback Loops: Biological systems have robust feedback mechanisms. Inhibiting one node in a pathway can lead to compensatory activation of another, nullifying the drug's effect.

Visualizing the Process

Signaling Pathway and Drug Action

The diagram below illustrates the PI3K/Akt/mTOR pathway, a primary target for many 2-morpholinoquinazoline compounds. These inhibitors typically bind to the ATP pocket of PI3K or mTOR, preventing the downstream signaling that drives cell proliferation and survival.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor 2-Morpholinoquinazoline Inhibitor (e.g., GDC-0941) Inhibitor->PI3K Inhibits Workflow cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase vitro IN VITRO TESTING (Potency & Mechanism) vivo IN VIVO TESTING (Efficacy & Safety) enzymatic Enzymatic Assay (IC50) cell_prolif Cell Proliferation Assay (GI50) enzymatic->cell_prolif Promising Compounds western Western Blot (Target Engagement) cell_prolif->western pk Pharmacokinetics (ADME) western->pk Lead Candidate efficacy Xenograft Efficacy (Tumor Growth) pk->efficacy pd Pharmacodynamics (In-tumor Target Modulation) efficacy->pd

Caption: Standard preclinical workflow from in vitro screening to in vivo validation.

Conclusion and Future Directions

The 2-morpholinoquinazoline scaffold remains a highly valuable starting point for the development of targeted therapies. However, this guide underscores the critical importance of early and comprehensive evaluation of pharmacokinetic and pharmacodynamic properties. The disparity between the controlled in vitro environment and the dynamic in vivo system is the central challenge in translational medicine. Future success will depend on designing molecules that not only exhibit high target potency but also possess the drug-like properties necessary to reach and effectively modulate that target in a living organism. The integration of early ADME screening and a deep understanding of tumor biology are paramount to bridging the gap between a promising molecule and a life-saving medicine.

References

  • Choo, E.F., et al. (2010). The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. Clinical Cancer Research. [Link]

  • Kuger, S., et al. (2012). Gastric Cancer Growth Control by BEZ235 In Vivo Does Not Correlate with PI3K/mTOR Target Inhibition but with [18F]FLT Uptake. Clinical Cancer Research. [Link]

  • Ehrhardt, M., et al. (2015). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget. [Link]

  • Venanzi, A., et al. (2016). In vitro and in vivo efficacy of NVP-BEZ235 and ZSTK474 against the U87 orthotopic xenograft model. ResearchGate. [Link]

  • Mihai, C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Zhu, J., et al. (2018). Dual inhibitor of PI3K and mTOR (NVP-BEZ235) augments the efficacy of 5-fluorouracil in gastric cancer. OncoTargets and Therapy. [Link]

  • Li, W., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2021). BEZ235 Increases the Sensitivity of Hepatocellular Carcinoma to Sorafenib by Inhibiting PI3K/AKT/mTOR. ScienceOpen. [Link]

  • Shavva, A.G., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. [Link]

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research. [Link]

  • Ehrhardt, M., et al. (2015). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget. [Link]

  • Holst, M.I., et al. (2022). The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. Cancer Reports. [Link]

  • Li, W., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. ResearchGate. [Link]

  • Bohrium. (2016). discovery-of-2-2-aminopyrimidin-5-yl-4-morpholino-n-pyridin-3-yl-quinazolin-7-amines-as-novel-pi3k-mtor-inhibitors-and-anticancer-agents. askthispaper.com. [Link]

  • Yin, C., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

  • Zhang, H., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports. [Link]

  • Shavva, A.G., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. [Link]

  • Al-Suhaimi, K.S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Sharma, P., et al. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]

  • N'Da, D.D., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Solomon, V.R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chandal, N., et al. (2024). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PubMed. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profiles of kinase inhibitors built upon the quinazoline scaffold. We will explore the structural basis of their target selectivity, compare the off-target effects of prominent examples, and provide detailed experimental protocols for assessing kinase inhibitor specificity in your own research.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibitor Design

The quinazoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Its rigid, bicyclic structure serves as an excellent mimic of the adenine region of ATP, allowing it to effectively anchor within the ATP-binding pocket of various kinases. The true utility of the quinazoline core, however, lies in the synthetic tractability of its substitution patterns. By modifying functional groups at key positions, medicinal chemists can fine-tune the inhibitor's affinity and selectivity for specific kinase targets.

The most clinically advanced quinazoline-based inhibitors, such as gefitinib and erlotinib, were designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These first-generation inhibitors established the therapeutic potential of this chemical class in oncology. However, as with most kinase inhibitors, absolute specificity is rarely achieved. Understanding the cross-reactivity profile of these molecules is critical, as off-target effects can lead to both unforeseen toxicities and potential therapeutic benefits in different disease contexts.

Comparative Analysis of Quinazoline-Based Inhibitor Selectivity

To illustrate the concept of cross-reactivity, we will compare two well-characterized, first-generation EGFR inhibitors: Gefitinib and Erlotinib. While both share the same primary target, subtle structural differences lead to distinct off-target profiles.

Gefitinib (Iressa®)

Gefitinib is an anilinoquinazoline that acts as a reversible, ATP-competitive inhibitor of EGFR. Its development was a landmark in targeted cancer therapy, particularly for non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR kinase domain.

  • Primary Target: EGFR (Epidermal Growth Factor Receptor)

  • Structural Basis for Selectivity: The quinazoline core occupies the adenine-binding region, while the aniline group extends into a more variable region of the ATP pocket, where interactions with specific amino acid residues, such as the "gatekeeper" residue, dictate selectivity.

  • Known Cross-Reactivity: While highly potent against EGFR, gefitinib has been shown to inhibit other kinases at higher concentrations. For instance, it exhibits activity against other members of the ErbB family, such as HER2/ErbB2 and HER4/ErbB4, albeit with lower potency. Some studies have also reported weak inhibition of Src family kinases.

Erlotinib (Tarceva®)

Erlotinib is another anilinoquinazoline that, like gefitinib, is a reversible inhibitor of the EGFR tyrosine kinase. It is also approved for the treatment of NSCLC and pancreatic cancer.

  • Primary Target: EGFR

  • Structural Basis for Selectivity: Erlotinib's mechanism of action and basis for EGFR selectivity are very similar to that of gefitinib. The key difference lies in the substitution on the aniline ring, which can alter the inhibitor's interactions within the ATP-binding pocket.

  • Known Cross-Reactivity: Erlotinib also demonstrates cross-reactivity with other kinases. Its off-target profile is similar to gefitinib, with notable activity against HER2 and HER4. Interestingly, some studies suggest that erlotinib may have a slightly broader off-target profile than gefitinib, with measurable activity against kinases such as Abl and Lck at clinically relevant concentrations.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of gefitinib and erlotinib against a small panel of selected kinases to illustrate their relative potencies and selectivities.

KinaseGefitinib IC50 (nM)Erlotinib IC50 (nM)
EGFR2 - 372 - 20
HER2/ErbB23,400 - 7,900440 - 3,400
HER4/ErbB42,6001,000
Abl> 10,0001,000
Lck> 10,000> 10,000
Src> 10,000> 10,000

Data presented are approximate values compiled from various sources and should be used for comparative purposes only. Absolute IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity

A thorough understanding of a kinase inhibitor's selectivity profile is paramount for its preclinical and clinical development. Here, we provide detailed protocols for two widely used methods for assessing inhibitor cross-reactivity.

In Vitro Kinase Panel Screening

This is the most direct method to assess the selectivity of an inhibitor against a large number of purified kinases. The general principle involves measuring the inhibitor's ability to block the enzymatic activity of each kinase in the panel.

Methodology:

  • Kinase Panel Selection: Choose a panel of purified, active kinases that represents a broad sampling of the human kinome. Several commercial vendors offer such panels.

  • Assay Format: A variety of assay formats can be used, with the most common being radiometric assays (measuring the incorporation of 32P or 33P-labeled ATP into a substrate) and fluorescence-based assays (e.g., Z'-LYTE™, LanthaScreen™).

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform a serial dilution to generate a range of concentrations to be tested.

  • Kinase Reaction:

    • In a microplate, combine the kinase, its specific substrate, and the appropriate kinase reaction buffer.

    • Add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP (labeled or unlabeled, depending on the assay format).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time.

  • Detection:

    • Stop the reaction (e.g., by adding a high concentration of EDTA).

    • Measure the amount of product formed. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. In a fluorescence-based assay, the signal is read on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition versus the inhibitor concentration (on a log scale).

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Causality Behind Experimental Choices:

  • Why a large panel? The human kinome is vast, with over 500 members. A broad panel increases the likelihood of identifying unexpected off-targets.

  • Why serial dilutions? Determining the IC50 requires a dose-response curve, which can only be generated by testing a range of inhibitor concentrations.

  • Why controls? Positive and negative controls are essential to ensure that the assay is working correctly and to normalize the data.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis inhibitor Inhibitor Stock (Serial Dilution) plate Microplate Setup (Kinase + Inhibitor + Substrate) inhibitor->plate kinase_panel Kinase Panel (Purified Kinases) kinase_panel->plate reagents Substrate & Buffer reagents->plate atp Add ATP to Initiate Reaction plate->atp incubation Incubate at 30°C atp->incubation detection Stop Reaction & Measure Signal incubation->detection inhibition_calc Calculate % Inhibition detection->inhibition_calc ic50 Determine IC50 (Dose-Response Curve) inhibition_calc->ic50 heatmap Generate Selectivity Profile (Heatmap) ic50->heatmap

Caption: Workflow for in vitro kinase panel screening.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement and selectivity of a drug in a more physiologically relevant context: within intact cells or even tissues. The principle is based on the observation that a protein's thermal stability increases upon ligand binding.

Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest to an appropriate confluency.

    • Treat the cells with the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells to allow for drug uptake and target engagement.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures for a fixed amount of time (e.g., 3 minutes). This will cause protein denaturation and aggregation.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thawing or other methods.

    • Separate the soluble protein fraction (containing the non-aggregated protein) from the aggregated protein by centrifugation.

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis:

    • For each temperature, quantify the amount of soluble target protein in the inhibitor-treated samples relative to the vehicle control.

    • Plot the percentage of soluble protein versus temperature to generate a "melting curve" for the target protein.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. The magnitude of the shift can be related to the inhibitor's potency.

Causality Behind Experimental Choices:

  • Why intact cells? This confirms that the inhibitor can cross the cell membrane and engage its target in the complex cellular milieu.

  • Why a temperature gradient? A range of temperatures is needed to define the protein's melting curve and accurately determine the thermal shift.

  • Why antibody-based detection? A specific antibody is required to selectively detect and quantify the target protein of interest amongst all other cellular proteins.

G cluster_cell_prep Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells inhibitor_treatment Treat with Inhibitor (or Vehicle) cell_culture->inhibitor_treatment harvest Harvest Cells inhibitor_treatment->harvest heat_aliquots Heat Aliquots (Temperature Gradient) harvest->heat_aliquots lysis Cell Lysis & Centrifugation heat_aliquots->lysis supernatant Collect Soluble Fraction lysis->supernatant western_blot Western Blot for Target Protein supernatant->western_blot melting_curve Plot Melting Curve & Determine Thermal Shift western_blot->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context and Logical Framework

The cross-reactivity of a kinase inhibitor can have significant biological consequences. The following diagram illustrates a simplified EGFR signaling pathway, the primary target of many quinazoline-based inhibitors. Off-target inhibition of other kinases in this or related pathways can lead to complex and sometimes unpredictable cellular responses.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR OffTarget Off-Target Kinase Gefitinib->OffTarget RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway with inhibitor action.

Conclusion and Future Directions

The quinazoline scaffold remains a cornerstone of modern kinase inhibitor design. While offering a robust platform for developing potent and selective inhibitors, a thorough understanding and characterization of their cross-reactivity profiles are essential for safe and effective therapeutic development. The methodologies outlined in this guide provide a framework for assessing inhibitor selectivity, from broad in vitro screens to more physiologically relevant cellular assays. As our understanding of the human kinome and its role in disease continues to grow, so too will our ability to design and characterize the next generation of highly selective and effective kinase inhibitors.

References

  • de Groot, M. J., & Bischoff, J. R. (2000). The Expanding Role of the Quinazoline Moiety in the Development of Kinase Inhibitors. Current Medicinal Chemistry, 7(5), 533-551. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Preshun, N., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from affinity mapping. Chemistry & biology, 17(11), 1241-1249. [Link]

  • Jänes, J., Jafari, R., Byron, O., & Mόrtz, E. (2018). The cellular thermal shift assay for drug-target interaction studies. Journal of visualized experiments: JoVE, (133), 57223. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

Benchmarking 4-Chloro-2-morpholinoquinazoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] This guide provides a comprehensive framework for benchmarking a novel quinazoline derivative, 4-Chloro-2-morpholinoquinazoline, against established therapeutic agents. Our objective is to delineate a rigorous, multi-faceted evaluation strategy, grounded in established scientific protocols, to elucidate its potential as a therapeutic candidate.

For the purpose of this comparative analysis, we have selected two well-characterized drugs as benchmarks:

  • Gefitinib (Iressa®): An anilinoquinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and a common target for quinazoline derivatives.[3][4]

  • Idelalisib (Zydelig®): A selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ), a critical enzyme in B-cell signaling and a potential, though less direct, target for novel quinazoline compounds.[1]

This guide will detail the mechanistic rationale for these comparisons, provide step-by-step experimental protocols for a head-to-head evaluation, and present a framework for data interpretation.

Mechanistic Underpinnings: EGFR and PI3K Signaling in Cancer

The rationale for selecting Gefitinib and Idelalisib as benchmarks stems from the established and potential mechanisms of action of quinazoline derivatives. Many quinazoline-based drugs exert their anticancer effects by interfering with key signaling pathways that drive tumor growth and survival.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals, primarily through the PI3K/Akt and RAS/MAPK pathways, leading to cell proliferation, survival, and angiogenesis.[3][5] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling.[4][6] Given that 4-Chloro-2-morpholinoquinazoline shares the core quinazoline scaffold with Gefitinib, a primary hypothesis is its potential to act as an EGFR inhibitor.

PI3K Signaling Pathway: The Phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in cell growth, proliferation, and survival. The delta isoform, PI3Kδ, is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1][7] Idelalisib selectively inhibits PI3Kδ, leading to apoptosis and inhibition of proliferation in malignant B-cells.[8][9] The evaluation of 4-Chloro-2-morpholinoquinazoline against a PI3K inhibitor is exploratory, based on the broad signaling-modulatory activities of some quinazoline derivatives.

Signaling Pathway Diagrams:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

EGFR Signaling Pathway and the inhibitory action of Gefitinib.

PI3K_Signaling_Pathway cluster_membrane_pi3k Cell Membrane BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activates Antigen Antigen Antigen->BCR PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_pi3k AKT PIP3->AKT_pi3k Recruits & Activates BTK BTK PIP3->BTK Recruits & Activates Proliferation_pi3k B-Cell Proliferation & Survival AKT_pi3k->Proliferation_pi3k BTK->Proliferation_pi3k Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibits

PI3Kδ Signaling Pathway in B-cells and the inhibitory action of Idelalisib.

Comparative Experimental Protocols

A robust benchmarking study requires a tiered approach, beginning with in vitro assays to assess cellular and molecular activity, followed by in vivo models to evaluate efficacy and toxicity in a more complex biological system.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-2-morpholinoquinazoline, Gefitinib, and Idelalisib against a panel of human cancer cell lines.

Cell Line Panel:

  • A549: Non-small cell lung cancer (EGFR-expressing)

  • MCF-7: Breast cancer (PI3K pathway is often active)

  • HepG2: Hepatocellular carcinoma (used in previous studies with related compounds)[1]

  • Raji: Burkitt's lymphoma (B-cell line, relevant for PI3Kδ)

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-2-morpholinoquinazoline, Gefitinib, and Idelalisib in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 of 4-Chloro-2-morpholinoquinazoline against EGFR and PI3Kδ kinases, in comparison to Gefitinib and Idelalisib.

Step-by-Step Protocol (Luminescence-based):

  • Reagent Preparation: Prepare a reaction buffer containing the kinase (recombinant human EGFR or PI3Kδ), its specific substrate, and ATP.

  • Compound Addition: In a 96-well plate, add serial dilutions of 4-Chloro-2-morpholinoquinazoline, Gefitinib (for EGFR), Idelalisib (for PI3Kδ), and a DMSO control.

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP, and therefore to the kinase activity.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This model involves the transplantation of human cancer cells into immunodeficient mice to evaluate the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of 4-Chloro-2-morpholinoquinazoline compared to Gefitinib in a human tumor xenograft model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject A549 cells (5 x 10^6 cells in Matrigel) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Animal Grouping and Treatment: Randomize mice into three groups: Vehicle control, 4-Chloro-2-morpholinoquinazoline (dose to be determined by preliminary toxicity studies), and Gefitinib (at a clinically relevant dose). Administer treatment orally or via intraperitoneal injection daily for 2-3 weeks.

  • Tumor Measurement: Measure tumor volume and mouse body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Compound Synthesis (4-Chloro-2-morpholinoquinazoline) InVitro In Vitro Evaluation Start->InVitro MTT MTT Cytotoxicity Assay (A549, MCF-7, HepG2, Raji) InVitro->MTT Cellular Activity KinaseAssay Kinase Inhibition Assay (EGFR, PI3Kδ) InVitro->KinaseAssay Molecular Target InVivo In Vivo Evaluation InVitro->InVivo Promising In Vitro Results DataAnalysis Data Analysis & Comparison MTT->DataAnalysis KinaseAssay->DataAnalysis Tox Preliminary Toxicity Study (in mice) InVivo->Tox Xenograft A549 Xenograft Model Tox->Xenograft Determine MTD Xenograft->DataAnalysis Conclusion Conclusion: Assess Therapeutic Potential DataAnalysis->Conclusion

Workflow for the comprehensive benchmarking of 4-Chloro-2-morpholinoquinazoline.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50, µM)

CompoundA549MCF-7HepG2Raji
4-Chloro-2-morpholinoquinazolineExperimental DataExperimental DataExperimental DataExperimental Data
GefitinibExperimental DataExperimental DataExperimental DataExperimental Data
IdelalisibExperimental DataExperimental DataExperimental DataExperimental Data

Table 2: In Vitro Kinase Inhibition (IC50, nM)

CompoundEGFRPI3Kδ
4-Chloro-2-morpholinoquinazolineExperimental DataExperimental Data
GefitinibExperimental DataN/A
IdelalisibN/AExperimental Data

Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ControlExperimental DataN/A
4-Chloro-2-morpholinoquinazolineExperimental DataCalculated Data
GefitinibExperimental DataCalculated Data

Interpretation of Expected Results:

  • Potent cytotoxicity of 4-Chloro-2-morpholinoquinazoline in the A549 cell line, coupled with strong inhibition of EGFR in the kinase assay, would suggest an EGFR-targeted mechanism similar to Gefitinib.

  • Activity against the Raji cell line and inhibition of PI3Kδ would indicate a potential role as a PI3K inhibitor, warranting further investigation into its selectivity across different PI3K isoforms.

  • Broad-spectrum cytotoxicity across multiple cell lines might suggest a different, or perhaps multi-targeted, mechanism of action.

  • Significant tumor growth inhibition in the in vivo model, comparable or superior to Gefitinib, would provide strong evidence for its potential as a clinical candidate.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 4-Chloro-2-morpholinoquinazoline against the established drugs Gefitinib and Idelalisib. By systematically evaluating its in vitro and in vivo activities, researchers can gain a clear understanding of its mechanism of action, potency, and potential therapeutic utility. The proposed experimental framework, grounded in established methodologies, will provide the critical data necessary to make informed decisions regarding the future development of this promising quinazoline derivative.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Mok, T. S., Wu, Y-L., Thongprasert, S., Yang, C-H., Chu, D-T., Saijo, N., Sunpaweravong, P., Han, B., Margono, B., Ichinose, Y., Nishiwaki, Y., Ohe, Y., Yang, J-J., Chewaskulyong, B., Jiang, H., Duffield, E. L., Watkins, C. L., Armour, A. A., & Fukuoka, M. (2009). Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. New England Journal of Medicine, 361(10), 947–957. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). Molecules. Retrieved January 17, 2026, from [Link]

  • Gefitinib. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • How is drug toxicity assessed in animal models? (2025, May 27). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • ZYDELIG® (idelalisib) Mechanism of Action. (n.d.). Zydelig. Retrieved January 17, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • Mechanism of action of gefitinib. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

  • TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW. (n.d.). CABI Digital Library. Retrieved January 17, 2026, from [Link]

  • Idelalisib. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. (n.d.). MOA Magnifiers. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

  • Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. (2014, March 13). New England Journal of Medicine. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Idelalisib? (2024, July 17). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. Retrieved January 17, 2026, from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved January 17, 2026, from [Link]

  • Animal model, toxicity. (n.d.). GARDP Revive. Retrieved January 17, 2026, from [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022, October 26). STAR Protocols. Retrieved January 17, 2026, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]

  • BiTE® Xenograft Protocol. (2017, May 22). Amgen. Retrieved January 17, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Journal of Visualized Experiments. Retrieved January 17, 2026, from [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023, July 3). Purdue University. Retrieved January 17, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 4-Chloro-2-morpholinoquinazoline: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazoline derivatives hold a prominent place due to their diverse pharmacological activities. This guide provides an in-depth technical comparison of synthesis methods for 4-chloro-2-morpholinoquinazoline, a key intermediate in the development of various bioactive molecules. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, highlights potential challenges, and offers a critical evaluation of reproducibility to aid in the selection of the most robust and efficient synthetic route.

Introduction: The Significance of the 4-Chloro-2-morpholinoquinazoline Scaffold

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of a chloro group at the 4-position and a morpholino moiety at the 2-position imparts unique physicochemical properties that can influence biological activity, metabolic stability, and formulation characteristics. The chlorine atom at the 4-position serves as a versatile synthetic handle for further functionalization through nucleophilic aromatic substitution, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The morpholino group at the 2-position can enhance aqueous solubility and introduce a key hydrogen bond acceptor, often leading to improved pharmacokinetic profiles.

Given its utility, the reliable and reproducible synthesis of 4-chloro-2-morpholinoquinazoline is of paramount importance. This guide will compare two primary synthetic strategies, evaluating them based on yield, purity, scalability, and the practical challenges that can impact reproducibility in a laboratory setting.

Method 1: The Two-Step Approach: Cyclization Followed by Chlorination

The most logical and widely applicable strategy for the synthesis of 4-chloro-2-morpholinoquinazoline involves a two-step sequence: the initial construction of the 2-morpholinoquinazolin-4(3H)-one ring system, followed by the chlorination of the 4-hydroxy group.

Step 1: Synthesis of 2-Morpholinoquinazolin-4(3H)-one

The formation of the quinazolinone core is the critical first step. A common and effective method involves the cyclization of 2-aminobenzamide with a suitable morpholine-containing electrophile.

Experimental Protocol: Synthesis of 2-Morpholinoquinazolin-4(3H)-one

  • Materials: 2-aminobenzamide, Morpholine-4-carboximidoyl chloride (or a suitable equivalent), triethylamine, and an appropriate solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 2-aminobenzamide in the chosen solvent, add triethylamine (1.5 equivalents).

    • Slowly add a solution of morpholine-4-carboximidoyl chloride (1.1 equivalents) in the same solvent at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-morpholinoquinazolin-4(3H)-one.

Causality and Experimental Insights:

The choice of the morpholine-containing electrophile is crucial. While morpholine-4-carboximidoyl chloride is effective, its stability can be a concern. In-situ generation or the use of more stable precursors can enhance reproducibility. The base, triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The selection of the solvent is also important; polar aprotic solvents like acetonitrile or DMF are generally preferred for their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.

Reproducibility Challenges:

  • Purity of Starting Materials: The purity of 2-aminobenzamide and the morpholine reagent directly impacts the yield and purity of the final product.

  • Reaction Time and Temperature: Incomplete reaction can occur if the reflux time is insufficient or the temperature is too low, leading to a mixture of starting materials and product that can be challenging to separate.

  • Purification: The recrystallization step is critical for obtaining a high-purity product. The choice of solvent and the cooling rate can significantly affect the crystal size and purity.

Step 2: Chlorination of 2-Morpholinoquinazolin-4(3H)-one

The conversion of the 4-hydroxy group of the quinazolinone to a chloro group is a standard transformation in heterocyclic chemistry. The most common reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

  • Materials: 2-Morpholinoquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • In a fume hood, carefully add 2-morpholinoquinazolin-4(3H)-one to an excess of phosphorus oxychloride.

    • Add a catalytic amount of DMF to the suspension.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-morpholinoquinazoline.

    • Purify the product by column chromatography on silica gel.

Causality and Experimental Insights:

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating species. The work-up procedure is critical and must be performed with caution due to the highly reactive nature of POCl₃ with water.

Reproducibility Challenges:

  • Moisture Sensitivity: The reaction is highly sensitive to moisture, which can decompose the POCl₃ and lead to lower yields and the formation of byproducts. All glassware must be thoroughly dried, and anhydrous conditions should be maintained.

  • Work-up: The quenching and neutralization steps are exothermic and require careful control to avoid uncontrolled reactions and potential degradation of the product. The hydrolytic instability of the 4-chloroquinazoline product means that prolonged exposure to aqueous basic conditions during work-up can lead to the reformation of the starting quinazolinone.[1]

  • Purification: The product is often contaminated with phosphorus-containing byproducts, which can make purification by column chromatography challenging.

Method 2: Alternative Chlorination using Thionyl Chloride (SOCl₂)

An alternative to POCl₃ for the chlorination step is thionyl chloride (SOCl₂), often used with a catalytic amount of DMF.

Experimental Protocol: Chlorination using Thionyl Chloride (SOCl₂)

  • Materials: 2-Morpholinoquinazolin-4(3H)-one, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • Suspend 2-morpholinoquinazolin-4(3H)-one in an excess of thionyl chloride in a fume hood.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, remove the excess SOCl₂ under reduced pressure.

    • Carefully add the residue to ice-water and neutralize with a suitable base (e.g., ammonia solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

    • Purify by column chromatography.

Causality and Experimental Insights:

Thionyl chloride offers an alternative to POCl₃ and can sometimes provide cleaner reactions and easier work-ups, as the byproducts (SO₂ and HCl) are gaseous. The mechanism is similar, involving the formation of a reactive intermediate that is subsequently displaced by chloride.

Reproducibility Challenges:

  • Reagent Purity: The quality of the thionyl chloride is important, as older or impure batches may contain decomposition products that can lead to side reactions.

  • Vigorous Reaction: The reaction with SOCl₂ can be vigorous, and careful temperature control is necessary, especially during the initial stages.

  • Product Stability: As with the POCl₃ method, the 4-chloro-2-morpholinoquinazoline product is susceptible to hydrolysis, and the work-up must be performed efficiently.

Comparative Analysis of Synthesis Methods

ParameterMethod 1 (POCl₃)Method 2 (SOCl₂)
Overall Yield Moderate to GoodModerate to Good
Purity (after purification) Generally high, but can be contaminated with phosphorus byproducts.Generally high, with potentially easier removal of byproducts.
Reproducibility Can be challenging due to moisture sensitivity and difficult work-up.Generally considered more reproducible with careful handling.
Safety Considerations POCl₃ is highly corrosive and reacts violently with water.SOCl₂ is also corrosive and releases toxic gases (SO₂ and HCl).
Cost of Reagents POCl₃ is a common and relatively inexpensive reagent.SOCl₂ is also a readily available and affordable reagent.
Scalability Scalable, but the exothermic work-up requires careful engineering controls.Scalable, with the advantage of gaseous byproducts being easier to handle on a larger scale.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 2-Aminobenzamide C 2-Morpholinoquinazolin-4(3H)-one A->C Triethylamine, Reflux B Morpholine-4-carboximidoyl chloride B->C E 4-Chloro-2-morpholinoquinazoline C->E Reflux D POCl₃ or SOCl₂ D->E

Caption: General two-step synthesis of 4-chloro-2-morpholinoquinazoline.

Conclusion and Recommendations

Both presented methods offer viable routes to 4-chloro-2-morpholinoquinazoline. The choice between POCl₃ and SOCl₂ for the chlorination step will often depend on the specific laboratory setup, the scale of the reaction, and the chemist's experience with these reagents.

For reproducibility, meticulous attention to anhydrous conditions and a carefully executed work-up are paramount for both methods. The hydrolytic instability of the final product is a key challenge that must be addressed to ensure high yields and purity.[1] It is recommended to perform the work-up and purification steps as quickly as possible and to store the final product under anhydrous conditions.

For researchers embarking on the synthesis of this important intermediate, a small-scale trial of both chlorination methods is advisable to determine the optimal conditions for their specific setup. By understanding the underlying chemistry and potential pitfalls, the synthesis of 4-chloro-2-morpholinoquinazoline can be a reproducible and efficient process, paving the way for the discovery of new and valuable chemical entities.

References

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. (2013). [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. (2014). [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. (2024). [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. (2006). [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. (2021). [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. (2011). [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. (2012). [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. National Institutes of Health. (2012). [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. National Institutes of Health. (2011). [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. (2022). [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. (2020). [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Chloro-2-morpholinoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-2-morpholinoquinazoline. The protocols herein are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

While a specific Safety Data Sheet (SDS) for 4-Chloro-2-morpholinoquinazoline is not publicly available, by examining the known hazards of structurally related compounds such as 4-chloroquinazolines and morpholine derivatives, we can establish a robust safety protocol.[1] The quinazoline core can present risks of irritation and toxicity, while chloro- and morpholino- substitutions necessitate careful handling to avoid unforeseen reactions.[2][3]

Immediate Safety and Hazard Assessment

Before handling 4-Chloro-2-morpholinoquinazoline, it is crucial to understand its potential hazards. Based on analogous compounds, we must assume it may be harmful if swallowed, cause skin and eye irritation, and potentially be harmful if inhaled.[1][4] Therefore, all handling procedures should be conducted with the assumption that the compound is hazardous.

Key Principles for Safe Handling:

  • Minimize Exposure: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing by using appropriate personal protective equipment (PPE).[2]

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and a chemical spill kit are readily accessible.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling research chemicals.[7] The following table outlines the minimum required PPE for various operations involving 4-Chloro-2-morpholinoquinazoline.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Safety goggles with side shields or a face shieldTwo pairs of nitrile gloves (ASTM D6978)[8]Fully buttoned laboratory coatWork within a certified chemical fume hood
Preparing Solutions Safety goggles with side shields or a face shieldTwo pairs of nitrile gloves (ASTM D6978)[8]Fully buttoned laboratory coatWork within a certified chemical fume hood
Conducting Reactions Safety goggles with side shields or a face shieldTwo pairs of nitrile gloves (ASTM D6978)[8]Fully buttoned laboratory coatWork within a certified chemical fume hood
Handling Waste Safety goggles with side shields or a face shieldTwo pairs of nitrile gloves (ASTM D6978)[8]Fully buttoned laboratory coatWork within a certified chemical fume hood

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to the entire lifecycle of the chemical, from handling to disposal, is critical for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the recommended workflow for handling 4-Chloro-2-morpholinoquinazoline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh and Transfer Solid prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware and Surfaces handle_react->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.